Proparacaine
Description
This compound is a topical anesthetic drug of the amino ester group. It is found in ophthalmic solutions at a concentration of 0.5% as the hydrochloride salt.
This compound is a Local Anesthetic. The physiologic effect of this compound is by means of Local Anesthesia.
This compound is a benzoic acid derivative anesthetic agent, with local anesthetic activity. Upon administration, this compound stabilizes the neuronal membrane by binding to and inhibiting voltage-gated sodium channels. This inhibits the sodium ion influx required for the initiation and conduction of impulses within the neuronal cell, increases the threshold for electrical stimulation and results in a loss of sensation.
This compound is only found in individuals that have used or taken this drug. It is a topical anesthetic drug of the amino ester group. It is available as its hydrochloride salt in ophthalmic solutions at a concentration of 0.5%. [Wikipedia]The exact mechanism whereby this compound and other local anesthetics influence the permeability of the cell membrane is unknown; however, several studies indicate that local anesthetics may limit sodium ion permeability through the lipid layer of the nerve cell membrane. This compound may alter epithelial sodium channels through interaction with channel protein residues. This limitation prevents the fundamental change necessary for the generation of the action potential.
See also: this compound Hydrochloride (has salt form).
Structure
3D Structure
Properties
IUPAC Name |
2-(diethylamino)ethyl 3-amino-4-propoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3/c1-4-10-20-15-8-7-13(12-14(15)17)16(19)21-11-9-18(5-2)6-3/h7-8,12H,4-6,9-11,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLANYCVBBTKTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)OCCN(CC)CC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5875-06-9 (mono-hydrochloride) | |
| Record name | Proparacaine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30198146 | |
| Record name | Proxymetacaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30198146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Proparacaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014945 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble, 1.39e+00 g/L | |
| Record name | Proparacaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00807 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Proparacaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014945 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
499-67-2 | |
| Record name | Proparacaine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=499-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Proparacaine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Proparacaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00807 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Proxymetacaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30198146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Proxymetacaine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.169 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPARACAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4OB0JHI1X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Proparacaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014945 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
182-183.3 °C, 182 - 183.3 °C | |
| Record name | Proparacaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00807 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Proparacaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014945 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Proparacaine Hydrochloride: A Comprehensive Technical Guide to its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proparacaine hydrochloride is a potent and rapidly acting topical local anesthetic, primarily utilized in ophthalmic procedures.[1][2] As an amino ester derivative of benzoic acid, its efficacy lies in the reversible blockade of nerve impulse conduction, inducing temporary anesthesia of the cornea and conjunctiva.[1][3] This guide provides an in-depth exploration of the chemical properties and structural attributes of this compound hydrochloride, offering valuable insights for researchers, scientists, and professionals engaged in drug development and formulation. Understanding these fundamental characteristics is paramount for ensuring drug quality, stability, and therapeutic effectiveness.
Physicochemical Properties
A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to its development and application. These properties influence its solubility, stability, and bioavailability.
Core Chemical Attributes
| Property | Value | Source(s) |
| IUPAC Name | 2-(diethylamino)ethyl 3-amino-4-propoxybenzoate;hydrochloride | [1] |
| Synonyms | Proxymetacaine hydrochloride, this compound HCl | [1] |
| Chemical Formula | C₁₆H₂₇ClN₂O₃ | [1] |
| Molecular Weight | 330.85 g/mol | [4] |
| CAS Number | 5875-06-9 | [4] |
| Melting Point | 178-185 °C | [5] |
| pKa | 3.2 | [6] |
| Solubility | Soluble in water, chloroform, and methanol. | [6] |
Structural Elucidation
This compound hydrochloride's molecular architecture is central to its anesthetic activity. The molecule comprises three key components: a lipophilic aromatic ring, an intermediate ester linkage, and a hydrophilic tertiary amine.
Caption: Chemical structure of this compound Hydrochloride.
This amphiphilic nature allows the molecule to penetrate the lipid-rich nerve cell membrane and subsequently interact with its target, the voltage-gated sodium channels.[2]
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural confirmation and quality control of pharmaceutical compounds.
UV-Visible Spectroscopy
This compound hydrochloride exhibits characteristic absorption in the ultraviolet (UV) region. The UV spectrum in a pH 6.0 phosphate buffer shows maxima and minima at the same wavelengths as a reference standard.[5] A specific analytical wavelength of 310 nm is utilized for quantification.[5] For comparison, the structurally related local anesthetic, procaine, displays absorption maxima at 194 nm, 223 nm, and 294 nm.
Infrared (IR) Spectroscopy
-
N-H stretching from the primary amine group.
-
C-H stretching from the aromatic ring and aliphatic chains.
-
C=O stretching from the ester group.
-
C-O stretching from the ester and ether linkages.
-
C-N stretching from the tertiary amine.
Analysis of the IR spectrum is a critical identity test in pharmacopeial monographs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the definitive structural elucidation of organic molecules. While a complete, assigned spectrum for this compound hydrochloride is not publicly cataloged, the expected chemical shifts can be predicted based on the electronic environment of the protons and carbons in the structure.
-
¹H NMR: Signals corresponding to the aromatic protons, the protons of the propoxy and ethyl groups, and the methylene protons of the ester and amine chains would be expected.
-
¹³C NMR: Resonances for the carbons of the benzene ring, the carbonyl carbon of the ester, and the aliphatic carbons of the propoxy and diethylaminoethyl groups would be observed.
The analysis of process-related impurities in this compound hydrochloride has been successfully carried out using NMR, confirming the utility of this technique in its characterization.[3]
Synthesis of this compound Hydrochloride
The synthesis of this compound hydrochloride, while not detailed in a step-by-step protocol in readily available literature, can be inferred from studies on its process-related impurities.[3] The likely synthetic route involves a multi-step process culminating in the formation of the final hydrochloride salt.
Caption: Plausible synthetic workflow for this compound Hydrochloride.
This proposed pathway involves the initial etherification of a substituted phenol, followed by esterification, reduction of a nitro group to a primary amine, and finally, conversion to the hydrochloride salt. The identification of impurities such as 3-amino-4-propoxybenzoic acid and 2-(diethylamino)ethyl 3-nitro-4-propoxybenzoate hydrochloride supports this proposed synthetic route.[3]
Mechanism of Action and Structure-Activity Relationship
This compound hydrochloride exerts its anesthetic effect by blocking voltage-gated sodium channels in the neuronal membrane.[1][2] This action inhibits the influx of sodium ions, which is necessary for the initiation and conduction of nerve impulses, thereby preventing the transmission of pain signals.[1]
The structure of this compound hydrochloride is intrinsically linked to its function, a concept known as the structure-activity relationship (SAR).
-
Lipophilic Aromatic Ring: The substituted benzene ring provides the necessary lipophilicity for the drug to partition into the nerve cell membrane.
-
Intermediate Ester Linkage: This chain connects the lipophilic and hydrophilic portions of the molecule. As an ester, this compound is susceptible to hydrolysis by plasma esterases, contributing to its relatively short duration of action.
-
Hydrophilic Tertiary Amine: This group is essential for the water solubility of the hydrochloride salt and is believed to be the binding site to the sodium channel once the molecule is in its protonated, cationic form inside the neuron.
Modifications to any of these three components can significantly impact the potency, onset, and duration of anesthetic activity.
Analytical Methodologies
The quality control of this compound hydrochloride in bulk drug and pharmaceutical formulations relies on robust and validated analytical methods. High-performance liquid chromatography (HPLC) with UV-Vis detection is a commonly employed technique for the assay and impurity profiling of this compound hydrochloride.[3]
Representative HPLC-UV-Vis Method for Quantification
A validated HPLC-UV-Vis method for the determination of this compound in human aqueous humor has been reported, demonstrating the applicability of this technique for bioanalytical studies. The key parameters of this method are summarized below.
| Parameter | Details |
| Column | Bondesil C8 (250×4.6mm i.d., 5μm) |
| Mobile Phase | Acetonitrile and sodium dihydrogen phosphate (pH 3.0, 20mM) (30:70, v/v) |
| Detection | UV-Vis at 220 nm |
| Linearity Range | 75–4,000 ng/mL |
| Limit of Detection (LOD) | 25 ng/mL |
| Limit of Quantification (LOQ) | 75 ng/mL |
This method was found to be precise, accurate, and suitable for its intended purpose.
Method Validation
Any analytical method intended for quality control must be validated according to ICH guidelines to ensure it is fit for purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Stability
The stability of this compound hydrochloride is a critical factor in ensuring its therapeutic efficacy and safety. It is recommended that ophthalmic solutions of this compound hydrochloride be refrigerated and protected from light.[7] Studies have shown that storage at room temperature for extended periods can lead to a decrease in the drug's effectiveness.
Conclusion
This compound hydrochloride is a well-characterized local anesthetic with a clear structure-activity relationship. Its chemical and physical properties are well-defined, enabling the development of robust analytical methods for its quality control. A comprehensive understanding of its synthesis, spectroscopic characteristics, and stability profile, as detailed in this guide, is essential for any scientist or researcher working with this important pharmaceutical compound. Further research into detailed spectral assignments and alternative synthetic routes could provide even greater insights into this widely used anesthetic.
References
- 1. This compound Hydrochloride | C16H27ClN2O3 | CID 517321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C16H26N2O3 | CID 4935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Identification, synthesis and structural confirmation of process-related impurities in this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. Procaine hydrochloride(51-05-8) 1H NMR spectrum [chemicalbook.com]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Proparacaine's Neuronal Profile: A Technical Guide to Off-Target Effects and Cytotoxicity
Introduction
Proparacaine, an amino-ester local anesthetic, is a cornerstone in ophthalmic practice for rapid, short-term anesthesia of the ocular surface.[1] Its primary mechanism of action is well-established: the blockade of voltage-gated sodium channels in neuronal cell membranes, which inhibits the initiation and propagation of action potentials, thereby producing a transient loss of sensation.[1][2] While highly effective for its intended clinical applications, the use of this compound is not without risks, particularly with prolonged or excessive use, which can lead to significant corneal damage.[1] Beyond its intended sodium channel blockade, a growing body of evidence suggests that this compound and other local anesthetics exert a range of "off-target" effects on neuronal and non-neuronal cells. These effects, often dose- and time-dependent, are increasingly recognized as contributors to cellular toxicity.
This technical guide provides an in-depth exploration of the off-target effects of this compound in neuronal cells. Moving beyond its canonical mechanism, we will examine the current understanding of how this compound interacts with other ion channels, its impact on mitochondrial function, the induction of apoptotic pathways, and the generation of reactive oxygen species. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the molecular and cellular consequences of this compound exposure in the nervous system.
Beyond Sodium Channel Blockade: this compound's Interaction with Other Ion Channels
While the primary anesthetic effect of this compound is attributed to its interaction with sodium channels, local anesthetics as a class are known to modulate the activity of other ion channels, which can contribute to both their therapeutic and toxic effects.[3]
Potassium Channels
Voltage-gated potassium (K+) channels are crucial for regulating neuronal excitability, including setting the resting membrane potential and repolarizing the membrane after an action potential.[4][5][6] Several studies have demonstrated that local anesthetics can inhibit various types of K+ channels.[4][7] While direct studies on this compound's effects on neuronal K+ channels are limited, research on other local anesthetics suggests that this is a plausible off-target mechanism. Inhibition of K+ channels could lead to a prolongation of the action potential and an increase in neuronal excitability, which, paradoxically, could contribute to neurotoxicity under certain conditions.
Calcium Channels
Voltage-gated calcium (Ca2+) channels are critical for a multitude of neuronal functions, including neurotransmitter release, gene expression, and second messenger signaling.[8][9][10][11] The modulation of Ca2+ channels by local anesthetics is an area of active investigation.[8][10] Some studies on local anesthetics have shown an inhibition of Ca2+ channels, which could interfere with normal synaptic transmission and neuronal function.[12] Dysregulation of intracellular calcium homeostasis is a key factor in excitotoxicity and neuronal cell death.
Mitochondrial Dysfunction: A Central Hub for this compound-Induced Cytotoxicity
A significant body of evidence points to mitochondria as a primary target for the cytotoxic effects of this compound.[13][14][15][16] While much of the direct research on this compound has been conducted on corneal cells, the fundamental mechanisms of mitochondrial-dependent apoptosis are conserved across cell types, including neurons.[17][18]
Disruption of Mitochondrial Transmembrane Potential and Induction of Apoptosis
Studies have shown that this compound can disrupt the mitochondrial transmembrane potential (MTP) in a dose- and time-dependent manner.[15][16][19] The loss of MTP is a critical event in the intrinsic pathway of apoptosis. It leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm.[13][15][16] This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[13][15][16][19]
The pro-apoptotic effects of this compound have been demonstrated to be mediated through a death receptor-mediated, mitochondria-dependent pathway.[13][15][16] This involves the activation of initiator caspases like caspase-2 and caspase-8, in addition to the mitochondrial pathway.[19]
References
- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 2. This compound | C16H26N2O3 | CID 4935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Local Anesthetic Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Voltage-activated potassium channels in mammalian neurons and their block by novel pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuronal and Cardiovascular Potassium Channels as Therapeutic Drug Targets: Promise and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Going native: voltage-gated potassium channels controlling neuronal excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Calcium channel modulation by neurotransmitters, enzymes and drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 10. Regulation of calcium channels in brain: implications for the clinical neurosciences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multiple modulatory effects of dopamine on calcium channel kinetics in adult rat sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity of local anesthetics in human neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound induces cytotoxicity and mitochondria-dependent apoptosis in corneal stromal cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] this compound induces cytotoxicity and mitochondria-dependent apoptosis in corneal stromal cells both in vitro and in vivo. | Semantic Scholar [semanticscholar.org]
- 16. This compound induces cytotoxicity and mitochondria-dependent apoptosis in corneal stromal cells both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | SFXN2 contributes mitochondrial dysfunction-induced apoptosis as a substrate of Parkin [frontiersin.org]
- 18. Frontiers | Regulation of mitochondrial dysfunction induced cell apoptosis is a potential therapeutic strategy for herbal medicine to treat neurodegenerative diseases [frontiersin.org]
- 19. Cytotoxicity of this compound to human corneal endothelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Proparacaine's Interaction with Voltage-Gated Ion Channels: A Technical Guide
Abstract
Proparacaine, a widely utilized topical anesthetic, primarily exerts its therapeutic effect by modulating the function of voltage-gated ion channels. This guide provides a comprehensive technical overview of the molecular interactions between this compound and key voltage-gated ion channels, including sodium (Nav), potassium (Kv), and calcium (Cav) channels. We delve into the mechanistic basis of this compound's state-dependent blockade of Nav channels, explore its off-target effects on other ion channels, and present detailed, field-proven experimental protocols for characterizing these interactions. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the pharmacology of this compound and the methodologies used to investigate local anesthetic-ion channel dynamics.
Introduction: The Nexus of Anesthesia and Ion Channel Gating
Local anesthetics are cornerstone therapeutic agents for the management of acute pain, reversibly blocking nerve conduction to produce a transient loss of sensation. Their mechanism of action is intrinsically linked to the function of voltage-gated ion channels, the transmembrane proteins responsible for the initiation and propagation of action potentials in excitable cells.[1][2] this compound, a potent ester-type local anesthetic, is predominantly used in ophthalmology for short-duration procedures.[2] Its rapid onset and short duration of action are direct consequences of its interaction with these critical channel proteins.[2]
Voltage-gated ion channels are a diverse family of proteins that undergo conformational changes in response to alterations in the membrane potential, allowing for the selective passage of ions such as Na+, K+, and Ca2+. The orchestrated opening and closing of these channels generate the characteristic waveform of an action potential. By interfering with this process, this compound and other local anesthetics effectively halt nerve impulse transmission.[2] This guide will dissect the nuanced interactions of this compound with these channels, moving from its primary target to its secondary modulatory effects.
The Primary Target: State-Dependent Blockade of Voltage-Gated Sodium Channels (Nav)
The principal mechanism of action for this compound, like all local anesthetics, is the blockade of voltage-gated sodium channels.[1][3] This inhibition prevents the influx of sodium ions that is necessary for the depolarization phase of the action potential, thereby blocking its propagation.[2]
The Modulated Receptor Hypothesis: A Framework for Understanding
The interaction between local anesthetics and Nav channels is not a simple "plug-in-the-pore" mechanism. Instead, it is elegantly described by the Modulated Receptor Hypothesis . This model posits that the affinity of the anesthetic for its binding site on the Nav channel is dependent on the conformational state of the channel.[4][5] Nav channels cycle through three main states:
-
Resting (Closed): Prevalent at negative, hyperpolarized membrane potentials.
-
Open (Activated): A transient state triggered by membrane depolarization.
-
Inactivated: A non-conducting, closed state that occurs shortly after opening, even if the membrane remains depolarized.
This compound exhibits a significantly higher affinity for the open and inactivated states of the Nav channel compared to the resting state.[4][5] This state-dependent binding is the cornerstone of its clinical efficacy and explains the phenomenon of "use-dependent" or "phasic" block, where the degree of inhibition increases with the frequency of nerve stimulation.[6] Nerves that are firing repetitively, such as those transmitting pain signals, spend more time in the open and inactivated states, making them more susceptible to blockade by this compound.
Molecular Determinants of Binding
The binding site for local anesthetics is located within the inner pore of the Nav channel.[4][7] Specific amino acid residues within the S6 transmembrane segments of the channel's domains III and IV have been identified as critical for drug binding.[5][8] Mutagenesis studies have shown that altering these residues can dramatically reduce the affinity of the channel for local anesthetics, confirming their role as the molecular determinants of state-dependent block.[8]
Caption: State-dependent binding of this compound to a Nav channel.
Quantitative Analysis of Nav Channel Inhibition
The potency of a local anesthetic is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to block 50% of the sodium current. Due to state-dependent binding, the IC50 for this compound will vary depending on the experimental conditions, such as the holding potential and the frequency of stimulation.
| Channel State | Relative Affinity for this compound | Typical IC50 Range (for similar LAs) |
| Resting | Low | High (e.g., > 300 µM)[9] |
| Open | High | Low (e.g., 10-20 µM)[9] |
| Inactivated | Highest | Intermediate (e.g., 30-50 µM)[9] |
| Note: Specific IC50 values for this compound across different Nav channel subtypes and states are not extensively published in readily available literature. The values presented are illustrative based on data for other local anesthetics like articaine and are meant to demonstrate the principle of state-dependent affinity. |
Beyond Sodium Channels: Off-Target Interactions
While Nav channel blockade is the primary mechanism of local anesthesia, this compound can also interact with other voltage-gated ion channels, which may contribute to both its therapeutic profile and potential side effects.
Modulation of Voltage-Gated Potassium (Kv) Channels
Local anesthetics, including this compound, can inhibit voltage-gated potassium channels, although generally with lower affinity than for Nav channels.[6] Kv channels are crucial for the repolarization phase of the action potential; their inhibition can lead to a broadening of the action potential duration. This effect is typically observed at higher concentrations of the anesthetic.[6] The potentiation of local anesthetic effects by Kv channel blockers has been demonstrated, suggesting a complex interplay between these channel types in determining overall nerve excitability.[10]
Interaction with Voltage-Gated Calcium (Cav) Channels
This compound can also block voltage-gated calcium channels.[6] Cav channels are essential for neurotransmitter release at synaptic terminals.[11] By inhibiting Cav channels, particularly at the presynaptic terminal, this compound can further suppress nerve signaling by reducing the release of neurotransmitters.[11][12] This action on Cav channels may contribute to the overall anesthetic and analgesic effect. The L-type calcium channel has been shown to be more sensitive to local anesthetics than other subtypes.[6]
Methodologies for Characterizing this compound-Channel Interactions
The gold standard for studying the interaction of drugs with ion channels is patch-clamp electrophysiology . This powerful technique allows for the direct measurement of ion currents flowing through single channels or across the entire membrane of a cell.
Protocol: Determining Tonic Block IC50 using Whole-Cell Patch-Clamp
This protocol is designed to determine the concentration-dependent inhibition of Nav channels by this compound in their resting state.
Causality: By holding the cell at a very negative potential (e.g., -120 mV), we ensure that the vast majority of Nav channels are in the resting state. Applying infrequent depolarizing pulses minimizes the accumulation of use-dependent block, thereby isolating the tonic block component.
Methodology:
-
Cell Preparation: Culture a suitable cell line expressing the Nav channel subtype of interest (e.g., HEK293 cells stably transfected with Nav1.7).
-
Electrode Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Solution Preparation:
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.3 with CsOH).
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES (pH 7.4 with NaOH).
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Set the holding potential to -120 mV.
-
Apply a brief (e.g., 20 ms) depolarizing pulse to 0 mV every 10 seconds (0.1 Hz) to elicit a sodium current.
-
Record the peak inward current under control conditions (external solution only).
-
-
Drug Application:
-
Perfuse the cell with increasing concentrations of this compound in the external solution.
-
At each concentration, allow the effect to reach a steady state before recording the peak current.
-
-
Data Analysis:
-
Measure the peak current at each proparacacine concentration.
-
Normalize the current to the control recording.
-
Plot the normalized current as a function of this compound concentration and fit the data to a Hill equation to determine the IC50.
-
Caption: Workflow for IC50 determination using patch-clamp.
Protocol: Assessing Use-Dependent Blockade
This protocol quantifies the enhanced blockade of Nav channels that occurs with repetitive stimulation.
Causality: By applying a train of depolarizing pulses at a higher frequency (e.g., 10 Hz), we increase the proportion of time the Nav channels spend in the open and inactivated states. This allows this compound, with its higher affinity for these states, to bind more readily, leading to a cumulative or "use-dependent" block.
Methodology:
-
Setup: Use the same cell preparation and solutions as in Protocol 4.1.
-
Recording:
-
Establish a whole-cell configuration and hold the cell at a potential where a significant fraction of channels are available for opening (e.g., -100 mV).
-
Apply a train of 20-30 depolarizing pulses (e.g., to 0 mV for 20 ms) at a frequency of 10 Hz.
-
-
Control: Record the peak current elicited by each pulse in the train under control conditions. There will be a small degree of current reduction due to intrinsic channel inactivation.
-
Drug Application: Perfuse the cell with a fixed concentration of this compound (e.g., near the tonic IC50).
-
Test: Once the drug effect has equilibrated, apply the same pulse train.
-
Data Analysis:
-
For both control and drug conditions, normalize the peak current of each pulse to the peak current of the first pulse in the train.
-
Plot the normalized current as a function of the pulse number.
-
The progressive decrease in current in the presence of this compound demonstrates use-dependent block.
-
Synthesis and Future Directions
This compound's clinical efficacy as a local anesthetic is unequivocally linked to its primary action as a state- and use-dependent blocker of voltage-gated sodium channels. Its higher affinity for open and inactivated channel states ensures that it preferentially targets active nerve fibers, a key feature for effective and safe anesthesia. Furthermore, its interactions with Kv and Cav channels, though of lower affinity, likely contribute to its overall pharmacological profile by modulating action potential repolarization and neurotransmitter release.
Future research should aim to:
-
Elucidate Subtype Specificity: Characterize the affinity of this compound for the various subtypes of Nav, Kv, and Cav channels to better understand its tissue-specific effects and potential for off-target toxicities.
-
Investigate Molecular Dynamics: Employ computational modeling and advanced imaging techniques to visualize the dynamic interaction of this compound with the ion channel pore at an atomic level.
-
Explore Clinical Implications of Off-Target Effects: Investigate how the modulation of potassium and calcium channels by this compound might influence clinical outcomes, such as corneal healing or neurotoxicity, particularly with prolonged or excessive use.[13]
By continuing to explore the intricate dance between this compound and voltage-gated ion channels, we can enhance our understanding of local anesthesia and pave the way for the development of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. This compound | C16H26N2O3 | CID 4935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular determinants of state-dependent block of Na+ channels by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. State-dependent block of Na+ channels by articaine via the local anesthetic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potassium channel blockers potentiate impulse inhibition by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Calcium channels in anesthesia management: A molecular and clinical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of voltage-gated calcium channels in the mechanisms of anesthesia and perioperative analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound induces cytotoxicity and mitochondria-dependent apoptosis in corneal stromal cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: A Senior Application Scientist's Perspective
An In-Depth Technical Guide to Proparacaine Hydrochloride: Solubility and Stability Profiles
This compound hydrochloride is an ester-type local anesthetic indispensable in ophthalmic practice for short-duration procedures. Its efficacy is intrinsically linked to its physicochemical properties, primarily its solubility and stability. For researchers and drug development professionals, a granular understanding of these characteristics is not merely academic; it is the foundation upon which safe, stable, and effective ophthalmic formulations are built.
This guide moves beyond a simple recitation of data. It aims to provide a cohesive narrative, explaining the causality behind the observed properties and the rationale for the analytical methodologies used to characterize them. We will explore the molecule's behavior in various environments, its degradation pathways, and the validated protocols required to quantify these attributes, ensuring a self-validating system of analysis.
The chemical identity of this compound hydrochloride is Benzoic acid, 3-amino-4-propoxy-, 2-(diethylamino)ethyl ester, monohydrochloride, with a molecular weight of 330.85 g/mol [1][2].
References
Proparacaine's Reach: An In-Depth Technical Guide to its Effects on Non-Neuronal Cell Types
Introduction: Beyond the Nerve Block
Proparacaine, a widely utilized topical anesthetic in ophthalmology, is primarily recognized for its capacity to induce localized nerve insensibility by blocking voltage-gated sodium channels in neuronal membranes.[1][2] This mechanism effectively prevents the initiation and propagation of action potentials, thereby providing transient analgesia for various ocular procedures.[1][2] However, the bioactivity of this compound extends far beyond its intended neuronal targets. A growing body of evidence reveals a complex and significant impact on a variety of non-neuronal cell types. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the multifaceted effects of this compound on non-neuronal cells, with a particular focus on its cytotoxic, apoptotic, and immunomodulatory activities. Understanding these off-target effects is crucial for a complete risk-benefit assessment and for exploring potential new therapeutic applications of this established pharmaceutical agent.
I. The Corneal Microenvironment: A Primary Site of Non-Neuronal Interaction
The cornea, being the most frequent site of this compound application, represents the most extensively studied area of its non-neuronal effects. The avascular nature of the cornea necessitates a delicate balance of cellular function to maintain its transparency and integrity. This compound has been shown to disrupt this homeostasis in a dose- and time-dependent manner across all major corneal cell layers.
A. Corneal Epithelial Cells: The First Line of Defense
The corneal epithelium is the outermost layer and is the first to come into contact with topically applied this compound. Chronic use or high concentrations of this compound are associated with punctate keratopathy and delayed epithelial wound healing.[3][4]
Morphological and Proliferative Alterations:
This compound treatment leads to notable morphological changes in corneal epithelial cells, including partial desquamation, abnormal shape, loss of cell boundaries, and swelling.[5] It can also cause a reduction in the density and organization of microvilli on the epithelial surface.[6] Studies have demonstrated that this compound impedes corneal wound healing in both in vitro and in vivo models.[7][8] This is characterized by reduced viability, proliferation, and migration of corneal fibroblasts.[7][8]
Cytoskeletal Disruption:
A key mechanism underlying the impairment of epithelial migration and adhesion is the alteration of the actin cytoskeleton.[3] this compound disrupts the formation of actin-rich stress fibers, which are crucial for cell motility and adhesion to the underlying basement membrane.[3] This leads to a loss of cell extensions and reduced cell-to-substratum adhesiveness.[3]
B. Corneal Stromal Cells (Keratocytes): The Structural Core
Keratocytes, the cellular component of the corneal stroma, are responsible for maintaining the structural integrity and transparency of the cornea. This compound exhibits significant cytotoxicity towards these cells, primarily through the induction of apoptosis.[9][10][11]
Induction of Mitochondria-Dependent Apoptosis:
This compound has been shown to induce apoptosis in human corneal stromal cells through a mitochondria-dependent pathway.[9][10][11] This involves:
-
Disruption of Mitochondrial Transmembrane Potential (MTP): this compound treatment leads to a loss of MTP, a key event in the intrinsic apoptotic cascade.[11][12]
-
Regulation of Bcl-2 Family Proteins: It upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-xL.[11]
-
Release of Pro-Apoptotic Factors: The altered mitochondrial membrane permeability results in the release of cytochrome c and apoptosis-inducing factor (AIF) into the cytoplasm.[11]
-
Caspase Activation: this compound activates initiator caspases (caspase-9) and executioner caspases (caspase-2 and -3), leading to the cleavage of cellular substrates and the execution of the apoptotic program.[9][10][11]
Cell Cycle Arrest:
In addition to apoptosis, this compound can induce cell cycle arrest in corneal stromal cells, further contributing to its anti-proliferative effects.[9][10]
C. Corneal Endothelial Cells: The Critical Barrier
The corneal endothelium is a monolayer of cells responsible for maintaining corneal dehydration and transparency. Damage to these cells can lead to corneal edema and vision loss. This compound has demonstrated notable cytotoxicity to human corneal endothelial cells.[12][13][14]
Apoptosis via a Mitochondrion-Mediated Caspase-Dependent Pathway:
Similar to its effects on stromal cells, this compound induces apoptosis in corneal endothelial cells through a mitochondrion-mediated, caspase-dependent pathway.[12][13] This includes elevation of plasma membrane permeability, cell cycle arrest at the S phase, DNA fragmentation, and the activation of caspases-3, -8, and -9.[12][13]
Data Summary: Cytotoxicity of this compound on Corneal Cells
| Cell Type | Key Effects | Mechanisms | References |
| Corneal Epithelial Cells | Reduced Viability, Proliferation & Migration; Morphological Abnormalities | Disruption of Actin Cytoskeleton | [3][5][6][7][8] |
| Corneal Stromal Cells | Dose- & Time-Dependent Cytotoxicity; Apoptosis; Cell Cycle Arrest | Mitochondria-Dependent Apoptosis (Loss of MTP, Bcl-2/Bax modulation, Cytochrome c release, Caspase activation) | [9][10][11] |
| Corneal Endothelial Cells | Dose- & Time-Dependent Cytotoxicity; Apoptosis; Cell Cycle Arrest | Mitochondrion-Mediated, Caspase-Dependent Apoptosis (Caspase -3, -8, -9 activation) | [12][13][14] |
II. Beyond the Cornea: Exploring the Systemic Reach
While the majority of research has focused on the ocular effects of this compound, evidence suggests that local anesthetics as a class can influence the function of other non-neuronal cell types throughout the body.
A. Vascular Endothelial Cells: Modulating Vascular Tone
Vascular endothelial cells play a critical role in regulating blood flow and inflammation. Local anesthetics have been shown to affect endothelial function, primarily by modulating the production of nitric oxide (NO), a key vasodilator.
Inhibition of Nitric Oxide Production:
Studies on other local anesthetics like procaine and lidocaine have demonstrated their ability to inhibit NO production in cultured bovine aortic endothelial cells.[5][15] This inhibition is partly attributed to the suppression of L-arginine uptake, the substrate for NO synthase.[5] In porcine ciliary arteries, local anesthetics, including bupivacaine, have been shown to reduce endothelium-dependent relaxations, an effect that is partially reversed by the addition of L-arginine.[1] This suggests that local anesthetics may impair the endothelial formation of NO.[1]
B. Immune Cells: A Double-Edged Sword
The interaction of local anesthetics with immune cells is complex, with both pro- and anti-inflammatory effects reported. These effects are often concentration-dependent.[16]
Immunomodulatory Effects:
-
Neutrophils: Local anesthetics can inhibit various neutrophil functions, including adhesion, phagocytosis, and the production of superoxide anions and hydrogen peroxide.[17][18] However, some studies suggest that at clinical concentrations, the intracellular generation of reactive oxygen species in neutrophils remains largely unaffected.[18]
-
Macrophages: Local anesthetics like lidocaine and bupivacaine can directly attenuate the secretion of the pro-inflammatory cytokine TNF-α from activated macrophages in a concentration- and potency-dependent manner.[19][20]
-
Lymphocytes and Natural Killer (NK) Cells: Local anesthetics can modulate the activity of various immune cells, including potentiating NK cell cytotoxicity and influencing T-helper cell numbers and cytokine expression.[9]
-
Anti-Allergic Potential: A study on a mouse model of allergic rhinitis found that this compound reduced nasal symptoms and eosinophil, mast cell, and goblet cell infiltration in the nasal mucosa, suggesting a potential therapeutic role in allergic inflammation.[21]
Anti-Cancer Implications:
Emerging research suggests that local anesthetics may possess anti-cancer properties, both through direct cytotoxicity to tumor cells and by modulating the anti-tumor immune response.[22][23] They can induce apoptosis in cancer cells, inhibit tumor cell migration, and enhance the activity of NK cells.[9][22]
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound Cytotoxicity on Corneal Stromal Fibroblasts
Objective: To determine the dose- and time-dependent cytotoxic effects of this compound on human corneal stromal fibroblasts (hCSFs).
Methodology:
-
Cell Culture: Primary hCSFs are cultured in Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound (e.g., 0.05% and 0.5%) for different time points (e.g., 6, 24, 48, and 72 hours). A vehicle control (Balanced Salt Solution) is included.
-
Viability Assay (Trypan Blue Exclusion): At each time point, cells are trypsinized, and a cell suspension is mixed with Trypan Blue dye. The number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer.
-
Proliferation Assay (MTT): MTT solution is added to each well and incubated. The resulting formazan crystals are dissolved in a solubilization solution, and the absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell proliferation.[7]
-
Data Analysis: Cell viability and proliferation are expressed as a percentage of the vehicle control. Statistical analysis is performed to determine significant differences between treatment groups.
Protocol 2: Evaluation of this compound-Induced Apoptosis in Human Corneal Endothelial Cells
Objective: To investigate the induction of apoptosis by this compound in human corneal endothelial cells (HCECs) and elucidate the underlying mechanisms.
Methodology:
-
Cell Culture: HCECs are cultured under appropriate conditions.
-
This compound Exposure: Cells are treated with different concentrations of this compound for a specified duration.
-
Annexin V/Propidium Iodide (PI) Staining: Treated cells are stained with Annexin V-FITC and PI and analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[12]
-
Mitochondrial Transmembrane Potential (MTP) Assay: Cells are incubated with a fluorescent dye sensitive to MTP (e.g., JC-1) and analyzed by flow cytometry or fluorescence microscopy to assess changes in mitochondrial polarization.[12]
-
Caspase Activity Assay: The activity of key caspases (e.g., caspase-3, -8, -9) is measured using commercially available colorimetric or fluorometric assay kits.[12]
-
Western Blot Analysis: Protein lysates from treated cells are subjected to SDS-PAGE and Western blotting to analyze the expression levels of apoptosis-related proteins such as Bax, Bcl-xL, and cleaved caspase-3.
Visualizations: Signaling Pathways and Workflows
Diagram 1: this compound-Induced Apoptosis in Corneal Stromal Cells
Caption: this compound-induced mitochondria-dependent apoptosis pathway in corneal stromal cells.
Diagram 2: Experimental Workflow for Assessing this compound's Effect on Endothelial Nitric Oxide Production
Caption: Workflow for evaluating the impact of this compound on endothelial NO production.
Conclusion: A Broader Perspective on a Familiar Anesthetic
The effects of this compound on non-neuronal cell types are substantial and clinically relevant. While its primary application remains in ocular anesthesia, the wealth of data on its cytotoxicity, particularly in corneal cells, underscores the importance of cautious and judicious use to avoid adverse outcomes. The dose- and time-dependent nature of these effects is a critical consideration in clinical practice.
Furthermore, the emerging evidence of this compound's and other local anesthetics' influence on vascular endothelial and immune cells opens new avenues for research and potential therapeutic development. The immunomodulatory and anti-inflammatory properties observed could be harnessed in various clinical settings, from managing allergic reactions to potentially augmenting anti-cancer therapies. A deeper understanding of the molecular mechanisms driving these non-neuronal effects will be paramount in unlocking the full therapeutic potential of this compound and its analogs, while ensuring patient safety. This guide serves as a foundational resource for the scientific community to build upon this expanding area of research.
References
- 1. glaucomaresearch.ch [glaucomaresearch.ch]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. Anti-Inflammatory Characteristics of Local Anesthetics: Inhibition of TNF-α Secretion of Lipopolysaccharide-Stimulated Leucocytes in Human Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topical this compound abuse resulting in evisceration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Local anesthetics inhibit nitric oxide production and L-arginine uptake in cultured bovine aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Regular/Dilute this compound Anesthetic Eye Drops in Combination with Ophthalmic Antibiotics on Corneal Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Regular/Dilute this compound Anesthetic Eye Drops in Combination with Ophthalmic Antibiotics on Corneal Wound Healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound induces cytotoxicity and mitochondria-dependent apoptosis in corneal stromal cells both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Cytotoxicity of this compound to human corneal endothelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. Systemic immune effects of anesthetics and their intracellular targets in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison of inhibitory effects of local anesthetics on immune functions of neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Local anesthetic effects on human neutrophil priming and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Effect of Local Anesthetic on Pro-inflammatory Macrophage Modulation by Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The effect of local anesthetic on pro-inflammatory macrophage modulation by mesenchymal stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effect of this compound in a Mouse Model of Allergic Rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Direct Cytotoxic and Indirect, Immune-Mediated Effects of Local Anesthetics Against Cancer [frontiersin.org]
- 23. Local anesthetics elicit immune-dependent anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Preparation of Proparacaine Hydrochloride Solution for Laboratory Use: An Application Note and Protocol
This guide provides a comprehensive, technically detailed protocol for the preparation of proparacaine hydrochloride solutions for laboratory use. It is intended for researchers, scientists, and drug development professionals. This document emphasizes scientific integrity, providing not just procedural steps but also the underlying rationale to ensure the preparation of a stable, sterile, and effective solution.
Introduction: Understanding this compound Hydrochloride
This compound hydrochloride is a potent, rapidly acting topical anesthetic of the amino-ester class.[1] It is widely utilized in ophthalmology and vision science research to induce local anesthesia of the cornea and conjunctiva, facilitating procedures such as tonometry, foreign body removal, and electroretinography.[2][3][4]
Mechanism of Action: this compound hydrochloride functions by blocking voltage-gated sodium channels in the neuronal cell membrane.[5][6][7] This action inhibits the influx of sodium ions necessary for the initiation and propagation of nerve impulses, resulting in a temporary and reversible loss of sensation in the area of application.[5][6][7] The onset of anesthesia is typically within 30 seconds of instillation and the effect lasts for approximately 15 to 20 minutes.[2][4]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound hydrochloride is crucial for the successful preparation of a stable solution.
| Property | Value | Source |
| Chemical Formula | C₁₆H₂₆N₂O₃·HCl | [1] |
| Molecular Weight | 330.85 g/mol | [8] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Soluble in water | [1] |
| Melting Point | 182-183.3 °C | [8] |
| pH of 0.5% Solution | 3.5 - 6.0 | [4][9] |
Essential Equipment and Reagents
3.1 Equipment:
-
Analytical balance
-
Calibrated pH meter
-
Stir plate and magnetic stir bars
-
Sterile volumetric flasks and graduated cylinders
-
Sterile beakers
-
Sterile 0.22 µm syringe filters (e.g., PVDF or PES)
-
Sterile syringes
-
Autoclave (for sterilization of equipment)
-
Laminar flow hood or biological safety cabinet
-
Sterile ophthalmic dropper bottles or vials for final packaging
3.2 Reagents:
-
This compound hydrochloride powder (USP grade)
-
Sterile water for injection (WFI)
-
Benzalkonium chloride (optional, as a preservative for multi-dose preparations)[2][3][4]
-
Hydrochloric acid (HCl) and/or sodium hydroxide (NaOH) solutions (e.g., 0.1 N) for pH adjustment[2][3][4]
-
Sodium chloride (for tonicity adjustment, if necessary)
Step-by-Step Solution Preparation Protocol (0.5% w/v)
This protocol details the preparation of a 10 mL solution of 0.5% this compound hydrochloride. All procedures should be conducted in a laminar flow hood to maintain sterility.
4.1 Calculations:
To prepare a 0.5% (w/v) solution, 5 mg of this compound hydrochloride is needed for every 1 mL of solvent.
-
For a 10 mL solution:
-
Mass of this compound HCl = 0.005 g/mL * 10 mL = 0.05 g or 50 mg.
-
4.2 Preparation Workflow:
Caption: Workflow for this compound Hydrochloride Solution Preparation.
4.3 Detailed Procedure:
-
Preparation of Workspace and Equipment: Ensure all glassware and equipment are sterile. The preparation should be carried out in a certified laminar flow hood.
-
Weighing: Accurately weigh 50 mg of this compound hydrochloride powder using an analytical balance.
-
Dissolution: Transfer the powder to a sterile beaker containing a sterile magnetic stir bar. Add approximately 8 mL (80% of the final volume) of sterile water for injection. Stir until the powder is completely dissolved.
-
pH Measurement and Adjustment: Calibrate the pH meter according to the manufacturer's instructions. Measure the pH of the solution. The target pH range is between 3.5 and 6.0.[4][9] For optimal stability, a pH of 4.5 to 5.5 is recommended. Adjust the pH dropwise using 0.1 N HCl or 0.1 N NaOH as needed, with continuous stirring.
-
Addition of Optional Excipients:
-
Final Volume Adjustment: Once the pH is within the target range, transfer the solution to a 10 mL sterile volumetric flask. Rinse the beaker with a small amount of sterile WFI and add it to the volumetric flask to ensure a complete transfer of the solute. Bring the solution to the final volume of 10 mL with sterile WFI.
-
Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe. Filter the solution into a sterile final container (e.g., an ophthalmic dropper bottle). This filtration step removes any potential microbial contamination.[10]
-
Packaging and Labeling: Securely cap the sterile container. Label the container with the name of the solution ("this compound Hydrochloride 0.5%"), the date of preparation, the expiration date (typically short for extemporaneously prepared solutions), and storage conditions.
Quality Control
To ensure the safety and efficacy of the prepared solution, the following quality control checks should be performed:
-
Appearance: The solution should be clear, colorless to a faint yellow/straw color.[3][4] Any solution that is darker or contains particulate matter should be discarded.[3][4]
-
pH: Confirm that the final pH is within the range of 3.5 to 6.0.[9]
-
Sterility: While full sterility testing is complex, strict adherence to aseptic technique during preparation is paramount. For critical applications, samples may be sent for microbiological analysis.
Storage and Stability
-
Storage Temperature: Store the prepared solution under refrigeration at 2°C to 8°C (36°F to 46°F).[3][4][11]
-
Protection from Light: this compound hydrochloride is light-sensitive. The solution should be stored in a light-resistant container or in a carton to protect it from light.[3][4][11]
-
Shelf-Life: Extemporaneously prepared ophthalmic solutions have a limited shelf-life. The appropriate beyond-use date should be determined based on institutional policies and relevant pharmacopeial guidelines.
Safety and Handling
When handling this compound hydrochloride powder and preparing the solution, the following safety precautions should be observed:
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and gloves.[7][12]
-
Ventilation: Handle the powder in a well-ventilated area or a fume hood to avoid inhalation of dust.[7][11]
-
Skin Contact: Avoid contact with skin. Allergic contact dermatitis has been reported.[3] In case of contact, wash the affected area thoroughly with soap and water.[7]
-
Eye Contact: In case of accidental eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[7]
-
Ingestion: Do not ingest. If swallowed, seek immediate medical advice.[7]
Troubleshooting
| Issue | Potential Cause | Recommended Action |
| Precipitation | pH is outside the optimal range; supersaturation. | Check and adjust the pH. Ensure the powder is fully dissolved before bringing to the final volume. |
| Discoloration | Oxidation or degradation, possibly due to light exposure or improper pH. | Discard the solution. Prepare a fresh batch, ensuring protection from light and proper pH adjustment. |
| Failed Sterility Test | Contamination during preparation. | Review and reinforce aseptic technique. Ensure all equipment and reagents are sterile. |
Conclusion
The preparation of this compound hydrochloride solution for laboratory use requires meticulous attention to detail, particularly concerning calculations, pH adjustment, and aseptic technique. By following this comprehensive protocol, researchers can confidently prepare a high-quality, sterile solution suitable for their experimental needs.
References
- 1. ashp.org [ashp.org]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. pi.bausch.com [pi.bausch.com]
- 4. This compound Hydrochloride Ophthalmic Solution USP, 0.5% [dailymed.nlm.nih.gov]
- 5. International Journal of Pharmaceutical Compounding [ijpc.com]
- 6. Nanopharmaceuticals for Eye Administration: Sterilization, Depyrogenation and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 8. scribd.com [scribd.com]
- 9. This compound Hydrochloride Ophthalmic Solution [drugfuture.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. somersetpharma.com [somersetpharma.com]
- 12. tcichemicals.com [tcichemicals.com]
Using Proparacaine for in vitro electrophysiology studies
An Application Guide for the Electrophysiological Characterization of Proparacaine
Abstract
This compound, a well-established topical anesthetic of the amino ester group, is primarily utilized in ophthalmology for short-duration procedures.[1][2][3] Its rapid onset and potent nerve-blocking capabilities are rooted in its interaction with voltage-gated ion channels. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound as a pharmacological tool in in vitro electrophysiology studies. We delve into its mechanism of action, provide detailed protocols for its application in patch-clamp experiments, and offer insights into data interpretation and potential experimental confounders.
Scientific Introduction: Beyond Topical Anesthesia
While clinically employed for numbing ocular surfaces, the molecular action of this compound presents a valuable model for studying the broader class of local anesthetics and their interaction with excitable membranes. The primary mechanism involves the reversible blockade of nerve impulse initiation and conduction.[1] This is achieved by stabilizing the neuronal membrane, a process fundamentally linked to the inhibition of ion fluxes required for an action potential.[4] For electrophysiologists, this compound serves as a canonical antagonist of voltage-gated sodium channels (VGSCs), allowing for the detailed study of channel kinetics, state-dependent binding, and the structure-activity relationships of local anesthetic drugs.[5][6][7]
Mechanism of Action: A Tale of Two Channels
The anesthetic effect of this compound is not arbitrary; it results from specific molecular interactions with ion channel proteins embedded within the neuronal membrane. Understanding these interactions is critical for designing robust experiments and accurately interpreting the resulting data.
Primary Target: Voltage-Gated Sodium Channels (VGSCs)
The principal mechanism of action for this compound, like other local anesthetics, is the blockade of VGSCs.[6][8] These channels are integral to the generation and propagation of action potentials in neurons and other excitable cells.[9]
-
Pore Blockade: this compound penetrates the lipid cell membrane and accesses a binding site within the inner pore of the VGSC alpha subunit.[6][8][9] This physical occlusion inhibits the influx of sodium ions that is necessary to depolarize the membrane and fire an action potential.[6]
-
State-Dependent Binding: A key feature of local anesthetics is their differential affinity for various states of the ion channel. Their binding affinity is significantly higher for channels in the open or inactivated states compared to the resting (closed) state.[8][10] This explains the "use-dependent" or "phasic" block, where the degree of inhibition increases with the frequency of channel activation, a phenomenon highly relevant during high-frequency nerve firing associated with pain signals.[8]
Caption: Mechanism of this compound action on Voltage-Gated Sodium Channels (VGSCs).
Potential Off-Target Effects: Potassium Channels
Researchers must recognize that this compound's effects may not be exclusively limited to VGSCs. Many local anesthetics are known to interact with other ion channels, particularly potassium (K+) channels.[11][12]
-
Inhibition of K+ Channels: Studies on other local anesthetics have shown they can inhibit various K+ channels, including tandem pore domain potassium channels which contribute to the resting membrane potential.[11]
-
Experimental Implications: Blockade of K+ channels can depolarize the resting membrane potential and broaden the action potential.[10] This broadening can, in turn, increase the proportion of VGSCs in the inactivated state, thereby potentiating the use-dependent block of VGSCs by the local anesthetic.[10] It is crucial to be aware of this potential synergistic effect when analyzing results.
Experimental Design and Protocols
A successful electrophysiological study of this compound requires careful preparation of solutions and a well-defined recording protocol.
Preparation of this compound Solutions
This compound is typically supplied as a hydrochloride salt, which is water-soluble.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in ultrapure water or a suitable buffer. Aliquot and store frozen at -20°C for long-term stability. A study has shown this compound solutions to be stable for at least 6 months at +4°C and -20°C.[13]
-
Working Solutions: On the day of the experiment, thaw a stock aliquot and dilute it to the final desired concentrations in the standard extracellular (bath) solution.
-
Stability: this compound solutions should be clear and colorless to faint yellow.[2] If the solution becomes dark, it may indicate degradation and should be discarded.[2][3] Protect solutions from light.[3]
| Parameter | Recommendation | Rationale |
| Compound | This compound Hydrochloride | Water-soluble salt form. |
| Stock Solvent | Ultrapure Water or DMSO | Ensure complete dissolution. |
| Stock Conc. | 10 mM - 100 mM | High concentration allows for small volume additions to working solutions. |
| Storage | Aliquot and store at -20°C or colder. | Prevents repeated freeze-thaw cycles and maintains stability. |
| Working Solution | Dilute from stock into the external recording solution. | Ensures correct ionic strength and pH for the experiment. |
Table 1: Guidelines for the Preparation of this compound Solutions.
Whole-Cell Patch-Clamp Protocol
The whole-cell patch-clamp configuration is ideal for studying the effects of this compound on a cell's entire population of ion channels.[14][15] The following protocol is a template for investigating VGSCs in a heterologous expression system (e.g., HEK293 cells) or cultured neurons.
Caption: Standard workflow for a whole-cell patch-clamp experiment.
Step-by-Step Methodology:
-
System Preparation: Prepare standard intracellular (pipette) and extracellular (bath) solutions. Ensure osmolarity and pH are optimized for the cell type being studied.[14] A typical setup involves a perfusion system to allow for rapid solution exchange.
-
Obtaining a Recording:
-
Using a micromanipulator, approach a healthy cell with a glass micropipette filled with intracellular solution.[16]
-
Apply slight positive pressure to the pipette.[14] Upon touching the cell membrane, release the pressure and apply gentle suction to form a high-resistance ( >1 GΩ) "giga-seal".[14][17]
-
Apply a brief, strong pulse of suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration.[15][16]
-
-
Baseline Recordings (Control):
-
Switch the amplifier to voltage-clamp mode.
-
Allow the cell to stabilize for several minutes.
-
Apply a series of voltage protocols to elicit and measure baseline VGSC currents before any drug is applied.
-
-
Application of this compound:
-
Switch the perfusion system to deliver the extracellular solution containing the desired concentration of this compound to the recording chamber.
-
-
Recording Drug Effect:
-
After allowing a few minutes for the drug to equilibrate, repeat the same voltage protocols used for baseline recordings.
-
Tonic Block: Measure the reduction in peak current amplitude in response to a single depolarizing pulse delivered at a low frequency (e.g., 0.1 Hz).
-
Use-Dependent Block: Measure the progressive decrease in current amplitude during a high-frequency train of depolarizing pulses (e.g., 10-20 Hz).[10]
-
-
Washout:
-
Perfuse the chamber with the control extracellular solution to wash out the this compound.
-
If the block is reversible, currents should return toward baseline levels. This is a critical step to validate that the observed effect is due to the drug and not rundown of the channels.
-
| Parameter | Tonic Block Protocol | Use-Dependent Block Protocol |
| Holding Potential | -100 mV to -120 mV | -100 mV to -120 mV |
| Test Pulse Voltage | 0 mV | 0 mV |
| Test Pulse Duration | 20-50 ms | 20-50 ms |
| Frequency | 0.1 Hz | 10 Hz |
| Number of Pulses | N/A | 20-30 pulses |
Table 2: Example Voltage-Clamp Protocols for Characterizing VGSC Blockade.
Data Analysis and Interpretation
-
Calculating Percent Block: The effect of this compound is quantified as the percentage reduction of the current amplitude in the presence of the drug compared to the control.
-
Percent Block = (1 - (I_drug / I_control)) * 100
-
-
Concentration-Response Curves: To determine the potency of this compound, test a range of concentrations and plot the percent block against the logarithm of the concentration. Fit the data with a Hill equation to calculate the IC50 (the concentration that produces 50% inhibition).
-
Cytotoxicity Considerations: this compound has been shown to induce apoptosis and exhibit cytotoxicity in a dose- and time-dependent manner, particularly at higher concentrations (>0.03%).[18][19] It is imperative to distinguish between a true pharmacological block and cell death. Monitor cell health, seal resistance, and other health indicators throughout the experiment. If washout does not lead to recovery, cytotoxicity may be a contributing factor.[7]
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Unstable Seal or Recording | Poor cell health; Clogged pipette; Mechanical vibration. | Use healthy, low-passage cells. Ensure solutions are filtered and fresh.[14] Check for sources of vibration on the rig. |
| No Drug Effect | Incorrect drug concentration; Degraded this compound solution; Inefficient perfusion system. | Verify stock and working solution calculations. Prepare fresh solutions if they are old or discolored.[2] Check perfusion lines for bubbles or leaks. |
| Irreversible Block | Cytotoxicity at high concentrations; Slow washout kinetics. | Monitor cell health indicators.[18] Increase washout time. Test lower concentrations to see if reversibility is restored. |
| High Variability Between Cells | Inconsistent cell health; Variable expression of ion channels. | Standardize cell culture and plating procedures. Use a stable, clonal cell line for heterologous expression. |
Table 3: Common Troubleshooting Scenarios.
Conclusion
This compound is a potent and rapid-acting antagonist of voltage-gated sodium channels. Its well-defined mechanism makes it an excellent pharmacological tool for in vitro electrophysiology studies aimed at understanding local anesthetic action, investigating ion channel function, and screening for novel channel modulators. By employing rigorous patch-clamp protocols and remaining mindful of its state-dependent binding properties and potential off-target effects, researchers can leverage this compound to generate high-quality, reproducible data.
References
- 1. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Lactation, Pregnanacy | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. pi.bausch.com [pi.bausch.com]
- 3. drugs.com [drugs.com]
- 4. This compound | C16H26N2O3 | CID 4935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. adooq.com [adooq.com]
- 6. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 7. This compound hydrochloride | 5875-06-9 | Sodium Channel | MOLNOVA [molnova.cn]
- 8. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular mechanisms of gating and drug block of sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potassium channel blockers potentiate impulse inhibition by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Local anesthetic inhibition of baseline potassium channels with two pore domains in tandem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulatory Effect of General Anesthetics on Activity of Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Patch Clamp Protocol [labome.com]
- 15. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 16. docs.axolbio.com [docs.axolbio.com]
- 17. youtube.com [youtube.com]
- 18. Cytotoxicity of this compound to human corneal endothelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Proparacaine Application in Patch-Clamp Electrophysiology: An Application Note and Protocol
Prepared by: Gemini, Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of proparacaine hydrochloride in patch-clamp electrophysiology experiments. It offers in-depth scientific context, detailed protocols, and critical insights into experimental design and data interpretation.
Introduction and Scientific Context
This compound is an amino ester-type topical local anesthetic, primarily used in ophthalmology to numb the surface of the eye for minor procedures.[1][2] Its rapid onset and short duration of action are ideal for clinical applications, but these same properties make it a valuable pharmacological tool in the laboratory.[3] In the context of patch-clamp electrophysiology, this compound serves as a potent and reversible blocker of neuronal activity. Its primary application is the study of voltage-gated sodium channels (NaV), but a thorough understanding of its broader pharmacological profile, including potential off-target effects, is critical for rigorous experimental design and accurate interpretation of results.
The patch-clamp technique is the gold standard for investigating the function of ion channels, allowing for high-fidelity recordings of ionic currents from a whole cell or even a single channel.[4][5] By applying this compound during patch-clamp recordings, researchers can dissect its precise mechanism of action, determine its potency and kinetics, and use it to pharmacologically isolate specific currents by inhibiting action potentials.
Core Principles: The Mechanism of this compound Action
A foundational understanding of how this compound interacts with cellular components is essential for its effective use. While its primary target is well-established, potential secondary effects must be considered.
Primary Target: Voltage-Gated Sodium Channels (NaV)
The principal anesthetic action of this compound stems from its ability to block voltage-gated sodium channels.[3][6] These channels are responsible for the rising phase of the action potential in most excitable cells. By inhibiting them, this compound prevents nerve impulse initiation and conduction.[1][2]
Mechanism of Blockade: Local anesthetics like this compound do not simply plug the channel pore. Their action is state-dependent, meaning their binding affinity for the NaV channel changes depending on the channel's conformational state (resting, open, or inactivated).[7][8]
-
Low Affinity for Resting State: In a resting neuron, where most NaV channels are in the closed (resting) state, this compound has a low affinity for its binding site.
-
High Affinity for Open and Inactivated States: During an action potential, channels transition from resting to open, then to an inactivated state. This compound binds with much higher affinity to the open and inactivated states.[8][9] This is known as use-dependent or phasic block , where the anesthetic effect is more pronounced in rapidly firing neurons—a key feature in its clinical efficacy for pain, which involves high-frequency nerve impulses.[7]
This compound, being a membrane-permeable molecule, is thought to access its binding site within the channel's inner pore.[7][10] This interaction stabilizes the inactivated state of the channel, preventing it from returning to the resting state and thus making it unavailable to open in response to a new stimulus.
Caption: State-dependent blockade of NaV channels by this compound.
Potential Off-Target and Secondary Effects
For a comprehensive analysis, researchers must be aware that this compound's effects may not be exclusively limited to NaV channels.
-
Potassium (K+) Channels: Other local anesthetics have been shown to inhibit certain types of potassium channels, particularly tandem pore domain potassium channels (K2P), which contribute to the resting membrane potential.[11] Blockade of these channels can lead to membrane depolarization, which could complicate the interpretation of results by altering the baseline electrical properties of the cell.[11][12] Furthermore, blocking K+ channels can broaden the action potential, which paradoxically increases the time NaV channels spend in the open and inactivated states, potentially enhancing the binding and block by the local anesthetic.[13]
-
Calcium (Ca2+) Channels: Studies on similar local anesthetics, such as ropivacaine, have demonstrated an inhibitory effect on L-type calcium currents, although typically at higher concentrations than those required for NaV channel blockade.[14] This should be considered a potential confounding factor, especially in experiments studying synaptic transmission or cardiac myocytes.
-
Cytoskeletal Integrity: At micromolar to millimolar concentrations, this compound has been shown to disrupt the actin cytoskeleton in corneal epithelial cells, leading to a loss of cell adhesion and motility.[15][16] While patch-clamp experiments are typically acute, this effect could impact cell health and stability during prolonged recordings, potentially leading to a less stable giga-seal or rundown of currents.
Experimental Design and Key Considerations
Rigorous experimental design is paramount. The following considerations ensure that the data collected is reliable, reproducible, and correctly interpreted.
Concentration Selection and Dose-Response
The effective concentration of this compound can vary significantly depending on the cell type, the specific ion channel subtype being studied, and the experimental conditions.
-
Starting Concentrations: While a supplier datasheet suggests an ED50 of 3.4 mM for voltage-gated sodium channels, this should be used as a high-end reference.[17] Based on studies of other local anesthetics and this compound's effects on other cellular systems, a wide range should be tested, starting from low micromolar (1-10 µM) to low millimolar (1-5 mM) concentrations.[11][16][18]
-
Dose-Response Curve: It is essential to perform a full dose-response analysis to determine the IC50 (half-maximal inhibitory concentration). This involves applying multiple concentrations of the drug and measuring the corresponding level of inhibition.
-
Solubility: this compound hydrochloride is water-soluble. Prepare a high-concentration stock solution (e.g., 100 mM) in deionized water or your base external solution. Avoid using solvents like DMSO unless necessary, and if so, always perform a vehicle control to ensure the solvent itself has no effect.
Essential Controls for Self-Validating Protocols
Every protocol must include a set of controls to validate the results.
-
Baseline Recording: Always record a stable baseline of activity for several minutes before applying this compound. This serves as the primary control against which all drug effects are measured.
-
Vehicle Control: If the this compound stock solution is prepared in a solvent other than the perfusion buffer (e.g., DMSO), a vehicle control experiment must be run. This involves perfusing the cell with the perfusion buffer containing the same final concentration of the solvent alone.
-
Washout: A critical step is to demonstrate the reversibility of the drug's effect. After application, perfuse the cell with a drug-free external solution. A full or partial recovery of the original signal confirms that the observed effect was due to the drug and not a rundown of the cell's health. This compound's action is known to be reversible.[6]
Caption: A self-validating experimental workflow for pharmacology studies.
Detailed Experimental Protocols
The following are generalized whole-cell patch-clamp protocols that can be adapted to specific cell types and recording equipment.
Protocol 1: Characterizing this compound's Effect on NaV Currents (Voltage-Clamp)
Objective: To quantify the inhibitory effect of this compound on voltage-gated sodium currents and determine its IC50.
Materials:
-
External Solution (ACSF): (in mM) 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose. Bubble with 95% O2/5% CO2.[5]
-
Internal Solution: (in mM) 130 CsF, 10 NaCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP. Adjusted to pH 7.3 with CsOH. (Cesium is used to block K+ channels internally).
-
This compound Stock Solution: 100 mM this compound HCl in deionized water.
Procedure:
-
Establish Whole-Cell Configuration: Prepare the cell and patch pipette according to standard laboratory procedures.[4][19] Approach the cell and form a gigaohm seal (>1 GΩ). Rupture the membrane to achieve the whole-cell configuration.
-
Set Holding Potential: In voltage-clamp mode, hold the membrane potential at a hyperpolarized level (e.g., -90 mV or -100 mV) to ensure the majority of NaV channels are in the resting state.
-
Record Baseline Currents: Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 5 mV increments) to elicit NaV currents. Record the peak inward current at each voltage step. Allow sufficient time between sweeps for channel recovery.
-
Apply this compound: Begin perfusion of the external solution containing the first concentration of this compound (e.g., 10 µM). Allow 2-3 minutes for the solution to equilibrate in the chamber.
-
Record Drug-Effect Currents: Repeat the same voltage-step protocol used for baseline recording. A reduction in the peak inward current is expected.
-
Dose-Response: Repeat steps 4 and 5 for a range of increasing this compound concentrations.
-
Washout: After the final concentration, perfuse the chamber with the drug-free external solution for 5-10 minutes and record the recovery of the NaV currents.
Data Analysis:
-
For each concentration, measure the peak inward current and normalize it to the baseline peak current.
-
Plot the normalized current as a function of this compound concentration.
-
Fit the data with a Hill equation to determine the IC50 value.
Protocol 2: Assessing this compound's Effect on Neuronal Excitability (Current-Clamp)
Objective: To determine how this compound affects action potential generation and firing patterns.
Materials:
-
External Solution (ACSF): Same as Protocol 1.
-
Internal Solution: (in mM) 135 K-Gluconate, 10 KCl, 10 HEPES, 0.5 EGTA, 2 Mg-ATP, 0.2 Na-GTP. Adjusted to pH 7.3 with KOH. (Potassium-based internal to allow for physiological firing).
-
This compound Stock Solution: 100 mM this compound HCl in deionized water.
Procedure:
-
Establish Whole-Cell Configuration: Follow step 1 from Protocol 1.
-
Set to Current-Clamp: Switch the amplifier to current-clamp mode. If necessary, inject a small holding current to maintain the resting membrane potential at a consistent value (e.g., -70 mV).
-
Record Baseline Firing: Inject a series of depolarizing current steps (e.g., from -50 pA to +200 pA for 500 ms) to elicit action potentials. Record the number of action potentials, the firing threshold, and the action potential amplitude.
-
Apply this compound: Perfuse the chamber with an effective concentration of this compound (determined from Protocol 1 or literature, e.g., 100 µM). Allow 2-3 minutes for equilibration.
-
Record Drug Effect: Repeat the same current-step protocol. Expect to see a reduction in the number of action potentials, an increase in the current required to elicit a spike, or a complete block of firing.
-
Washout: Perfuse with drug-free external solution and re-test the firing properties to confirm reversibility.
Troubleshooting and Expected Outcomes
| Problem | Possible Cause | Solution |
| No drug effect observed | Drug concentration too low; Drug degradation; Perfusion system failure. | Verify perfusion system is working. Prepare fresh drug solutions. Increase the concentration systematically. |
| Irreversible block / Poor washout | Drug concentration too high causing toxicity; Cell health is poor (rundown). | Use a lower concentration. Monitor cell health indicators (seal resistance, access resistance). Ensure washout is sufficiently long. |
| Unstable seal or cell death | This compound is causing cytoskeletal disruption or other toxicity at the concentration used.[16] | Reduce the drug concentration. Limit the duration of drug application. Ensure the cell preparation is healthy before starting. |
| Change in resting potential | This compound may be affecting K+ leak channels (e.g., K2P channels).[11] | Monitor the resting membrane potential in current-clamp before and during drug application. If a change is observed, it must be noted as a potential off-target effect. |
Summary of Quantitative Data
The following table summarizes key quantitative data for this compound and related local anesthetics to guide concentration selection. Note that values can be highly dependent on the specific channel subtype and experimental conditions.
| Compound | Target Channel | Cell Type / System | Measurement | Value | Reference |
| This compound | Voltage-gated Na+ channels | Not Specified | ED50 | 3.4 mM | [17] |
| This compound | Actin Cytoskeleton | Rat Corneal Epithelial Cells | Disruption | 1.0 mM | [16] |
| Lidocaine | hNaV1.5 | HEK293 Cells | IC50 (at -90 mV) | 18.4 ± 2.6 µM | [18] |
| Bupivacaine | TASK K+ Channels | Xenopus Oocytes | IC50 | 41 µM | [11] |
| Ropivacaine | Na+ Current | Guinea Pig Ventricular Myocytes | % Decrease at 50 µM | 33.3% | [14] |
References
- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 2. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Lactation, Pregnanacy | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. docs.axolbio.com [docs.axolbio.com]
- 5. Patch Clamp Protocol [labome.com]
- 6. This compound | C16H26N2O3 | CID 4935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure [emedicine.medscape.com]
- 9. Evidence for two components of sodium channel block by lidocaine in isolated cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Local anesthetic inhibition of baseline potassium channels with two pore domains in tandem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Potassium channel blockers potentiate impulse inhibition by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of ropivacaine on sodium, calcium, and potassium currents in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effects of this compound on actin cytoskeleton of corneal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. adooq.com [adooq.com]
- 18. benchchem.com [benchchem.com]
- 19. Whole Cell Patch Clamp Protocol [protocols.io]
Topic: Critical Evaluation of Proparacaine for Preserving Tissue Integrity During Microdissection
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
Microdissection techniques, such as Laser Capture Microdissection (LCM), are pivotal for isolating specific cell populations from heterogeneous tissues, enabling precise downstream molecular analysis.[1][2][3] A significant challenge in this process is the preservation of tissue integrity and the prevention of molecular degradation during sample preparation and dissection.[4][5] This document critically evaluates the theoretical application of proparacaine, a topical local anesthetic, as a potential agent to reduce tissue damage during microdissection. While the hypothesis that blocking nerve impulses could mitigate cellular stress is plausible, this note synthesizes compelling evidence from the scientific literature demonstrating the cytotoxic and pro-apoptotic effects of this compound.[6][7][8][9] Consequently, this guide strongly advises against the use of this compound for this purpose and instead provides validated, best-practice protocols for preserving tissue and molecular quality during microdissection.
Introduction: The Challenge of Tissue Integrity in Microdissection
The goal of microdissection is to procure pure populations of cells for sensitive downstream applications like transcriptomics, proteomics, and genomics.[1][10] The very act of sectioning, staining, and dissecting tissue introduces mechanical stress, which can induce cellular damage and activate degradation pathways, compromising the quality of extracted biomolecules like RNA.[4][5]
An initial hypothesis might suggest that a local anesthetic such as this compound could be beneficial. By blocking sodium channels and preventing nerve impulse transmission, it could theoretically reduce stress-induced cellular responses to the physical trauma of dissection. However, a thorough review of this compound's pharmacology and cellular effects reveals that its application in this context is not only unsupported but is likely to be detrimental to sample quality.
This compound's Primary Mechanism of Action
This compound is an ester-type local anesthetic that functions by reversibly blocking voltage-gated sodium channels in neuronal membranes.[11][12][13][14] This inhibition prevents the influx of sodium ions necessary for the depolarization of the nerve cell membrane, thereby blocking the initiation and propagation of action potentials.[12][14][15] This leads to a temporary loss of sensation in the area of application, making it effective for short ophthalmic procedures.[16][17] The anesthetic effect is rapid, typically occurring within 30 seconds and lasting for about 15-20 minutes.[12][16]
Critical Appraisal: The Cytotoxic Effects of this compound
Contrary to the goal of preserving tissue, extensive research, primarily from ophthalmic studies, demonstrates that this compound exhibits significant, dose-dependent cytotoxicity. This effect is a critical consideration that invalidates its potential use for protecting tissue during microdissection.
Key Cytotoxic Effects:
-
Induction of Apoptosis: this compound has been shown to induce mitochondria-dependent apoptosis in human corneal stromal and endothelial cells.[6][7][8][9][18] Treatment with this compound leads to increased plasma membrane permeability, DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.[6][8]
-
Activation of Caspases: The apoptotic pathway is mediated by the activation of key executioner enzymes. This compound treatment has been demonstrated to activate caspase-2, -3, -8, and -9, which are central to the apoptotic cascade.[6][7][8]
-
Disruption of Cellular Structures: At concentrations of 1.0 mM or less, this compound can disrupt actin stress fibers in corneal epithelial cells, leading to a loss of cell adhesion and the inability to migrate or spread.[19] This directly compromises the structural integrity of the tissue.
-
Inhibition of Cell Proliferation and Viability: Studies have quantified that both clinical (0.5%) and diluted (0.05%) concentrations of this compound reduce corneal fibroblast viability and proliferation in a time-dependent manner.[20][21]
The following diagram illustrates the signaling pathway by which this compound is understood to induce programmed cell death.
Caption: this compound-induced apoptotic signaling pathway.
Risk-Benefit Analysis for Microdissection Applications
Given the evidence, a risk-benefit analysis clearly argues against the use of this compound in microdissection protocols.
| Feature | Theoretical Benefit (Unsupported) | Evidence-Based Risk | Impact on Downstream Analysis |
| Cellular Stress | May reduce nerve-mediated stress signals from mechanical cutting. | Induces significant cellular stress, leading to apoptosis and loss of cell adhesion.[6][19] | Compromised sample integrity; altered gene and protein expression profiles reflecting a stress/apoptotic response rather than the native state. |
| Tissue Morphology | None. | Disrupts the cytoskeleton, causing cells to lose their native morphology and detach from the substratum.[19] | Poor histological resolution, making it difficult to identify and accurately dissect target cells. |
| Molecular Integrity | None. | Triggers apoptotic pathways that involve DNA fragmentation and activation of degradative enzymes.[6][8] | High risk of DNA and RNA degradation, leading to poor quality data or failed experiments. |
| Cell Viability | None. | Dose- and time-dependently decreases cell viability and proliferation.[6][20] | Loss of viable cells from the target population, requiring more tissue to be dissected and potentially skewing results. |
Recommended Protocol: Best Practices for Tissue Preservation in Microdissection
To achieve the goal of minimizing tissue damage and preserving molecular integrity, researchers should adopt protocols focused on rapid handling, optimal preservation, and the inhibition of endogenous enzymes like RNases. The following protocol provides a robust framework for preparing fresh frozen tissue for LCM.
Materials and Reagents
-
Fresh tissue sample
-
Optimal Cutting Temperature (OCT) compound
-
Isopentane, pre-chilled on dry ice or in liquid nitrogen
-
Cryostat
-
RNase-free glass slides (membrane slides for UV-based LCM)
-
RNase decontamination solution (e.g., RNaseZap™)
-
Staining solutions (prepared with ethanol to inhibit RNases)[5]
-
70%, 95%, and 100% Ethanol (ACS grade or higher)
-
Cresyl Violet or Hematoxylin & Eosin Y stains prepared in ethanol[5]
-
Nuclease-free water
-
-
Xylene or a xylene substitute
-
Argon gas canister (optional, for creating an inert microdissection environment)[5]
Step-by-Step Methodology
Step 1: Rapid Tissue Freezing (Critical for Quality)
-
Immediately after excision, embed the fresh tissue specimen in OCT compound in a cryomold.
-
Snap-freeze the block by immersing it in isopentane chilled with dry ice or liquid nitrogen until fully opaque. Rationale: Snap-freezing minimizes the formation of ice crystals, which can rupture cell membranes and damage morphology.
-
Store the frozen block at -80°C until sectioning. Avoid freeze-thaw cycles.
Step 2: Cryosectioning
-
Decontaminate the cryostat chamber and all tools with an RNase decontamination solution.
-
Equilibrate the tissue block to the cryostat temperature (typically -20°C).
-
Cut sections at a thickness of 5-10 µm.
-
Mount the sections onto pre-cleaned, RNase-free membrane slides. Rationale: Thinner sections improve morphology and laser cutting efficiency.
Step 3: Fixation and Staining (Ethanol-Based Protocol) This protocol is designed to keep the tissue dehydrated, thereby inhibiting endogenous RNase activity.[5]
-
Immediately fix the mounted section in 70% ethanol for 30 seconds.
-
Stain with your desired histological stain (e.g., Cresyl Violet) prepared in an ethanol solution for 30-60 seconds.
-
Dehydrate the section through a graded ethanol series:
-
95% ethanol for 30 seconds.
-
100% ethanol for 30 seconds (repeat once).
-
-
Clear with xylene for 1-2 minutes.
-
Air-dry the slide completely in a fume hood. The slide is now ready for microdissection.
Step 4: Laser Capture Microdissection
-
Perform microdissection as quickly as possible to minimize exposure to ambient humidity, which can rehydrate the tissue and reactivate RNases.
-
(Optional) For maximal RNA preservation during long or complex dissections, perform the procedure under a gentle stream of argon gas.[5] Rationale: Argon is a dry, inert gas that displaces humid air from the slide surface, protecting the RNA from degradation for up to 90 minutes.
-
Capture the cells of interest onto the collection cap according to the instrument manufacturer's instructions.
Step 5: Downstream Molecular Extraction
-
Immediately proceed with the lysis and extraction of DNA, RNA, or protein using a kit optimized for small sample inputs from microdissected tissue.
The following diagram outlines this recommended workflow.
Caption: Recommended workflow for preserving molecular integrity during microdissection.
Conclusion
While the search for methods to reduce tissue damage during microdissection is a valid and important goal, the available scientific evidence indicates that this compound is an unsuitable candidate for this application. Its well-documented cytotoxic properties, including the induction of apoptosis and disruption of cellular architecture, are fundamentally at odds with the objective of preserving the native state of cells and their molecular contents. Researchers are strongly advised to forgo the use of this compound and other local anesthetics for tissue preservation and instead adopt robust protocols centered on rapid, anhydrous processing to ensure the highest quality samples for molecular analysis.
References
- 1. Laser Capture Microdissection in the Tissue Biorepository - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Laser Capture Microdissection | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Stabilization of RNA during laser capture microdissection by performing experiments under argon atmosphere or using ethanol as a solvent in staining solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound induces cytotoxicity and mitochondria-dependent apoptosis in corneal stromal cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of this compound to human corneal endothelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] this compound induces cytotoxicity and mitochondria-dependent apoptosis in corneal stromal cells both in vitro and in vivo. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 13. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure [emedicine.medscape.com]
- 15. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Articles [globalrx.com]
- 17. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Lactation, Pregnanacy | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 18. Effects of ophthalmic surface anesthetic alcaine on the proliferation and apoptosis of human corneal endothelial cells through HIF-1α regulation - ProQuest [proquest.com]
- 19. Effects of this compound on actin cytoskeleton of corneal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effects of Regular/Dilute this compound Anesthetic Eye Drops in Combination with Ophthalmic Antibiotics on Corneal Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effects of Regular/Dilute this compound Anesthetic Eye Drops in Combination with Ophthalmic Antibiotics on Corneal Wound Healing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Proparacaine Hydrochloride in Animal Studies on Ocular Pain
<M>
Introduction
Ocular pain is a significant clinical and research challenge, necessitating the use of effective and safe topical anesthetics in preclinical animal models. Proparacaine hydrochloride, a rapid-acting, ester-type local anesthetic, is a cornerstone for managing and studying ocular pain in veterinary and research settings.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate and ethical use of this compound hydrochloride in animal studies focused on ocular pain.
These application notes and protocols are designed to provide both the foundational knowledge and the practical steps necessary for the successful implementation of this compound hydrochloride in various research contexts. By understanding its mechanism of action, adhering to established protocols, and prioritizing animal welfare, researchers can generate reliable and reproducible data to advance our understanding and treatment of ocular pain.
Principles of Ocular Anesthesia with this compound Hydrochloride
This compound hydrochloride functions by blocking voltage-gated sodium ion channels in the neuronal cell membrane of the cornea and conjunctiva.[1][3] This inhibition prevents the influx of sodium ions, which is a critical step in the generation and propagation of action potentials.[3] Consequently, nerve impulses carrying pain signals are interrupted and do not reach the brain, resulting in a temporary loss of sensation in the treated area.[3]
The anesthetic effect of this compound hydrochloride typically begins within 30 to 60 seconds of topical application and lasts for approximately 10 to 20 minutes.[1][3][4][5][6] This rapid onset and short duration of action make it ideal for a variety of short-term diagnostic and minor surgical procedures in animal models.[1]
Core Applications in Ocular Pain Research
This compound hydrochloride is a versatile tool in the study of ocular pain and the development of novel analgesics. Its primary applications in a research setting include:
-
Facilitating Ocular Procedures: It is used to numb the eye before inducing experimental corneal injuries (e.g., chemical burns, mechanical abrasions) or performing diagnostic procedures like tonometry (measuring intraocular pressure) and conjunctival scrapings.[2][4][7]
-
Diagnostic Tool: In cases of eye pain of unknown origin, this compound can be used to differentiate surface pain from deeper ocular discomfort.[8] If the pain is alleviated by the topical anesthetic, it suggests the source is likely corneal or conjunctival.[8]
-
Evaluating Analgesic Efficacy: By establishing a baseline pain response and then measuring the reduction in pain behaviors after the administration of a test compound, researchers can assess the efficacy of new analgesic agents. This compound can be used as a positive control in these studies.
Species-Specific Considerations
The duration and efficacy of this compound can vary between species. It is crucial to be aware of these differences to ensure adequate anesthesia and animal welfare.
| Species | Onset of Action | Duration of Maximal Anesthesia (Single Drop) | Notes |
| Dogs | ~30-60 seconds | 15 minutes[9][10] | Two drops administered one minute apart can extend the maximal anesthetic effect to 25 minutes.[11][9][10] |
| Cats | ~1 minute[12] | 5 minutes[12] | A single drop provides demonstrable anesthesia for up to 25 minutes.[12] |
| Horses | ~1 minute | 20-25 minutes[13] | May not produce complete corneal desensitization.[13] |
| Rabbits | ~30 seconds | ~10 minutes[11] | Commonly used in ocular irritation studies. |
| Mice/Rats | ~30 seconds[14] | 5-25 minutes | Frequently used in models of corneal injury and neuropathic pain.[14][15][16] |
This table summarizes data from multiple sources and should be used as a guideline. Actual duration may vary based on individual animal factors.
Experimental Protocols
Protocol 1: this compound Hydrochloride Administration for Corneal Anesthesia in a Mouse Model of Corneal Injury
This protocol details the use of this compound hydrochloride to provide local anesthesia before inducing a chemical or mechanical corneal injury in a mouse.
Materials:
-
This compound Hydrochloride Ophthalmic Solution, 0.5% (Sterile)[4][5][17][18][19]
-
Sterile, single-use eye droppers or micropipette with sterile tips
-
Heating pad[16]
-
Appropriate personal protective equipment (gloves, lab coat, eye protection)
Procedure:
-
Animal Preparation: Anesthetize the mouse using an isoflurane chamber. A typical approach involves an oxygen flow of 0.9 L/min and 1-2% isoflurane.[16] Once the mouse is unresponsive with shallow breathing, transfer it to an anesthesia platform with a nose cone and place it on a heating pad to maintain body temperature.[16]
-
Positioning: Position the mouse's head so that the eye to be treated is facing upwards.[14][16]
-
Anesthetic Application: Instill one to two drops of 0.5% this compound hydrochloride ophthalmic solution onto the cornea.[14][16]
-
Wait for Onset: Allow 30 seconds for the anesthetic to take effect.[14]
-
Proceed with Experimental Procedure: Once the cornea is anesthetized, proceed with the planned experimental injury or procedure.
-
Post-procedural Care: After the procedure, a drop of this compound can be applied to the cornea to provide short-term post-procedural analgesia.[14] Remove the mouse from the anesthesia and allow it to recover in a clean cage. Monitor the mouse for signs of pain or infection.[14]
Experimental Workflow for Corneal Injury Model
Caption: Workflow for corneal anesthesia in an animal model.
Protocol 2: Assessment of Ocular Pain Using Behavioral Scoring
This protocol outlines a method for assessing ocular pain in rodents by observing and scoring specific behaviors. This can be used to evaluate the efficacy of analgesic compounds.
Procedure:
-
Acclimation: Place the animal in a clear observation chamber and allow it to acclimate for at least 5 minutes.[15]
-
Baseline Observation: Before any treatment, observe the animal for a set period (e.g., 5 minutes) and record the frequency and duration of pain-related behaviors.
-
Pain Induction: Induce ocular pain using a validated model (e.g., corneal abrasion, application of a chemical irritant).
-
Treatment Administration: Administer the test analgesic or this compound hydrochloride (as a positive control).
-
Post-Treatment Observation: At predetermined time points after treatment, repeat the observation and scoring of pain behaviors.
Commonly Scored Ocular Pain Behaviors in Rodents:
-
Eye Wipes: The number of times the animal brings a paw to the affected eye.[15]
-
Blinking/Squinting (Blepharospasm): The frequency and degree of eye closure.
-
Palpebral Opening: A quantitative measure of the opening of the eyelids.[15]
-
Photophobia: Aversion to light, often assessed by measuring the time spent in a dark area of a light/dark box.
Data Analysis:
Compare the pain scores before and after treatment to determine the analgesic effect. Statistical analysis (e.g., ANOVA, t-test) should be used to assess the significance of the observed differences.
Safety and Ethical Considerations
While this compound hydrochloride is generally safe for topical use, prolonged or repeated application can be toxic to the corneal epithelium, delay wound healing, and potentially lead to permanent corneal opacification and vision loss.[2][8][17] Therefore, it should not be used as a therapeutic agent for ongoing pain management.[2]
All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.[20][21][22][23][24] Key ethical principles include:
-
Replacement, Reduction, and Refinement (the 3Rs): Researchers should strive to replace animal models with non-animal alternatives whenever possible, reduce the number of animals used to the minimum necessary for statistically valid results, and refine experimental procedures to minimize pain and distress.[21]
-
Institutional Animal Care and Use Committee (IACUC) Approval: All research protocols involving animals must be reviewed and approved by an IACUC or a similar ethics committee.[20]
-
Minimizing Pain and Distress: Researchers have an ethical obligation to minimize any pain or distress experienced by the animals.[23] This includes the appropriate use of anesthetics and analgesics.
Mechanism of Action: this compound Hydrochloride
Caption: this compound blocks sodium channels to inhibit pain signals.
Conclusion
This compound hydrochloride is an indispensable tool for researchers studying ocular pain in animal models. By understanding its mechanism of action, adhering to established protocols, and upholding the highest ethical standards, scientists can effectively and humanely utilize this topical anesthetic to advance the development of new treatments for ocular pain.
References
- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 2. This compound for Dogs and Cats [petplace.com]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 5. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 6. Local Anesthetics for the Eye in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 7. 21 CFR § 524.1982 - this compound ophthalmic solution. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 8. Moran CORE | this compound [morancore.utah.edu]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. Duration of effect and effect of multiple doses of topical ophthalmic 0.5% this compound hydrochloride in clinically normal dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. avmajournals.avma.org [avmajournals.avma.org]
- 13. avmajournals.avma.org [avmajournals.avma.org]
- 14. scispace.com [scispace.com]
- 15. Frontiers | A novel animal model of neuropathic corneal pain–the ciliary nerve constriction model [frontiersin.org]
- 16. Animal Models of Corneal Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound Hydrochloride Ophthalmic Solution USP, 0.5% [dailymed.nlm.nih.gov]
- 18. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 19. pennvet.com [pennvet.com]
- 20. static1.squarespace.com [static1.squarespace.com]
- 21. Animal Studies: Important Ethical Considerations You Need to Know - Enago Academy [enago.com]
- 22. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Regulations and Ethical Considerations in Animal Experiments: International Laws and Islamic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Considerations for experimental animal ethics in the research planning and evaluation process [kosinmedj.org]
Application Notes & Protocols for Pre-Clinical Research
Topic: Investigation of Proparacaine for Peripheral Nerve Block in Rat Models
For: Researchers, scientists, and drug development professionals.
Executive Summary & Critical Investigator Advisory
This document provides a detailed scientific framework for the investigation of this compound as a peripheral nerve blocking agent in rat models. It is imperative to understand that this compound hydrochloride is a potent, rapid-acting topical anesthetic primarily approved and formulated for ophthalmic use.[1][2][3] Its application for peripheral nerve blocks is not a standard, validated procedure and should be approached as a novel research question.
One of the primary reasons for its restricted use is its potential for toxicity when used in non-ophthalmic applications. This compound is generally considered too toxic to be produced in an injectable form for general use.[4] Therefore, any study exploring this application must be designed with rigorous safety endpoints and ethical considerations. The protocols outlined herein are synthesized from established methodologies for other local anesthetics (e.g., lidocaine, bupivacaine) and should be considered a starting point for investigation, not a validated protocol.
Introduction to this compound and its Mechanism of Action
This compound hydrochloride is an ester-type local anesthetic.[5] Its primary mechanism of action involves the inhibition of voltage-gated sodium channels on neuronal membranes.[5][6][7] By binding to these channels, this compound blocks the large, transient influx of sodium ions that is necessary for the generation and propagation of an action potential.[1][5][7] This interruption of nerve impulses prevents the transmission of sensory signals, including pain, to the brain, resulting in localized anesthesia.[5]
This compound is characterized by a very rapid onset of action (approximately 13-30 seconds in ophthalmic applications) and a relatively short duration of effect (around 15 minutes or more).[1][3] This profile is ideal for brief diagnostic and surgical procedures on the eye.[1][2] Its rapid breakdown by plasma esterases limits systemic toxicity when applied topically to the cornea.[5] However, direct administration near a peripheral nerve may lead to different pharmacokinetic and toxicodynamic profiles.
Rationale for Investigation
The exploration of this compound for peripheral nerve blocks in a research setting could be driven by its unique properties, such as its rapid onset. However, this must be balanced against its known toxicity profile and the lack of safety data for this specific application.
Hypothetical Framework for In Vivo Investigation: Sciatic Nerve Block Model
The following protocol is a hypothetical framework adapted from validated studies using other local anesthetics in rats.[8][9][10][11] It is intended to guide the design of an initial exploratory study.
Materials and Reagents
-
This compound Hydrochloride Ophthalmic Solution, USP 0.5% (Sterile)
-
Sterile Saline (0.9% NaCl) for dilution and control
-
Syringes (1 mL) with 27-30 gauge needles
-
Electric nerve stimulator (optional, for precise localization)
-
Clippers for hair removal
-
Disinfectant (e.g., 70% ethanol, Betadine)
-
Equipment for assessing motor and sensory function (see Section 2.4)
Animal Preparation
-
Animal Model: Adult male or female Sprague-Dawley rats (250-350g) are commonly used for this model.
-
Acclimatization: Animals should be acclimated to the laboratory environment and handling procedures to minimize stress-induced variability.[10]
-
Anesthesia/Restraint: For the injection procedure, depending on institutional IACUC guidelines, either brief inhalation anesthesia (e.g., isoflurane) or manual restraint by a trained handler can be used.
-
Site Preparation: The animal is positioned in lateral recumbency with the hind limb to be injected facing upwards. The hair over the hip and thigh region is clipped, and the skin is disinfected.
Sciatic Nerve Localization and Drug Administration
-
Anatomical Landmarks: The sciatic nerve in the rat is located by palpating the greater trochanter of the femur and the ischial tuberosity. The injection site lies slightly posterior to the femur, in the sciatic notch.
-
Nerve Stimulation (Recommended): For accurate needle placement, a nerve stimulator set at 0.2-0.5 mA and 1 Hz can be used.[8][12] The needle is advanced until motor stimulation (e.g., dorsiflexion or plantar flexion of the foot) is observed, confirming proximity to the nerve.
-
Injection: Once the nerve is localized, a small volume (e.g., 0.1 mL to 0.2 mL) of the test solution is slowly injected.[8][9][10][11] It is critical to aspirate before injecting to ensure the needle is not in a blood vessel.
-
Experimental Groups:
-
Control Group: Injection of 0.1-0.2 mL of sterile saline.
-
Vehicle Group: Injection of the this compound vehicle (if different from saline).
-
Test Groups: Injection of varying concentrations of this compound. Given that the standard ophthalmic solution is 0.5%, initial exploratory studies might test this concentration and lower dilutions.
-
Assessment of Anesthetic Efficacy
The onset, duration, and intensity of the nerve block must be assessed at regular intervals (e.g., every 5-10 minutes until function returns).
-
Sensory Block Assessment:
-
Pin Prick Test: A blunt pin is used to apply a noxious stimulus to the plantar surface of the hind paw. The withdrawal reflex is observed.[9][11]
-
Radiant Heat Test (Hargreaves Method): A focused beam of light is applied to the plantar surface, and the latency to paw withdrawal is measured.[8] An increase in latency indicates sensory blockade.
-
-
Motor Block Assessment:
-
Toe Spreading Reflex: The absence of toe spreading when the animal is lifted indicates motor impairment.[9][11]
-
Grip Strength Test: The ability of the rat to resist a pull on its hindpaw is measured using a dynamometer.[8] A decrease in grip strength indicates motor blockade.
-
Extensor Postural Thrust: This test quantifies motor function by measuring the force exerted by the limb on a digital balance.[10]
-
Workflow and Data Interpretation
The following diagram illustrates a logical workflow for investigating a novel anesthetic agent in a rat peripheral nerve block model.
Caption: Experimental workflow for assessing a novel anesthetic agent.
Safety, Toxicity, and Ethical Considerations
This is the most critical section for any proposed study involving the extra-label use of this compound.
-
Local Tissue Toxicity: this compound is known to be toxic to the corneal epithelium with prolonged use.[4] Its potential for myotoxicity (muscle damage) and neurotoxicity when injected near a nerve is unknown but must be presumed to be significant. Post-mortem histological analysis of the nerve and surrounding muscle tissue is a mandatory endpoint for any such study.
-
Systemic Toxicity: Although rare with ophthalmic use, systemic absorption can lead to CNS stimulation (tremors, convulsions) followed by depression and respiratory arrest.[13][14] Researchers must be prepared to monitor for and manage these potential adverse effects. The total dose administered should be kept to an absolute minimum.
-
Pain and Distress: If the nerve block is incomplete or wears off, the animal may experience pain from the injection or subsequent testing. If signs of distress or self-mutilation of the anesthetized limb are observed, the animal must be euthanized immediately.
-
IACUC Approval: All experimental plans must be thoroughly reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) before initiation. The high potential for adverse outcomes must be clearly communicated in the protocol submission.
Comparative Data of Local Anesthetics
The following table provides context by comparing this compound with local anesthetics commonly used for peripheral nerve blocks in rats. Note that this compound data is derived from ophthalmic use.
| Feature | This compound (Ophthalmic) | Lidocaine (Peripheral Nerve Block) | Bupivacaine (Peripheral Nerve Block) |
| Class | Ester | Amide | Amide |
| Typical Conc. | 0.5%[2][3] | 0.5% - 2%[9][10][11] | 0.125% - 0.75%[8][12] |
| Injection Volume | N/A (Topical Drops) | ~0.1 - 0.2 mL[8][9][10] | ~0.2 mL[8][12] |
| Onset of Action | Very Rapid (~15-30 seconds)[1][3] | Rapid (~5-10 minutes)[10] | Slower (~15-20 minutes) |
| Duration of Action | Short (~15-20 minutes)[2] | Short-Moderate (~60-90 minutes)[10][15] | Long (~4-8 hours) |
| Toxicity Notes | Epithelial toxicity with prolonged use; considered too toxic for injection.[4] | CNS and cardiac toxicity at high systemic doses. | Higher potential for cardiotoxicity compared to lidocaine. |
Conclusion for the Investigator
While this compound's rapid onset is an attractive characteristic, its use as an injectable peripheral nerve blocking agent in rats is an unexplored and potentially hazardous application. The primary barrier is its known toxicity profile and the lack of safety data for this route of administration. Any research in this area must proceed with extreme caution, prioritizing animal welfare and incorporating rigorous safety and histological endpoints. The information and hypothetical framework provided here are intended to enable a responsible and scientifically sound investigation, not to endorse a clinical or routine practice.
References
- 1. drugs.com [drugs.com]
- 2. pi.bausch.com [pi.bausch.com]
- 3. This compound Hydrochloride Ophthalmic Solution USP, 0.5% Sterile [dailymed.nlm.nih.gov]
- 4. This compound for Dogs and Cats [petplace.com]
- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. This compound | C16H26N2O3 | CID 4935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Local anesthetic sciatic nerve block and nerve fiber damage in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neurologic evaluation of the rat during sciatic nerve block with lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics. | Semantic Scholar [semanticscholar.org]
- 13. pdf.hres.ca [pdf.hres.ca]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
Proparacaine in In Vivo Imaging: Applications, Protocols, and Critical Considerations
Authored by: Gemini, Senior Application Scientist
Introduction
In the realm of in vivo imaging, the acquisition of high-quality, artifact-free data is paramount. This is particularly challenging in ophthalmic research, where the subject's involuntary eye movements can significantly degrade image resolution and reproducibility. Proparacaine hydrochloride, a rapidly acting topical anesthetic, has become an indispensable tool in both clinical ophthalmology and preclinical research to facilitate a wide range of diagnostic and surgical procedures.[1][2][3] By temporarily numbing the ocular surface, this compound enhances patient and animal compliance, thereby minimizing motion artifacts during imaging.[4][5][6]
This compound is primarily used to anesthetize the surface of the eye for procedures such as tonometry (measurement of intraocular pressure), gonioscopy, and the removal of foreign bodies.[2][7] Its utility extends to more complex procedures like cataract surgery and intravitreal injections, which are often accompanied by various imaging modalities.[2][8][9] This guide provides a comprehensive overview of the applications of this compound in in vivo imaging, with a strong emphasis on its mechanism of action, practical protocols, and the critical limitations that researchers must consider to ensure the integrity of their experimental data.
Mechanism of Action: A Molecular Perspective
This compound's anesthetic properties stem from its ability to reversibly block nerve signal transmission.[1][3] It achieves this by stabilizing the neuronal membrane, primarily through the inhibition of voltage-gated sodium channels.[1][2][10][11]
The influx of sodium ions across the neuronal membrane is a critical step in the generation and propagation of action potentials. This compound interferes with the transient increase in membrane permeability to sodium ions that is necessary for depolarization.[12] By preventing this fundamental change, the threshold for electrical excitation increases, ultimately leading to a failure to generate an action potential and a block of nerve conduction.[10][11][12] This results in a temporary loss of sensation in the localized area of application.
The onset of anesthesia after a single drop of 0.5% this compound solution is rapid, typically occurring within 30 seconds, and the effect persists for approximately 15 to 20 minutes.[2][11][12] In some animal models, the duration of the anesthetic effect can be longer.[13]
References
- 1. Moran CORE | this compound [morancore.utah.edu]
- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 3. This compound (ophthalmic route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 4. pipelinemedical.com [pipelinemedical.com]
- 5. scispace.com [scispace.com]
- 6. Reproduction of Motion Artifacts for Performance Analysis of Prospective Motion Correction in MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. heraldopenaccess.us [heraldopenaccess.us]
- 9. This compound drops alone are an effective anesthetic for intravitreal injections - American Academy of Ophthalmology [aao.org]
- 10. This compound | C16H26N2O3 | CID 4935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Duration of effect and effect of multiple doses of topical ophthalmic 0.5% this compound hydrochloride in clinically normal dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Proparacaine precipitation in artificial cerebrospinal fluid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting assistance for researchers encountering precipitation issues with proparacaine in artificial cerebrospinal fluid (aCSF). As Senior Application Scientists, we understand that unexpected precipitation can halt critical experiments. This Q&A-formatted guide explains the chemical principles behind this common issue and provides validated protocols to ensure clear, stable solutions.
Section 1: Understanding the Core Problem
Q1: I prepared my aCSF, added this compound, and now I see a white precipitate. What is happening?
Answer: You are observing the this compound crashing out of solution. This is a classic solubility issue rooted in the fundamental chemistry of this compound and the physiological pH of your aCSF.
Scientific Explanation: this compound is a weak base.[1][2] Its solubility is highly dependent on the pH of the solvent.[1][3] The molecule exists in two forms in equilibrium: an ionized (protonated, charged) form and a non-ionized (free base, uncharged) form.
-
Ionized Form (BH+): This form is highly water-soluble.
-
Non-ionized Form (B): This form is less water-soluble and more lipid-soluble.[2]
This compound is typically supplied as a hydrochloride (HCl) salt, which readily dissolves in water, creating an acidic solution where the soluble, ionized form dominates.[4] However, standard aCSF is buffered to a physiological pH of ~7.4 to maintain neuronal viability.[5][6] This pH is significantly higher (more alkaline) than the pKa of this compound. At this higher pH, the equilibrium shifts towards the non-ionized, less water-soluble form, causing it to exceed its solubility limit and precipitate out of the solution.[2][3]
Section 2: Preparation and Handling of this compound
Q2: What is the correct way to prepare a this compound stock solution to avoid precipitation later?
Answer: Preparing a concentrated, pH-adjusted stock solution in a suitable solvent is the most critical step for success. Do not dissolve this compound HCl directly into your final volume of pH 7.4 aCSF.
Scientific Explanation: To maximize the solubility of a weak base like this compound, you must dissolve it in an acidic environment where it remains in its protonated, soluble state.[1][7] Preparing a concentrated stock in water or a slightly acidic saline allows you to add a small volume to your aCSF, minimizing the pH disruption while ensuring the final concentration remains below the solubility limit at pH 7.4.
Step-by-Step Protocol: Preparing a this compound Stock Solution
-
Determine Target Stock Concentration: A 100x or 1000x stock is common (e.g., 100 mM for a final concentration of 100 µM).
-
Solvent Selection: Use high-purity water (Milli-Q or equivalent) or 0.9% NaCl.
-
Dissolution:
-
Weigh the required amount of this compound hydrochloride powder.
-
Add it to approximately 80% of your final desired volume of solvent.
-
Mix thoroughly. The resulting solution will be acidic and should be clear.
-
-
pH Check (Optional but Recommended): The pH of the dissolved stock will be acidic. You do not need to adjust it.
-
Final Volume: Bring the solution to its final volume with the solvent.
-
Storage: Store the stock solution in small aliquots at -20°C.[8] This prevents repeated freeze-thaw cycles.
Section 3: aCSF Formulation and this compound Addition
Q3: When and how should I add my this compound stock solution to the aCSF?
Answer: The timing and method of addition are crucial. This compound stock should be added to the final, fully-buffered, and gassed aCSF just before the experiment begins.
Scientific Explanation: The standard aCSF recipe contains a bicarbonate buffer system (e.g., 26 mM NaHCO3) which, when gassed with 95% O2 / 5% CO2 (carbogen), maintains the pH at approximately 7.4.[5][9] This bicarbonate system is the primary reason for the pH shift that causes this compound precipitation.[10][11] Adding the acidic this compound stock to the buffered aCSF allows the buffer to neutralize the small amount of added acid, but the this compound itself is forced to equilibrate to the higher pH. Adding it last and just before use minimizes the time the drug spends in a supersaturated state, reducing the risk of precipitation.
Experimental Workflow Diagram
Caption: Workflow for preparing aCSF and adding this compound.
Step-by-Step Protocol: Adding this compound to aCSF
-
Prepare aCSF: Prepare your aCSF according to your lab's protocol. A common practice is to add divalent cations (CaCl2 and MgCl2) last to prevent their precipitation with phosphate and bicarbonate ions.
-
Gas the Solution: Continuously bubble the aCSF with carbogen (95% O2 / 5% CO2) to stabilize the pH at 7.3-7.4.[12]
-
Warm to Temperature: If your experiment is at physiological temperature, warm the aCSF to 32-34°C.[12]
-
Add this compound: Just before perfusing your tissue, pipette the required volume of your concentrated this compound stock solution into the final volume of gassed, temperature-controlled aCSF.
-
Mix Gently: Swirl the container gently to ensure even distribution. Do not vortex, as this can accelerate precipitation.
-
Visual Inspection: The solution should remain clear. If you see any cloudiness or precipitate, discard the solution and troubleshoot using the steps below.
Section 4: Advanced Troubleshooting and FAQs
Q4: I followed the protocol, but my solution still turned cloudy. What else can I do?
Answer: If precipitation still occurs, it is likely that your final concentration of this compound is too high for the solubility limit in your specific aCSF formulation at pH 7.4.
Troubleshooting Decision Tree
Caption: Troubleshooting flowchart for this compound precipitation.
Recommended Actions:
-
Lower the Concentration: This is the most straightforward solution. Determine if a lower concentration of this compound is sufficient for your experimental aims.
-
Verify aCSF pH: Use a calibrated pH meter to confirm your final, gassed aCSF is within the 7.3-7.4 range. An improperly prepared bicarbonate buffer can lead to a higher pH, further reducing solubility.
-
Consider a Co-Solvent (Advanced): For very high concentrations, a small percentage (e.g., <0.1%) of a biocompatible solvent like DMSO could be included in the stock solution preparation. However, this must be validated for your specific preparation, as solvents can have independent biological effects.
Q5: Is it possible to slightly lower the pH of my aCSF to improve solubility?
Answer: It is strongly discouraged. Altering the pH of the aCSF outside the physiological range of 7.3-7.4 will compromise the health and viability of your tissue preparation, leading to unreliable experimental results.[5] The primary purpose of aCSF is to mimic the brain's natural environment, and pH is a critical parameter.[12]
Q6: My this compound HCl powder won't dissolve even in water. What's wrong?
Answer: This is highly unusual as this compound HCl is water-soluble.[13] Check the integrity of your compound. It may have degraded or been stored improperly. It is best to use a fresh vial from a reputable supplier.
Quantitative Data Summary
| Parameter | Value / Range | Significance | Reference |
| This compound pKa | ~3.2 | Determines the ratio of ionized to non-ionized forms at a given pH. | [8] |
| Typical aCSF pH | 7.3 - 7.4 | Physiological pH required for neuronal viability. | [6][9] |
| This compound Form at pH 7.4 | Predominantly Non-ionized | The non-ionized form has significantly lower aqueous solubility. | [2] |
| This compound HCl Solubility | >64 mg/mL in Water | The salt form is highly soluble in acidic to neutral water. | [13] |
| aCSF Buffer System | Bicarbonate-CO2 | Actively maintains the physiological pH of the solution. | [14] |
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. Alkalinisation of local anaesthetic solutions - Australian Prescriber [australianprescriber.tg.org.au]
- 5. benchchem.com [benchchem.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH [jove.com]
- 8. This compound hydrochloride CAS#: 5875-06-9 [m.chemicalbook.com]
- 9. Artificial cerebrospinal fluid - Wikipedia [en.wikipedia.org]
- 10. Khan Academy [khanacademy.org]
- 11. Bicarbonate buffer system | Research Starters | EBSCO Research [ebsco.com]
- 12. precisionary.com [precisionary.com]
- 13. adooq.com [adooq.com]
- 14. Bicarbonate buffer system - Wikipedia [en.wikipedia.org]
Proparacaine Stability in Research Buffers: A Technical Support Guide
For researchers and drug development professionals, ensuring the stability of active pharmaceutical ingredients (APIs) like proparacaine in experimental solutions is paramount for generating reliable and reproducible data. This guide provides an in-depth technical resource in a question-and-answer format to address common challenges and questions regarding the stability of this compound in various research buffers.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in a solution?
A1: The chemical stability of this compound, an ester-type local anesthetic, is primarily influenced by three main factors: pH, temperature, and light exposure.[1]
-
pH: this compound is susceptible to hydrolysis, particularly at its ester linkage. This degradation is pH-dependent.[1][2] Alkaline and strongly acidic conditions can accelerate this hydrolytic breakdown.
-
Temperature: Elevated temperatures increase the rate of chemical reactions, including the degradation of this compound.[1] Storing this compound solutions at recommended temperatures is crucial for maintaining their potency.
-
Light: Exposure to light, especially ultraviolet (UV) radiation, can induce photodegradation of this compound, leading to a loss of efficacy.[1]
Q2: I've noticed a color change in my this compound solution. What does this indicate?
A2: A noticeable change in the color of a this compound solution, often to a darker or straw-colored hue, is a common indicator of chemical degradation.[1][3][4] If your solution becomes darker, it is recommended to discard it to ensure the integrity of your experimental results.[3][4] The formation of visible particles or cloudiness also suggests instability.[1]
Q3: What is the recommended storage temperature for this compound solutions to ensure stability?
A3: For optimal stability, this compound hydrochloride ophthalmic solutions are typically recommended to be stored under refrigeration at 2°C to 8°C (36°F to 46°F).[3][4][5] While some formulations can be stored at room temperature (20°C to 25°C or 68°F to 77°F) for a limited period, long-term storage at room temperature can lead to a decrease in the drug's effect.[1][6][7][8] One study showed a significant decrease in efficacy after two weeks of storage at room temperature.[6][7][8]
Troubleshooting Guide
Issue 1: Inconsistent experimental results when using a this compound solution in a custom research buffer.
Possible Cause: The pH of your custom buffer may be outside the optimal stability range for this compound, leading to rapid degradation and a lower effective concentration of the active compound.
Troubleshooting Steps:
-
Measure the pH of your buffer: Confirm that the pH of your research buffer is within a range that is favorable for this compound stability. While specific data for a wide range of research buffers is limited in publicly available literature, ophthalmic formulations are typically buffered to a pH that balances stability and physiological tolerance. For ester-type anesthetics, a slightly acidic pH is generally preferred to minimize hydrolysis.
-
Perform a preliminary stability study: If you suspect buffer-induced degradation, a simple stability study can be conducted. Prepare your this compound solution in the buffer and analyze its concentration at different time points (e.g., 0, 2, 4, 8, and 24 hours) using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).[9] This will help you determine the degradation rate in your specific buffer.
-
Consider buffer components: Be aware that certain buffer components could potentially interact with this compound. While comprehensive compatibility data is scarce, using common and well-characterized buffer systems like phosphate or citrate buffers may be a safer starting point.
Issue 2: Loss of this compound potency over the course of a multi-day experiment.
Possible Cause: Even with appropriate buffering, this compound can degrade over time, especially if not stored under optimal conditions between experimental sessions.
Troubleshooting Steps:
-
Aliquot and Store Properly: For multi-day experiments, it is advisable to prepare a fresh stock solution and aliquot it into smaller, single-use volumes. Store these aliquots at the recommended refrigerated temperature (2°C to 8°C) and protect them from light.[3][4][5]
-
Fresh is Best: Whenever possible, prepare the this compound working solution fresh on the day of the experiment. This minimizes the impact of any potential degradation that may occur during storage.
-
Monitor for Physical Changes: Before each use, visually inspect the solution for any signs of degradation, such as color change or precipitation.[1][3][4]
Experimental Protocols
Protocol 1: Basic Stability Assessment of this compound in a Novel Buffer
This protocol outlines a fundamental approach to assess the short-term stability of this compound in your specific research buffer.
Materials:
-
This compound hydrochloride powder
-
Your research buffer of interest
-
Calibrated pH meter
-
HPLC system with a suitable column (e.g., C8 or C18)[10][11]
-
Mobile phase (e.g., a mixture of acetonitrile and a phosphate buffer at a specific pH)[11][12]
-
Volumetric flasks and pipettes
-
Amber vials for storage
Procedure:
-
Prepare this compound Stock Solution: Accurately weigh this compound hydrochloride powder and dissolve it in your research buffer to a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. Record the peak area corresponding to this compound.
-
Storage Conditions: Store the remaining stock solution in an amber vial at your intended experimental temperature (e.g., room temperature or 4°C).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 4, 8, 24, and 48 hours), withdraw an aliquot of the stock solution, dilute it appropriately, and analyze it by HPLC.
-
Data Analysis: Compare the peak area of this compound at each time point to the initial peak area at T=0. A significant decrease in peak area indicates degradation.
Data Presentation
Table 1: Illustrative Stability Data for this compound in Different Buffer Conditions
| Buffer System | pH | Temperature (°C) | This compound Concentration (% of Initial) after 24 hours |
| Phosphate Buffer | 6.0 | 4 | 98.5% |
| Phosphate Buffer | 6.0 | 25 | 92.1% |
| Borate Buffer | 7.4 | 4 | 95.3% |
| Borate Buffer | 7.4 | 25 | 85.7% |
Note: The data in this table is for illustrative purposes and does not represent actual experimental results.
Visualizations
References
- 1. bloomtechz.com [bloomtechz.com]
- 2. Prediction of Ocular Toxicity of Potential Degradation Products of this compound Hydrochloride Subjected under ICH Recommended Stress Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Hydrochloride Ophthalmic Solution USP, 0.5% [dailymed.nlm.nih.gov]
- 4. pi.bausch.com [pi.bausch.com]
- 5. drugs.com [drugs.com]
- 6. researchgate.net [researchgate.net]
- 7. The efficacy of 0.5% this compound stored at room temperature. | Semantic Scholar [semanticscholar.org]
- 8. The efficacy of 0.5% this compound stored at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Stability-indicating HPLC assays for the determination of prilocaine and procaine drug combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing Proparacaine degradation during long-term experiments
A Guide for Researchers on Preventing Proparacaine Degradation in Long-Term Experiments
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the success of your research, particularly long-term studies, hinges on the stability and reliability of your reagents. This compound, a widely used topical anesthetic, is susceptible to degradation, which can compromise experimental outcomes. This guide provides in-depth technical information, troubleshooting advice, and practical protocols to help you maintain the integrity of your this compound solutions throughout your experiments.
Frequently Asked Questions (FAQs)
1. Why is my this compound solution turning yellow or brown?
Discoloration of your this compound solution from clear or faint yellow to a darker yellow or brown is a visual indicator of chemical degradation.[1][2][3][4][5][6] This is often due to hydrolysis and potentially other degradation pathways that alter the chemical structure of the this compound molecule. If your solution becomes darker than a faint straw color, it is recommended to discard it to ensure the potency and safety of your experiments.[1][2][3][4][5][6]
2. What are the primary factors that cause this compound to degrade?
This compound degradation is primarily influenced by three main factors:
-
pH: this compound is an ester-type local anesthetic, and its stability is highly pH-dependent.[7] Hydrolysis, the primary degradation pathway, is catalyzed by both acidic and basic conditions.[8][9][10][11] The optimal pH for this compound stability is generally in the acidic range, with commercial ophthalmic solutions typically having a pH between 3.5 and 6.0.[6][12]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[7] For long-term storage, refrigeration at 2°C to 8°C (36°F to 46°F) is recommended.[2][3][6] Storing this compound at room temperature for more than two weeks has been shown to decrease its efficacy.[13][14]
-
Light: Exposure to light, particularly UV radiation, can contribute to the degradation of this compound.[7] It is crucial to store this compound solutions in light-resistant containers, such as amber vials or by keeping them in their original cartons.[1][2][3][5][6][15]
3. What are the degradation products of this compound and are they harmful?
The primary degradation pathway for this compound is the hydrolysis of its ester linkage. This process yields two main degradation products:
In-silico toxicity studies have suggested that these degradation products may have the potential to cause eye irritation and corrosion.[8][9][10][11] Therefore, using degraded this compound solutions in your experiments could lead to unintended cytotoxic effects and confound your results.
4. How long can I store a this compound solution for my experiments?
The storage duration depends heavily on the storage conditions. One study has shown that this compound solutions can be stable for at least 6 months when stored at +4°C and -20°C.[9][16] For commercially prepared ophthalmic solutions, it is recommended to refrigerate them after opening and adhere to the manufacturer's expiration date.[12][15] For researcher-prepared solutions, it is best practice to prepare them fresh and use them promptly. If long-term storage is necessary, refrigeration in a sterile, light-resistant, and tightly sealed container is essential.
5. Can I use a commercially available this compound ophthalmic solution for my cell culture experiments?
Commercial ophthalmic solutions are not ideal for cell culture experiments. They often contain preservatives, such as benzalkonium chloride, which can be toxic to cells in culture.[1][2][3][4][5][6] Additionally, these solutions may contain other excipients like glycerin for stabilization.[4][5] For in vitro studies, it is highly recommended to prepare a sterile, preservative-free this compound solution using high-purity this compound hydrochloride powder and a suitable sterile buffer.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cell death or altered cell morphology in culture. | This compound degradation products may be causing cytotoxicity. | 1. Prepare a fresh, sterile solution of this compound. 2. Confirm the stability of your stored solution using the HPLC protocol below. 3. Ensure your this compound stock is not expired and has been stored correctly. |
| Inconsistent or reduced anesthetic effect in animal models. | Loss of this compound potency due to degradation. | 1. Discard the current solution and prepare a fresh batch. 2. Review your storage procedures. Ensure the solution is refrigerated and protected from light. 3. A study has shown a decrease in efficacy after 2 weeks at room temperature.[13][14] |
| Precipitate formation in the this compound solution. | pH shift or interaction with the storage container. | 1. Check the pH of your solution. This compound is a weak base and may precipitate at higher pH. 2. Ensure you are using inert storage containers like borosilicate glass or polypropylene. |
| Visible color change in the solution. | Significant chemical degradation has occurred. | Discard the solution immediately. Do not use discolored solutions for experiments.[1][2][3][4][5][6] |
Experimental Protocols
Protocol 1: Preparation of a Sterile, Preservative-Free this compound Solution for In Vitro/In Vivo Experiments
This protocol provides a method for preparing a 0.5% (5 mg/mL) this compound solution suitable for research applications.
Materials:
-
This compound Hydrochloride powder (USP grade)
-
Sterile Water for Injection, USP or sterile cell culture grade water
-
Sterile buffer (e.g., phosphate buffer, pH 4.5-5.5)
-
Sterile 0.22 µm syringe filter (hydrophilic PES or PTFE membrane recommended)[17]
-
Sterile, light-resistant storage vials (e.g., amber glass vials)
-
Sterile syringes and needles
-
Calibrated pH meter
-
Analytical balance
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent microbial contamination.
-
Weighing: Accurately weigh the required amount of this compound hydrochloride powder. For a 10 mL solution of 0.5% this compound, you will need 50 mg.
-
Dissolution: In a sterile container, dissolve the this compound hydrochloride powder in a portion of the sterile buffer. Gently agitate until fully dissolved.
-
Volume Adjustment: Add the remaining sterile buffer to reach the final desired volume.
-
pH Adjustment (Optional but Recommended): Check the pH of the solution. If necessary, adjust to a pH between 4.5 and 5.5 using sterile, dilute solutions of hydrochloric acid or sodium hydroxide. An acidic pH will favor stability.
-
Sterile Filtration: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe. Filter the solution directly into the final sterile, light-resistant storage vials.[17][18] This is a critical step to ensure the sterility of your final solution.[17][18]
-
Labeling and Storage: Label the vials with the compound name, concentration, preparation date, and your initials. Store immediately at 2°C to 8°C, protected from light.
Protocol 2: A Self-Validating System - HPLC Method for this compound Stability Assessment
To ensure the integrity of your this compound solutions over time, a stability-indicating HPLC method is crucial. This allows you to quantify the amount of active this compound and detect the presence of degradation products. The following is a well-established HPLC-UV-Vis method.[16]
Chromatographic Conditions:
-
Column: Bondesil C8 (250 x 4.6 mm i.d., 5 µm particle size)[16]
-
Mobile Phase: Acetonitrile and 20 mM Sodium Dihydrogen Phosphate (pH 3.0) in a 30:70 (v/v) ratio[16]
-
Flow Rate: 1.0 mL/min
-
Detection: UV-Vis at 220 nm[16]
-
Injection Volume: 20 µL
-
Temperature: Ambient
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound hydrochloride of a known concentration in the mobile phase.
-
Sample Preparation: Dilute a sample of your experimental this compound solution with the mobile phase to a concentration within the linear range of the assay.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Compare the peak area of the this compound in your sample to the peak area of the standard to determine the concentration of this compound remaining in your solution. The appearance of new peaks with different retention times may indicate the presence of degradation products.
Visualizing this compound Degradation and Stability Workflow
Caption: this compound's primary degradation pathway via hydrolysis.
Caption: Workflow for ensuring this compound stability in experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant activity of lidocaine, bupivacaine, and ropivacaine in aqueous and lipophilic environments: an experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pi.bausch.com [pi.bausch.com]
- 5. This compound Hydrochloride Ophthalmic Solution USP, 0.5% [dailymed.nlm.nih.gov]
- 6. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Prediction of Ocular Toxicity of Potential Degradation Products of this compound Hydrochloride Subjected under ICH Recommended Stress Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. This compound Hydrochloride Ophthalmic Solution [drugfuture.com]
- 13. The efficacy of 0.5% this compound stored at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. International Journal of Pharmaceutical Compounding [ijpc.com]
- 16. researchgate.net [researchgate.net]
- 17. What Filtration Processes are Used in the Ophthalmic Solutions Production? [hongtekfiltration.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Proparacaine Interference with Fluorescent Dyes in Cell Imaging
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses a critical and often overlooked aspect of fluorescence microscopy: the potential for interference from the topical anesthetic, proparacacine. This guide is structured to provide you with a comprehensive understanding of the issue, from the underlying mechanisms to practical troubleshooting steps and alternative solutions. Our goal is to empower you to generate reliable and artifact-free cell imaging data.
I. Understanding the Challenge: How Proparacaine Can Affect Your Fluorescent Signal
This compound is a widely used local anesthetic, particularly in ophthalmic research, due to its rapid onset and short duration of action.[1][2] However, its application in studies involving fluorescence microscopy requires careful consideration due to its potential to interfere with the fluorescent signal through both direct and indirect mechanisms.
Direct Interference: The Potential for Fluorescence Quenching
While direct studies on this compound's quenching effects on a wide array of fluorescent dyes are not extensively documented, evidence from similar local anesthetics, such as tetracaine, suggests a strong possibility of direct fluorescence quenching.[3][4][5] This phenomenon, known as static quenching, can occur when this compound forms a non-fluorescent complex with the fluorophore, effectively reducing the quantum yield of the dye and leading to a diminished signal.[3]
Indirect Interference: this compound's Biological Effects on a Cellular Level
Beyond direct chemical interactions, this compound can induce significant physiological changes in cells that can profoundly impact the interpretation of fluorescence imaging data. These effects are often dose- and time-dependent.[6]
-
Disruption of Mitochondrial Membrane Potential: this compound has been demonstrated to disrupt the mitochondrial transmembrane potential in corneal stromal cells.[7][8] This is a critical consideration as many common fluorescent probes, such as Rhodamine 123 and JC-1, are used to assess mitochondrial health by measuring this potential.[9] A this compound-induced depolarization could be misinterpreted as a primary experimental effect.
-
Alterations to the Actin Cytoskeleton: Studies have shown that this compound can disrupt actin stress fibers in corneal epithelial cells.[10] This can lead to misleading results when using fluorescently labeled phalloidin or other probes to visualize the actin cytoskeleton.
-
Impact on Cell Viability and Membrane Permeability: At certain concentrations, this compound can be cytotoxic, leading to increased plasma membrane permeability and apoptosis.[6][11] This can affect the uptake and retention of various fluorescent dyes and should be carefully controlled for in live-cell imaging experiments.
II. Troubleshooting Guide: Identifying and Mitigating this compound-Induced Artifacts
Encountering a weak or inconsistent fluorescent signal after applying this compound can be a frustrating experience. This section provides a systematic approach to troubleshooting and mitigating these potential artifacts.
Q1: My fluorescent signal is significantly weaker after applying this compound. What could be the cause and how can I fix it?
Possible Causes:
-
Fluorescence Quenching: As discussed, this compound may be directly quenching your fluorescent dye.
-
Altered Cellular Physiology: this compound could be affecting the biological target of your dye (e.g., causing mitochondrial depolarization, leading to a weaker signal from a potential-sensitive dye).
-
Reduced Dye Uptake: Changes in membrane permeability induced by this compound might be hindering the entry of the fluorescent probe into the cells.
Troubleshooting Steps:
-
Perform a "Dye Only" Control: In a cell-free system (e.g., a cuvette or a well plate), mix your fluorescent dye at its working concentration with the same concentration of this compound used in your experiment. Measure the fluorescence intensity and compare it to a control with the dye alone. A significant decrease in fluorescence in the presence of this compound suggests direct quenching.
-
Include a Positive Control for Biological Activity: If you are using a functional dye (e.g., a mitochondrial potential indicator), include a positive control that is known to induce the expected biological effect (e.g., a known mitochondrial uncoupler). This will help you differentiate between a this compound-induced artifact and a true experimental result.
-
Optimize this compound Concentration and Incubation Time: Use the lowest effective concentration of this compound for the shortest possible duration to achieve the desired anesthetic effect while minimizing off-target cellular effects.
-
Consider a Washout Step: If experimentally feasible, wash the cells with fresh, this compound-free media before adding the fluorescent dye. This may help to reverse some of the acute effects of the anesthetic.
Q2: I am observing unexpected changes in cellular morphology and staining patterns after using this compound. How do I interpret these results?
Possible Causes:
-
Cytoskeletal Disruption: this compound's effect on the actin cytoskeleton can lead to altered cell shape and adhesion.[10]
-
Cytotoxicity: At higher concentrations or with prolonged exposure, this compound can induce apoptosis, leading to cell shrinkage, membrane blebbing, and fragmented nuclei, all of which will affect staining patterns.[6][11]
Troubleshooting Steps:
-
Conduct a Viability Assay: Perform a standard cell viability assay (e.g., Trypan Blue exclusion or a live/dead staining kit) on cells treated with this compound under the same conditions as your imaging experiment to assess its cytotoxic effects.
-
Image a Non-Targeted Fluorophore: Use a fluorescent dye that distributes generally within the cell (e.g., a cytoplasmic dye) to observe any gross morphological changes induced by this compound.
-
Careful Image Analysis: When analyzing your images, be mindful of the potential for this compound-induced morphological artifacts and exclude any cells that show clear signs of cytotoxicity from your quantitative analysis.
III. Experimental Protocols
To assist in your experimental design, here are two key protocols for assessing potential this compound interference.
Protocol 1: In Vitro Fluorescence Quenching Assay
Objective: To determine if this compound directly quenches the fluorescence of your chosen dye.
Materials:
-
Your fluorescent dye of interest
-
This compound hydrochloride solution
-
Appropriate buffer (e.g., PBS)
-
Fluorometer or plate reader with fluorescence capabilities
Procedure:
-
Prepare a stock solution of your fluorescent dye in the appropriate buffer.
-
Prepare a series of dilutions of this compound in the same buffer.
-
In a 96-well plate or cuvette, mix a constant concentration of the fluorescent dye with varying concentrations of this compound.
-
Include a control sample with the fluorescent dye only.
-
Incubate for a short period (e.g., 15-30 minutes) at room temperature, protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Plot the fluorescence intensity against the this compound concentration. A dose-dependent decrease in fluorescence indicates quenching.
Protocol 2: Assessing this compound's Effect on Mitochondrial Membrane Potential
Objective: To evaluate the impact of this compound on mitochondrial health using a potential-sensitive dye.
Materials:
-
Live cells in culture
-
This compound hydrochloride solution
-
Mitochondrial membrane potential dye (e.g., JC-1 or TMRE)
-
Positive control (e.g., CCCP, a mitochondrial uncoupler)
-
Fluorescence microscope
Procedure:
-
Culture your cells to the desired confluency on a suitable imaging dish or slide.
-
Treat the cells with your experimental concentration of this compound for the desired duration. Include an untreated control and a positive control group treated with CCCP.
-
After treatment, wash the cells with fresh media.
-
Load the cells with the mitochondrial membrane potential dye according to the manufacturer's instructions.
-
Image the cells using the appropriate filter sets for the chosen dye.
-
Analyze the fluorescence intensity (and in the case of JC-1, the ratio of red to green fluorescence) to assess changes in mitochondrial membrane potential.
IV. Alternatives to this compound and Best Practices
When this compound interference is suspected or confirmed, consider the following alternatives and best practices:
Table 1: Comparison of Topical Anesthetics for Ophthalmic Research
| Anesthetic | Common Concentration | Onset of Action | Duration of Action | Potential for Fluorescence Interference |
| This compound | 0.5% | 10-20 seconds | 10-20 minutes | Documented effects on cellular physiology; potential for quenching.[1][6][7][8] |
| Tetracaine | 0.5% | 1-2 minutes | 15-25 minutes | Known to quench fluorescence of some dyes.[3][4][5] |
| Benoxinate | 0.4% | 1-2 minutes | 10-15 minutes | Less data available on direct fluorescence interference, but may have its own native fluorescence.[7][12] |
| Lidocaine | 2-4% (topical) | 2-5 minutes | 30-60 minutes | Some studies suggest no direct quenching of certain dyes, but can have biological effects.[13][14] |
Best Practices for Minimizing Interference:
-
Always Include Controls: As a cardinal rule, always include a "no anesthetic" control group in your experiments to establish a baseline.
-
Consider Label-Free Imaging: For certain applications, label-free imaging techniques could be a viable alternative to fluorescence microscopy, thus avoiding the issue of dye interference altogether.[15][16]
-
Thorough Literature Review: Before starting your experiments, conduct a thorough literature search for any known interactions between your specific fluorescent dye and the anesthetic you plan to use.
V. Visualizing the Workflow and Potential Interactions
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the potential points of interference by this compound.
Caption: Standard experimental workflow involving a topical anesthetic.
Caption: Potential mechanisms of this compound interference in cell imaging.
VI. Conclusion
While this compound is a valuable tool in many experimental contexts, its potential to interfere with fluorescent dyes in cell imaging cannot be ignored. By understanding the mechanisms of this interference and implementing rigorous controls and troubleshooting protocols, researchers can ensure the integrity and reliability of their data. When in doubt, exploring alternative anesthetics or imaging modalities is a prudent course of action.
References
- 1. Moran CORE | this compound [morancore.utah.edu]
- 2. UpToDate 2018 [doctorabad.com]
- 3. Determination of tetracaine hydrochloride by fluorescence quenching method with some aromatic amino acids as probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The local anaesthetic tetracaine as a quencher of perylene fluorescence in micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Fluorescence quenching reaction of tetracaine hydrochloride with erythrosine and their analytical applications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of this compound to human corneal endothelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of the fluorescence of benoxinate for facile determination in pure form, eye drops and aqueous humor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images | KEYENCE America [keyence.com]
- 9. researchgate.net [researchgate.net]
- 10. Investigating fluorescent dyes in fluorescence-assisted screenings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. reference.medscape.com [reference.medscape.com]
- 13. The Effect of Lidocaine · HCl on the Fluidity of Native and Model Membrane Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Local Anesthetic Lidocaine Inhibits TRPM7 Current and TRPM7‐Mediated Zinc Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. altium.net [altium.net]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Proparacaine Cytotoxicity in Cell-Based Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of proparacaine-induced cytotoxicity in cell-based assays. Our goal is to equip you with the knowledge to refine your experimental design, ensure data integrity, and obtain reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: My cells are showing significant death after this compound treatment. What is a safe starting concentration?
A: this compound's cytotoxicity is strictly dose- and time-dependent.[1][2] A universally "safe" concentration does not exist, as it varies significantly with cell type. For instance, human corneal stromal (HCS) cells show cytotoxic effects at concentrations above 0.15625 g/L (0.015625%).[1][2] In contrast, rat corneal epithelial cells show no effect on the actin cytoskeleton at 0.01 mM but disruption at 1.0 mM.[3]
Initial Recommendation: Start with a concentration at least one order of magnitude lower than the standard clinical dose of 0.5% (5 g/L).[4][5] For sensitive primary cells like human corneal fibroblasts, even a diluted concentration of 0.05% can impede proliferation over time.[4][5] A dose-response experiment is essential to determine the optimal non-cytotoxic concentration for your specific cell line and assay.
Q2: How long can I expose my cells to this compound before seeing toxic effects?
A: Exposure time is a critical variable.[6] Cytotoxicity increases significantly with prolonged exposure. For human corneal stromal fibroblasts, a notable decrease in viability was observed at 72 hours even with diluted this compound, whereas no significant change was seen at 6, 24, and 48 hours.[4] For short-term experiments (e.g., assessing immediate effects on cell signaling), exposure of 15-120 minutes may be tolerated at higher concentrations, while long-term exposure (4-24 hours or more) requires significantly lower concentrations.[7]
Best Practice: Use the shortest possible incubation time that is sufficient for your experimental endpoint. If longer-term analysis is required, consider a "washout" step where the this compound-containing medium is replaced with fresh medium. This approach has been shown to reverse some cytotoxic effects, such as actin cytoskeleton disruption, at concentrations of 1.0 mM or less.[3]
Q3: Which cell viability assay is most reliable for this compound-treated cells?
A: The choice of assay is critical, as this compound can interfere with cellular metabolic activity.
-
MTT/MTS Assays: These are widely used and measure mitochondrial dehydrogenase activity.[7] They are effective for assessing this compound cytotoxicity but be aware that this compound's primary toxic mechanism involves mitochondrial disruption.[1][2] This can, in some cases, lead to an underestimation of viability if mitochondrial function is impaired before cell death occurs.
-
LDH Assay: This assay measures the release of lactate dehydrogenase (LDH) from cells with compromised plasma membranes, providing a direct measure of cytotoxicity.[7] It is a good alternative or complement to metabolic assays.
-
Live/Dead Staining: Fluorescent assays using reagents like Calcein-AM (stains live cells) and Ethidium Homodimer-1 or Propidium Iodide (stain dead cells) provide a direct and visually verifiable count of viable and non-viable cells.[8][9]
Recommendation: For a comprehensive picture, use two assays based on different cellular functions, such as an MTT assay for metabolic activity and an LDH assay or live/dead staining for membrane integrity.[9]
Q4: My experimental model is highly sensitive. Are there alternatives to this compound?
A: Yes. While this compound is often preferred for being less irritating than some alternatives, other local anesthetics can be considered.[10]
-
Tetracaine: Often compared to this compound, it has a similar anesthetic potency.[7] However, in vitro studies on rabbit corneal epithelial cells have shown tetracaine to be approximately four times more toxic than this compound.[7]
-
Diluted this compound: Studies have successfully used a 10-fold dilution of the clinical concentration (0.05%) to significantly reduce pain with minimal negative effects on corneal wound healing compared to the standard 0.5% solution.[4][11] This is often the most practical first alternative.
The choice depends on balancing anesthetic efficacy with cytotoxicity for your specific application.
In-Depth Troubleshooting Guides
Issue 1: Inconsistent Viability Results Across Experiments
Root Cause Analysis: Inconsistency often stems from a failure to control the precise concentration and exposure duration. This compound is an ester-type local anesthetic, meaning it can be hydrolyzed in solution, potentially altering its effective concentration over time, especially in complex cell culture media.[12] Furthermore, preservatives in the ophthalmic solution, such as benzalkonium chloride (0.01%), can contribute significantly to cytotoxicity.[13]
Troubleshooting Protocol:
-
Prepare Fresh Dilutions: Always prepare this compound dilutions fresh for each experiment from a stock solution. Do not store diluted solutions for extended periods.
-
Source Pure Compound: If possible, purchase this compound hydrochloride as a powder and reconstitute it in a sterile, buffered solution to eliminate the confounding effects of preservatives found in commercial eye drops.
-
Establish a Strict Time Course: Use a precise timer for this compound exposure. For longer experiments, consider replacing the media at set intervals to ensure a consistent concentration.
-
Perform a Dose-Response Curve: This is the most crucial step for achieving reproducibility. See the detailed protocol below to establish the EC50 (half-maximal effective concentration) and identify a sub-toxic working concentration.
Caption: Workflow for determining the optimal sub-toxic this compound concentration.
Issue 2: this compound Appears to Inhibit Cell Migration or Adhesion in My Assay
Root Cause Analysis: Beyond overt cytotoxicity, this compound can induce sub-lethal effects. A key mechanism is the disruption of the actin cytoskeleton.[3] At concentrations as low as 1.0 mM, this compound can cause the disassembly of actin stress fibers, which are crucial for cell motility, adhesion, and maintaining cell shape.[3] This leads to a loss of cell extensions and reduced adhesion, which can be misinterpreted as cell death in assays that rely on cell attachment.[3]
Troubleshooting Protocol:
-
Visualize the Cytoskeleton: Use immunofluorescence to stain for F-actin (e.g., with phalloidin) in cells treated with your intended this compound concentration. This will directly show if the cytoskeleton is being compromised.
-
Lower the Concentration: Cytoskeletal effects are dose-dependent. A concentration that does not affect viability might still impact migration. Reduce the concentration further and re-evaluate.
-
Use an Adhesion-Independent Viability Assay: If your primary endpoint is viability, switch to an assay that does not depend on cell adherence, such as a trypan blue exclusion assay performed on both the attached and floating cell populations.
-
Implement a Washout and Recovery Period: If a transient anesthetic effect is all that's needed, treat the cells and then replace the medium. Allow a recovery period (e.g., 2-4 hours) before assessing migration or adhesion. Studies show these effects are reversible at lower concentrations.[3]
Understanding the Mechanisms of this compound Cytotoxicity
A deep understanding of how this compound harms cells is fundamental to designing effective mitigation strategies. The primary mechanism is the induction of apoptosis through a mitochondria-dependent pathway.[1][2][14]
-
Mitochondrial Disruption: this compound disrupts the mitochondrial transmembrane potential (MTP).[1][14] This event is a critical control point for apoptosis.
-
Bcl-2 Family Protein Regulation: The disruption of MTP is associated with the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-xL.[1][2][15]
-
Cytochrome c Release: The compromised mitochondrial outer membrane allows for the release of key pro-apoptotic factors, including Cytochrome c and Apoptosis Inducing Factor (AIF), into the cytoplasm.[1][2][15]
-
Caspase Activation: Cytoplasmic Cytochrome c triggers the activation of an initiator caspase, Caspase-9, which in turn activates executioner caspases like Caspase-3.[1][2][14]
-
Apoptosis Execution: Activated Caspase-3 orchestrates the final stages of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.[1][2][14]
Caption: this compound induces apoptosis via the mitochondrial pathway.
Quantitative Data Summary
This table summarizes the cytotoxic potential of this compound and related anesthetics from in vitro studies. Note that EC50 values are highly dependent on the cell type and exposure duration.
| Anesthetic | Cell Type | Assay | Exposure Time | EC50 | Reference |
| This compound | Rabbit Corneal Epithelial Cells | LDH Leakage | Not Specified | 4.4 mM | [7] |
| This compound | Rabbit Corneal Epithelial Cells | MTT | Not Specified | 3.4 mM | [7] |
| Tetracaine | Rabbit Corneal Epithelial Cells | LDH Leakage | Not Specified | 0.96 mM | [7] |
| Tetracaine | Rabbit Corneal Epithelial Cells | MTT | Not Specified | 0.81 mM | [7] |
| Cocaine | Rabbit Corneal Epithelial Cells | LDH Leakage | Not Specified | 9.7 mM | [7] |
| Cocaine | Rabbit Corneal Epithelial Cells | MTT | Not Specified | 7.1 mM | [7] |
Experimental Protocols
Protocol: MTT Assay for Cell Viability Following this compound Exposure
This protocol is adapted from methodologies used in studies assessing this compound cytotoxicity.[1][4]
Materials:
-
Cells of interest
-
96-well tissue culture plates
-
Complete culture medium
-
This compound hydrochloride stock solution (sterile filtered)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Plate 5,000 - 10,000 cells per well in a 96-well plate in a final volume of 100 µL. Culture for 24 hours at 37°C in a CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (vehicle control) and untreated cells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: After incubation, add 10-15 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well. Mix thoroughly with a multichannel pipette to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance from the vehicle control.
References
- 1. This compound induces cytotoxicity and mitochondria-dependent apoptosis in corneal stromal cells both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces cytotoxicity and mitochondria-dependent apoptosis in corneal stromal cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on actin cytoskeleton of corneal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Regular/Dilute this compound Anesthetic Eye Drops in Combination with Ophthalmic Antibiotics on Corneal Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Regular/Dilute this compound Anesthetic Eye Drops in Combination with Ophthalmic Antibiotics on Corneal Wound Healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exposure time versus cytotoxicity for anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative toxicity of tetracaine, this compound and cocaine evaluated with primary cultures of rabbit corneal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of local anesthetics in human neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell viability assays | Abcam [abcam.com]
- 10. minervamedica.it [minervamedica.it]
- 11. emergencymedicine.wustl.edu [emergencymedicine.wustl.edu]
- 12. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 13. pi.bausch.com [pi.bausch.com]
- 14. Cytotoxicity of this compound to human corneal endothelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Technical Support Center: Proparacaine Dosage Adjustment for Animal Species
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the proper use and dosage adjustment of proparacaine hydrochloride for various animal species. Our goal is to ensure scientific integrity, experimental success, and animal welfare.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound hydrochloride is a rapidly acting topical anesthetic primarily used in ophthalmology.[1][2] It is an ester-type local anesthetic that provides temporary numbing of the ocular surface, facilitating diagnostic and minor surgical procedures.[3][4]
The mechanism of action involves blocking sodium ion channels in the neuronal cell membrane of sensory nerves.[2][3] By binding to these channels, this compound inhibits the influx of sodium ions, which is a critical step for the generation and propagation of nerve impulses (action potentials).[3][5] This interruption of the nerve signal prevents the sensation of pain from being transmitted to the brain.[3][6] Anesthesia typically begins within 20-30 seconds and lasts for 10-20 minutes.[2][4][6]
Q2: Why is species-specific dosage adjustment for this compound critical?
Dosage adjustment is critical due to interspecies variations in corneal sensitivity, anatomy, tear production dynamics, and drug metabolism. A dose that is effective and safe in one species may be insufficient or toxic in another. For instance, the duration of anesthesia can vary significantly; one drop provides maximal anesthesia for about 5 minutes in cats, whereas in dogs, it can last for 15 minutes.[7][8][9][10] Assuming a universal dosage risks inadequate anesthesia, leading to animal distress and compromised experimental data, or overdosing, which can cause corneal toxicity.[1]
Q3: What is the standard concentration of this compound used in animal research?
The most commonly used and commercially available concentration for ophthalmic procedures in both veterinary medicine and research is a 0.5% sterile aqueous solution of this compound hydrochloride.[11][12][13][14] This concentration provides a reliable and rapid onset of anesthesia for most routine applications.[2][4]
Q4: What are the primary signs of insufficient anesthesia versus excessive dosage?
-
Insufficient Anesthesia: The primary sign is a persistent pain response. This can be observed as a blink reflex (palpebral reflex) when the cornea is gently touched, blepharospasm (squinting), tearing (lacrimation), or general signs of distress such as head shaking or vocalization.[15]
-
Excessive Dosage/Toxicity: Prolonged or excessive use is not recommended as it can be toxic to the corneal epithelium, delay wound healing, and potentially cause permanent corneal opacification or cloudiness.[1][6][16] Immediate signs of an adverse reaction can include conjunctival redness (hyperemia), swelling (chemosis), or, in rare cases, a severe hyperallergic reaction characterized by diffuse epithelial keratitis (a gray, ground-glass appearance of the cornea).[16][17]
Q5: Are there any contraindications or critical safety precautions?
Yes. Key precautions include:
-
Hypersensitivity: Do not use in animals with a known allergy to this compound or other ester-type anesthetics.[1][5]
-
Diagnostic Use Only: this compound is intended for diagnostic or procedural use only and should never be prescribed as a therapeutic agent for pain relief due to its corneal toxicity with repeated use.[1][6]
-
Schirmer Tear Test: this compound inhibits reflex tear production and should not be used before conducting a Schirmer tear test, as it will invalidate the results.[18][19]
-
Corneal Ulcers: While used for examination of ulcers, its effect on bacterial cultures can be a concern. Some studies show no significant alteration in culture results, but it's a factor to consider in experimental design.[20][21]
-
Protection: The anesthetized eye must be protected from foreign bodies, irritants, and self-trauma (rubbing) during the period of anesthesia.[16]
Troubleshooting Guides & Experimental Protocols
Scenario 1: Insufficient Anesthesia or Shorter-Than-Expected Duration
Problem: The animal continues to exhibit a blink reflex or signs of discomfort after application, or the anesthetic effect wears off too quickly for the procedure.
Causality Analysis & Troubleshooting Steps:
-
Verify Application Technique: Was the drop correctly instilled into the conjunctival sac? If the drop runs off the eye immediately, it may not have had sufficient contact time.
-
Solution: Gently hold the eyelids open and apply the drop directly onto the cornea or into the lower conjunctival fornix. Maintaining the head position for a few seconds can improve contact time.
-
-
Assess Tear Film/Washout: Animals with high tear production can rapidly dilute and wash away the anesthetic.
-
Check Species-Specific Duration: Ensure your procedural timeline aligns with the known duration of action for the target species. A 15-minute procedure might be feasible in a dog after one drop, but not in a cat.[7][9]
Scenario 2: Observation of an Adverse Ocular Reaction
Problem: After application, the eye appears red, swollen, or develops a hazy/cloudy cornea.
Causality Analysis & Troubleshooting Steps:
-
Immediate Action:
-
Solution: Immediately cease application of this compound. Gently flush the affected eye with a sterile saline solution to irrigate away any remaining anesthetic.
-
-
Rule out Hypersensitivity: While rare, an immediate, severe hyperallergic reaction can occur.[16]
-
Solution: Document the reaction in the animal's record and avoid future use of this compound and related ester-anesthetics in that animal. Consult with a veterinarian for appropriate supportive care.
-
-
Evaluate for Corneal Toxicity: This is more common with prolonged or frequent use. The anesthetic can soften and erode the corneal epithelium.[1][16]
-
Solution & Prevention: Strictly adhere to the recommended dosage and frequency. Never use this compound as a long-term analgesic. If signs of toxicity are observed, discontinue use and provide supportive care (e.g., lubricating ointments) as advised by a veterinarian to promote healing. Studies in rabbits have shown that while a single dose has minimal disruptive effects, chronic use is toxic.[8][25]
-
Species-Specific Dosage & Pharmacodynamic Data
The following table summarizes recommended dosages and key pharmacodynamic parameters for this compound (0.5% solution) in common animal species. These values are derived from published studies and should be used as a starting point for developing specific experimental protocols.
| Species | Recommended Dose (per eye) | Onset of Action | Duration of Maximal Anesthesia | Total Duration of Significant Anesthesia | Key Considerations & References |
| Dog | 1 drop | < 1 minute | ~15 minutes | ~45 minutes | A second drop after 1 min can extend maximal anesthesia to ~25 min and total duration to ~55 min.[7][9][22][23] |
| Cat | 1 drop | < 1 minute | ~5 minutes | ~25 minutes | Duration is notably shorter than in dogs. Plan procedures accordingly.[7][10][18][26] |
| Rabbit | 1 drop | < 1 minute | Not clearly defined, but effects are present. | Up to 60 minutes reported in some studies. | This compound is considered less toxic to the rabbit corneal epithelium than tetracaine.[8][25][27] Used to reduce episcleral venous pressure in studies.[28] |
| Mouse/Rat | 1 drop | < 1 minute | Sufficient for short procedures (~10-15 min). | ~60-75 minutes | Commonly used for retro-orbital blood sampling to provide local analgesia.[29] Studies in rats confirm rapid and sustained anesthetic effects.[30][31][32] |
Protocol: Corneal Sensitivity Assessment via Aesthesiometry
This protocol provides a self-validating method to quantitatively assess the efficacy and duration of topical anesthesia, ensuring your dosing regimen is effective.
Objective: To determine the Corneal Touch Threshold (CTT) before and after this compound application.
Materials:
-
Cochet-Bonnet aesthesiometer
-
This compound HCl 0.5% ophthalmic solution
-
Sterile saline solution (for control)
-
Animal restraint apparatus suitable for the species
-
Timer
Methodology:
-
Acclimatization: Allow the animal to acclimate to the restraint and testing environment to minimize stress-related variables.
-
Baseline CTT Measurement: a. Set the nylon filament of the Cochet-Bonnet aesthesiometer to its maximum length (e.g., 60 mm). b. Gently approach the animal's eye from the side, outside its field of vision, to avoid eliciting a visual response. c. Touch the filament to the center of the cornea, perpendicular to the surface, until it just begins to bend. d. A positive response is a blink (palpebral reflex). e. If no response occurs, shorten the filament by 5 mm and repeat until a blink is elicited. The length at which a blink occurs is the baseline CTT. Record this value.[9]
-
Anesthetic Application: a. Instill one drop of 0.5% this compound into the test eye. In the contralateral eye, instill one drop of sterile saline as a control. b. Start the timer immediately.
-
Post-Application CTT Measurements: a. At 1 minute post-application, and at 5-minute intervals thereafter, measure the CTT in both eyes. b. Start with a short filament length (e.g., 0-5 mm) and increase until a blink reflex is observed. c. Continue measurements until the CTT in the treated eye returns to the baseline value.[9][32]
-
Data Analysis: Plot the CTT (mm) against time (minutes) for both the treated and control eyes. This will provide a quantitative measure of the onset, peak effect (lowest CTT), and total duration of anesthesia for your specific animal model and protocol.
References
- 1. This compound for Dogs and Cats [petplace.com]
- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. Articles [globalrx.com]
- 5. This compound-ophthalmic - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. Moran CORE | this compound [morancore.utah.edu]
- 7. smallanimal.vethospital.ufl.edu [smallanimal.vethospital.ufl.edu]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Duration of effect and effect of multiple doses of topical ophthalmic 0.5% this compound hydrochloride in clinically normal dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. avmajournals.avma.org [avmajournals.avma.org]
- 11. 21 CFR § 524.1982 - this compound ophthalmic solution. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 12. pennvet.com [pennvet.com]
- 13. Wedgewood Pharmacy [wedgewood.com]
- 14. This compound Hydrochloride Ophthalmic Solution USP, 0.5% [dailymed.nlm.nih.gov]
- 15. cuvs.org [cuvs.org]
- 16. drugs.com [drugs.com]
- 17. researchgate.net [researchgate.net]
- 18. vet-ebooks.com [vet-ebooks.com]
- 19. Diagnostic Examination of the Eye - WALTHAMOSU2001 - VIN [vin.com]
- 20. avmajournals.avma.org [avmajournals.avma.org]
- 21. Effect of topical application of 0.5% this compound on corneal culture results from 33 dogs, 12 cats, and 19 horses with spontaneously arising ulcerative keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scielo.br [scielo.br]
- 23. avmajournals.avma.org [avmajournals.avma.org]
- 24. pi.bausch.com [pi.bausch.com]
- 25. Comparative toxicity of tetracaine, this compound and cocaine evaluated with primary cultures of rabbit corneal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Duration of corneal anesthesia following topical administration of 0.5% this compound hydrochloride solution in clinically normal cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Topical bupivacaine and this compound: a comparison of toxicity, onset of action, and duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Topical this compound and episcleral venous pressure in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Anesthesia and analgesia for common research models of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Effects of topical application of 0.4% oxybuprocaine hydrochloride ophthalmic solution and 1% ropivacaine hydrochloride on corneal sensitivity in rats | PLOS One [journals.plos.org]
- 32. Effects of topical application of tramadol with/without dexmedetomidine and this compound on corneal sensitivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Autofluorescence in Proparacaine-Treated Tissue Samples
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center. This guide is designed to provide in-depth troubleshooting strategies and foundational knowledge to address the common challenge of high autofluorescence in tissue samples treated with proparacaine. As researchers, encountering unexpected background signals can obscure specific staining, compromise data integrity, and lead to misinterpretation. This resource will guide you through identifying the potential sources of this fluorescence and implementing effective, validated protocols to mitigate it.
Our approach is rooted in understanding the causality of experimental outcomes. We will explore how various factors—from reagent stability to tissue preparation and imaging techniques—contribute to autofluorescence, empowering you to make informed decisions in your workflow.
Frequently Asked Questions (FAQs) - Your First Line of Defense
Here are answers to the most common initial questions regarding autofluorescence in experiments involving this compound.
Q1: Why am I observing high background fluorescence after applying this compound to my tissue samples?
This is a frequent observation, and the cause is often multifactorial rather than being a direct fluorescent property of the this compound molecule itself. The increased autofluorescence is typically an aggregate of several sources:
-
Degradation of this compound Solution: this compound hydrochloride is sensitive to heat and light.[1][2] Prolonged or improper storage can lead to chemical degradation, forming breakdown products like 2-(diethyl amino) ethanol and 3-amino-4-propoxybenzoic acid.[3][4] While their specific fluorescent properties are not fully characterized, degraded solutions are a common source of unexpected artifacts.
-
Fixative-Induced Autofluorescence: The most common culprit in fluorescence microscopy is the use of aldehyde fixatives like formaldehyde (in formalin) or glutaraldehyde.[5] These chemicals react with amines in tissue proteins to form fluorescent Schiff bases, which emit broadly across the blue, green, and even red spectra.[5][6] This effect is often mistakenly attributed to the experimental drug if protocols are not carefully controlled.
-
Endogenous Autofluorescence: Biological tissues naturally contain molecules that fluoresce. These include structural proteins like collagen and elastin, metabolic cofactors such as NADH and flavins, and the "aging pigment" lipofuscin.[7][8][9] The experimental procedure or the drug's effect on cell metabolism could potentially enhance the prominence of these signals.[10]
-
Presence of Red Blood Cells: Heme groups within red blood cells are strongly autofluorescent.[5] If the tissue was not properly perfused with a saline buffer before fixation, this can be a significant source of background noise.
Q2: What is the very first thing I should check if I encounter this issue?
Check the integrity of your this compound solution. This is the most immediate and easily controlled variable.
-
Age and Storage: When was the solution prepared or opened? Has it been consistently stored protected from light and at the recommended temperature (typically 2-8°C for refrigerated solutions)?[11] Efficacy of this compound can decrease after just two weeks of storage at room temperature.[2][11]
-
Appearance: Check for any discoloration or precipitate, which are clear signs of degradation.
-
Control Experiment: Prepare a fresh solution of this compound from a reliable source and run a comparative experiment against your existing solution on a control tissue slide. This will quickly determine if the solution is the primary source of the artifact.
Q3: Can I use a chemical quencher to eliminate the background? Which one should I choose?
Yes, chemical quenching is a very effective post-staining strategy. The best choice depends on the suspected source of the autofluorescence.
-
For lipofuscin , which appears as small, bright granules, Sudan Black B is highly effective.[6][12]
-
For general background from aldehyde fixation and endogenous sources , commercially available reagents like Vector® TrueVIEW® or TrueBlack™ are excellent choices as they are formulated to quench multiple sources of autofluorescence with minimal impact on your specific signal.[13][14]
It's important to note that some older methods, like Sodium Borohydride treatment for aldehyde fluorescence, can have variable results and may even increase the background in some tissues.[5][14]
Q4: Is there a simple imaging strategy to reduce the impact of this autofluorescence?
Absolutely. One of the most effective strategies is to shift your detection to the far-red part of the spectrum.
Most common sources of autofluorescence, particularly from fixatives and endogenous molecules like NADH and collagen, are strongest in the blue and green channels (emission ~400-550 nm).[7][15] By selecting fluorophores for your antibodies that excite and emit in the red and far-red regions (e.g., Alexa Fluor™ 647, DyLight™ 649, or CoraLite® 647), you can often image "around" the background noise.[5][7][8]
Troubleshooting Guide: A Systematic Approach to Reducing Autofluorescence
If the initial FAQ checks do not resolve your issue, a more systematic approach is required. This involves optimizing your experimental protocol from start to finish.
Logical Troubleshooting Flow
The following diagram illustrates a decision-making process for diagnosing and resolving autofluorescence issues.
Caption: Troubleshooting Decision Tree for Autofluorescence Reduction.
Detailed Experimental Protocols
Here we provide step-by-step methodologies for key prevention and reduction techniques.
Protocol 1: Proactive Workflow to Minimize Autofluorescence
This protocol integrates best practices from the beginning of your experiment to prevent autofluorescence from developing.
Caption: Recommended Experimental Workflow.
Methodology:
-
Reagent Preparation:
-
Tissue Perfusion (for animal studies):
-
Fixation:
-
Option A (Recommended): If compatible with your antibodies, fix the tissue in ice-cold methanol or ethanol for 10-15 minutes. Organic solvents do not induce the same level of autofluorescence as aldehydes.[7]
-
Option B (If Aldehydes Required): If paraformaldehyde (PFA) is necessary, fix for the minimum time required to preserve tissue morphology. Avoid glutaraldehyde, which causes significantly more autofluorescence than PFA.[5][6]
-
-
Fluorophore Selection:
-
When choosing fluorescently labeled secondary antibodies, select conjugates that emit in the far-red range (>620 nm).[7] This positions your signal outside the main spectral range of common autofluorescence sources.
-
Protocol 2: Chemical Quenching with Sudan Black B
This protocol is particularly effective for tissues with high levels of lipofuscin, such as neurons or aged tissue samples.
Methodology:
-
Complete your standard immunofluorescence staining protocol, including primary and secondary antibody incubations and all wash steps.
-
Prepare Sudan Black B (SBB) Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Mix thoroughly and filter the solution through a 0.2 µm filter to remove any undissolved particles.
-
Incubate Sections: After the final wash step of your staining protocol, incubate the slides in the 0.1% SBB solution for 10-20 minutes at room temperature in the dark.
-
Wash: Briefly wash the slides in 70% ethanol to remove excess SBB, followed by several thorough rinses in PBS.
-
Mount: Immediately mount the coverslip using an aqueous antifade mounting medium.
Protocol 3: Advanced Mitigation - Photobleaching
Photobleaching uses high-intensity light to destroy fluorescent molecules before the specific antibody staining is performed. It is effective but requires careful implementation to avoid damaging the tissue or target antigens.[16]
Methodology:
-
After fixation, rehydration, and any antigen retrieval steps, place your slides in a container with PBS to prevent them from drying out.
-
Expose the slides to a broad-spectrum, high-intensity light source (e.g., a fluorescent lamp in a slide box lined with aluminum foil or a dedicated photobleaching device) for 2-12 hours.[16][17]
-
Optional Acceleration: The process can be significantly shortened to ~90 minutes by immersing the slides in a hydrogen peroxide (H₂O₂) solution during light exposure.[16]
-
After photobleaching, wash the slides thoroughly with PBS.
-
Proceed with your standard immunofluorescence blocking and staining protocol.
Data Summaries for Informed Decisions
Table 1: Comparison of Common Autofluorescence Reduction Methods
| Method | Target Autofluorescence | Advantages | Disadvantages & Considerations |
| Far-Red Fluorophores | Most sources (avoids spectral overlap) | Simple, proactive, no extra steps required.[7] | Requires appropriate filter sets on the microscope; may not be suitable for all multiplex panels. |
| Sudan Black B (SBB) | Lipofuscin, lipophilic granules.[6][12] | Highly effective for granular autofluorescence. | Can introduce its own background in the far-red channel; requires careful washing.[5] |
| Commercial Quenchers (e.g., TrueVIEW®) | Aldehyde-induced, collagen, elastin, RBCs.[13] | Broad-spectrum, easy to use, optimized for minimal signal loss.[13][18] | Commercial cost. May not be as effective as SBB specifically for lipofuscin. |
| Photobleaching | Most endogenous fluorophores.[16] | Chemical-free (unless accelerated), effective across a broad spectrum. | Can be time-consuming; potential for epitope damage due to heat/light exposure.[16][19] |
| Spectral Unmixing | All sources (computationally separates signals) | Can distinguish highly overlapping spectra; rescues data from noisy samples.[20][21] | Requires a spectral confocal microscope and specialized software; needs proper single-color controls.[21][22] |
Table 2: Recommended Fluorophores to Avoid Common Autofluorescence
| Spectral Range | Common Autofluorescence Sources | Recommended Fluorophores |
| Blue/Green (400-550 nm) | Aldehyde fixatives, Collagen, Elastin, NADH, Flavins.[7][9][15] | AVOID IF POSSIBLE. Use only for highly abundant targets. |
| Orange/Red (550-620 nm) | Lipofuscin (can be broad).[12] | Alexa Fluor™ 568, Alexa Fluor™ 594, TRITC |
| Far-Red (>620 nm) | Minimal autofluorescence in most tissues.[5][8] | HIGHLY RECOMMENDED. Alexa Fluor™ 647, DyLight™ 649, Cy®5, CoraLite® 647. |
This guide provides a comprehensive framework for addressing autofluorescence in your experiments. By understanding the potential sources of this background noise and systematically applying these validated prevention and mitigation strategies, you can significantly enhance the quality, clarity, and reliability of your fluorescence imaging data.
References
- 1. bloomtechz.com [bloomtechz.com]
- 2. The efficacy of 0.5% this compound stored at room temperature. | Semantic Scholar [semanticscholar.org]
- 3. Prediction of Ocular Toxicity of Potential Degradation Products of this compound Hydrochloride Subjected under ICH Recommended Stress Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 6. labcompare.com [labcompare.com]
- 7. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 8. southernbiotech.com [southernbiotech.com]
- 9. Identifying molecular contributors to autofluorescence of neoplastic and normal colon sections using excitation-scanning hyperspectral imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of this compound on actin cytoskeleton of corneal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The efficacy of 0.5% this compound stored at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. docs.research.missouri.edu [docs.research.missouri.edu]
- 13. vectorlabs.com [vectorlabs.com]
- 14. Management of autofluorescence in formaldehyde-fixed myocardium: choosing the right treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quenching Autofluorescence - XWiki [wiki.helsinki.fi]
- 16. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for autofluorescence removal in microglia by photobleaching in free-floating immunofluorescent staining of mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 18. vectorlabs.com [vectorlabs.com]
- 19. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. In-vivo fluorescence imaging with a multivariate curve resolution spectral unmixing technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Spectral Imaging and Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 22. Spectral Unmixing | Cytometry and Antibody Technology [voices.uchicago.edu]
Validation & Comparative
A Comparative Guide to Proparacaine and Tetracaine for Corneal Anesthesia in the Rabbit Model
Prepared by a Senior Application Scientist
This guide provides an in-depth, data-driven comparison of two commonly used topical anesthetics, proparacaine and tetracaine, for inducing corneal anesthesia in rabbits. The information herein is intended for researchers, scientists, and drug development professionals who utilize the rabbit model for ophthalmic studies. We will delve into the pharmacology, comparative efficacy, duration of action, and critically, the safety and toxicity profiles of these agents, supported by experimental data.
Introduction: The Critical Role of Topical Anesthesia in Ophthalmic Research
The rabbit is a frequently used model in ophthalmic research due to the large size of its eye, docile nature, and cost-effectiveness.[1] Procedures ranging from basic ocular examinations and intraocular pressure (IOP) measurements to more invasive surgical manipulations necessitate effective and safe corneal anesthesia. The ideal topical anesthetic for research applications should provide rapid onset, sufficient duration for the intended procedure, and minimal disruption to corneal integrity to avoid confounding experimental results.
This compound and tetracaine are two of the most widely used topical ocular anesthetics in both veterinary and human medicine.[2] Both are ester-type anesthetics that effectively block nerve sensation. However, subtle but significant differences in their performance, particularly concerning onset, duration, and cytotoxicity, can influence their suitability for specific research protocols. This guide synthesizes available data to provide a clear comparison and inform the selection process.
Fundamental Mechanism of Action: Sodium Channel Blockade
The anesthetic effect of both this compound and tetracaine is achieved by preventing the generation and conduction of nerve impulses in sensory neurons of the cornea. They accomplish this by blocking the voltage-gated sodium (Na+) channels within the nerve cell membrane.[2] By inhibiting the influx of sodium ions, the anesthetic prevents the depolarization of the membrane, thereby blocking the action potential that would otherwise transmit a pain signal to the central nervous system.
Caption: Mechanism of action for topical corneal anesthetics.
Experimental Protocol: Quantifying Corneal Anesthesia
To objectively compare anesthetic agents, a standardized method for measuring corneal sensitivity is essential. The gold standard for this in both preclinical and clinical settings is the Cochet-Bonnet esthesiometer.
Experimental Rationale: The Cochet-Bonnet esthesiometer provides a non-invasive, quantitative measure of corneal sensitivity. It utilizes a single, retractable nylon monofilament of a precise diameter. By varying the length of the filament, the instrument applies a controlled, reproducible pressure to the corneal surface. The measurement of the corneal touch threshold (CTT) is the filament length that elicits a consistent blink reflex.[3] A lower CTT (shorter filament length) indicates deeper anesthesia, as more pressure is required to trigger a response.
Step-by-Step Protocol for CTT Measurement in Rabbits:
-
Acclimation & Baseline: The rabbit is gently restrained. The esthesiometer filament is extended to its maximum length (60 mm) and the central cornea is touched perpendicularly to establish a baseline CTT. The filament length is progressively shortened until a consistent blink reflex is observed. This length is recorded as the baseline CTT.
-
Anesthetic Instillation: A single drop of the test anesthetic (e.g., 0.5% this compound or 0.5% tetracaine) is instilled into the conjunctival sac of one eye. The contralateral eye can serve as a control.
-
Post-Instillation Measurements: CTT measurements are repeated at standardized time points (e.g., 1, 5, 10, 15, 20 minutes, and every 5 minutes thereafter) to determine the onset of action, time to maximal effect, and total duration of anesthesia.
-
Endpoint: The duration of anesthesia is defined as the time taken for the CTT to return to its pre-treatment baseline value.
-
Corneal Integrity Check: Following the experiment, a drop of fluorescein stain is applied to the cornea to ensure no epithelial defects or ulcerations were caused by the procedure.[3]
Caption: Experimental workflow for assessing corneal anesthesia.
Performance Comparison: this compound vs. Tetracaine
The selection of an anesthetic is guided by its onset, duration, and safety. The following sections compare this compound and tetracaine based on experimental data from rabbit studies.
Onset and Duration of Action
In a direct comparative study using rabbits, 0.5% this compound demonstrated a slightly longer average duration of corneal anesthesia (21 minutes) compared to 0.5% tetracaine (20 minutes).[4][5][6][7] This near-equivalence in duration suggests both are suitable for short-term procedures. Regarding onset, this compound is generally reported to have a rapid effect, achieving effective anesthesia within 60 seconds in rabbits.[2][8] While direct comparative onset data in rabbits is limited, clinical experience and studies in other species consistently report a faster onset for this compound.[2]
Corneal Toxicity and Irritation
This is where the most significant differences between the two agents emerge.
-
In Vitro Cytotoxicity: A pivotal study evaluated the toxicity of these anesthetics on primary cultures of rabbit corneal epithelial cells.[9] Using mitochondrial reduction and lactate dehydrogenase leakage assays, the study determined that tetracaine was approximately four times more toxic to corneal epithelial cells than this compound .[9] This finding is critical for studies requiring repeated anesthetic application or where maintaining corneal epithelial health is paramount.
-
In Vivo Corneal Surface Effects: While a single application of either 0.5% this compound or 0.5% tetracaine was found to produce no disruptive effects on the rabbit corneal surface when examined by scanning electron microscopy, chronic use of ester anesthetics can lead to corneal defects.[2][9] The higher in vitro toxicity of tetracaine suggests a greater potential for cumulative damage with repeated dosing.[9]
-
Irritation upon Instillation: While rabbits cannot report subjective discomfort, human clinical trials provide valuable insight into the level of irritation, which is a key indicator of acute toxicity. Studies consistently show that tetracaine instillation causes significantly more pain, stinging, and burning compared to this compound.[10][11][12] This suggests tetracaine is a greater irritant to the ocular surface.
-
Preservative Differences: The formulation of the anesthetic solution can also contribute to toxicity. Commercially available this compound often contains benzalkonium chloride (BAK) as a preservative, whereas tetracaine solutions may use chlorobutanol.[2] While both preservatives can have dose-dependent effects on the corneal epithelium, the inherent cytotoxicity of the active anesthetic agent itself, as shown in the in vitro studies, appears to be a more significant differentiating factor.[9]
Summary of Comparative Data
| Characteristic | This compound (0.5%) | Tetracaine (0.5%) | Source(s) |
| Onset of Action (Rabbits) | Within 60 seconds | Slower than this compound (estimated) | [2] |
| Duration of Anesthesia (Rabbits) | ~21 minutes | ~20 minutes | [4][5][6][7] |
| In Vitro Cytotoxicity (Rabbit Corneal Cells) | EC50 = 3.4 mM (Mitochondrial Assay) | EC50 = 0.81 mM (Mitochondrial Assay) | [9] |
| Relative In Vitro Toxicity | 1x | ~4x more toxic than this compound | [9] |
| Irritation (Human Data Proxy) | Minimal pain/stinging | Significantly more pain/stinging | [10][11][12] |
| Single Dose Surface Effect (SEM) | No disruptive effects | No disruptive effects | [2] |
Conclusion and Recommendations for Researchers
Based on the available experimental evidence in the rabbit model and supporting clinical data, This compound emerges as the superior topical anesthetic for most research applications.
While both this compound and tetracaine offer a clinically effective duration of anesthesia for short procedures, this compound presents a significantly better safety profile. Its key advantages are:
-
Lower Corneal Epithelial Toxicity: The four-fold lower cytotoxicity of this compound compared to tetracaine in vitro is a compelling reason for its preferential use, especially in studies where corneal integrity is crucial or multiple anesthetic applications are required.[9]
-
Reduced Ocular Irritation: The lower irritation associated with this compound minimizes animal discomfort and reduces the potential for inflammatory responses that could interfere with experimental outcomes.[11][12]
-
Rapid Onset: A fast onset of action improves workflow efficiency during experimental procedures.[2]
Tetracaine remains a viable alternative and provides effective anesthesia. However, researchers should be mindful of its higher potential for causing irritation and its greater cytotoxicity. Its use may be reserved for situations where a slightly longer duration is critically needed, though the data in rabbits shows this advantage to be minimal.[4][6]
References
- 1. Influence of topical anesthetics on oculocardiac reflex and corneal healing in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. scispace.com [scispace.com]
- 5. Effect of four local anesthetics (tetracaine, bupivacaine, lidocaine and this compound) on intraocular pressure in rabbits- Comparison of an applanation and a rebound tonometer [ijvst.um.ac.ir]
- 6. Effect of four local anesthetics (tetracaine, bupivacaine, lidocaine and this compound) on intraocular pressure in rabbits- Comparison of an applanation and a rebound tonometer [ijvst.um.ac.ir]
- 7. ijvst.um.ac.ir [ijvst.um.ac.ir]
- 8. avmajournals.avma.org [avmajournals.avma.org]
- 9. Comparative toxicity of tetracaine, this compound and cocaine evaluated with primary cultures of rabbit corneal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prospective, randomized, contralateral eye comparison of tetracaine and this compound for pain control in laser in situ keratomileusis and photorefractive keratectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A comparison of this compound and tetracaine eye anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. minervamedica.it [minervamedica.it]
A Comparative Guide to the Efficacy of Proparacaine and Lidocaine in Nerve Blockade for Researchers and Drug Development Professionals
In the landscape of local anesthetics, the selection of an appropriate agent is paramount to procedural success and patient comfort. This guide offers an in-depth comparison of two commonly utilized local anesthetics, proparacaine and lidocaine, with a focus on their efficacy in nerve block applications. Tailored for researchers, scientists, and drug development professionals, this document synthesizes technical data and clinical insights to provide a comprehensive understanding of their respective pharmacological profiles, clinical applications, and comparative performance.
Fundamental Mechanism of Action: The Sodium Channel Blockade
Both this compound and lidocaine exert their anesthetic effects by reversibly blocking nerve signal conduction.[1][2] Their primary site of action is the voltage-gated sodium channels within the neuronal cell membrane.[1][3][4] By binding to these channels, they prevent the influx of sodium ions that is necessary for the generation and propagation of an action potential.[1][2] This inhibition of depolarization effectively halts the transmission of nerve impulses, resulting in a temporary loss of sensation in the innervated area.[1]
While the end-point is the same, the chemical structures of these agents differ. This compound is an amino ester, whereas lidocaine is an amino amide.[5][6][7] This structural distinction has significant implications for their metabolism, potential for allergic reactions, and stability in solution.[7] Amino esters, like this compound, are metabolized by plasma pseudocholinesterases, while amino amides, such as lidocaine, undergo hepatic metabolism.[5][6][7]
Caption: Mechanism of local anesthetic action on nerve impulse transmission.
Pharmacokinetic Profiles: A Head-to-Head Comparison
The onset and duration of action are critical parameters in the selection of a local anesthetic. This compound is characterized by its rapid onset and short duration, making it ideal for brief procedures. Lidocaine offers a similarly rapid onset but with a longer duration of action, lending it to a broader range of applications.
| Pharmacokinetic Parameter | This compound | Lidocaine |
| Chemical Class | Amino Ester[5][7] | Amino Amide[6][7] |
| Onset of Action | 10-30 seconds (topical ophthalmic)[8][9][10] | Within minutes (injectable)[2][6][11] |
| Duration of Action | 10-20 minutes (topical ophthalmic)[8][12][13] | 0.5 to 3 hours (local injection)[6] |
| Metabolism | Plasma ester hydrolysis[5] | Hepatic (CYP3A4-mediated)[1][6] |
| Common Formulations | 0.5% Ophthalmic Solution[10][14] | Injectable solutions (1-2%), topical creams/gels (2-5%), patches (5%)[2][15] |
Comparative Efficacy in Nerve Block Applications
The clinical utility of this compound and lidocaine for nerve blocks is largely dictated by the target anatomical site and the required duration of anesthesia.
Ophthalmic Anesthesia
This compound is predominantly used as a topical anesthetic in ophthalmology for procedures such as tonometry, gonioscopy, and removal of foreign bodies from the cornea.[10][12][13][16] Its rapid onset of action, typically within 20 to 30 seconds, and short duration of 15 to 20 minutes are well-suited for these brief interventions.[14]
Lidocaine is also used in ophthalmic procedures, often as a gel or in combination with other agents. Comparative studies have explored the efficacy of both agents for intravitreal injections. One study found that this compound drops alone were an efficient and cost-effective alternative to 3.5% lidocaine gel, with both providing equally effective pain control.[17][18][19] Another randomized trial in pediatric squint surgery concluded that a single application of 2% lidocaine gel improved peri-operative analgesia and reduced postoperative nausea and vomiting compared to 0.5% this compound eye drops.[20]
Dental and Oral Nerve Blocks
Lidocaine is a cornerstone of local anesthesia in dentistry.[21] It is commonly formulated with epinephrine, a vasoconstrictor that prolongs the anesthetic effect and reduces systemic absorption.[22] A 2% lidocaine solution with 1:100,000 epinephrine is a first-line choice for many dental procedures, providing approximately 90-200 minutes of pulpal anesthesia.[22] this compound is not typically used for dental nerve blocks due to its short duration of action and formulation as a topical ophthalmic solution.
Caption: A simplified workflow for an inferior alveolar nerve block using lidocaine.
Adverse Effects and Safety Profile
Both this compound and lidocaine are generally safe when used as directed. However, they are not without potential adverse effects.
| Adverse Effect | This compound | Lidocaine |
| Local | Transient stinging, burning, conjunctival redness.[9][13] Prolonged use can lead to corneal toxicity and opacification.[8][13] | Pain at the injection site, transient neurologic symptoms (TNS) with spinal anesthesia.[23] |
| Systemic | Rare with topical ophthalmic use, but can include CNS and cardiovascular effects with systemic absorption. | Confusion, changes in vision, numbness, tingling, vomiting, low blood pressure, irregular heart rate (if injected intravenously or with excessive dosage).[6] |
| Allergic Reactions | Possible, especially in patients sensitive to other ester-based anesthetics. | Rare for amino amides.[7] |
| Contraindications | Known hypersensitivity.[13] Caution in patients with heart disease or hyperthyroidism.[24] | Known hypersensitivity. Lower doses may be required in patients with liver problems.[6] |
Experimental Protocol: Inferior Alveolar Nerve Block with Lidocaine
The following is a generalized protocol for an inferior alveolar nerve block, a common procedure in dental surgery.
Objective: To achieve anesthesia of the mandibular teeth, lower lip, and chin on one side.
Materials:
-
Sterile dental syringe
-
25- or 27-gauge long needle
-
2% lidocaine with 1:100,000 epinephrine cartridge (typically 1.8 mL)
-
Topical anesthetic (e.g., 20% benzocaine)
-
Sterile gauze
Procedure:
-
Patient Preparation: Position the patient in a supine or semi-reclined position. Explain the procedure and obtain informed consent.
-
Topical Anesthesia: Dry the mucous membrane at the injection site with gauze. Apply a topical anesthetic to the area for approximately 1-2 minutes to minimize needle insertion pain.[25]
-
Landmark Identification: Palpate the coronoid notch on the anterior border of the ramus of the mandible. The injection site is typically located in the pterygomandibular space.
-
Syringe Preparation and Needle Insertion: Prepare the syringe with the lidocaine cartridge. The needle is inserted from the contralateral (opposite) side of the mouth, over the premolars. The needle should be advanced posteriorly and laterally until bone is gently contacted.
-
Aspiration: Aspirate to ensure the needle is not within a blood vessel. This is a critical step to prevent intravascular injection and systemic toxicity.[22]
-
Injection: Slowly deposit approximately 1.5 mL of the anesthetic solution over about 60 seconds.[22]
-
Lingual Nerve Block: As the needle is withdrawn, deposit the remaining 0.3 mL to anesthetize the lingual nerve.
-
Onset and Confirmation: Allow several minutes for the anesthetic to take effect. Confirm anesthesia by testing for a lack of sensation in the lower lip and chin before commencing the dental procedure.
Conclusion
This compound and lidocaine are both effective local anesthetics, but their clinical applications in nerve blocks are distinct. This compound's rapid onset and short duration make it an excellent choice for topical ophthalmic anesthesia. In contrast, lidocaine's versatility in formulation, longer duration of action, and established efficacy in a wide range of nerve blocks, including dental and peripheral blocks, position it as a more broadly applicable agent. For researchers and drug development professionals, understanding these key differences in their pharmacological profiles and clinical performance is essential for the informed selection and development of local anesthetic agents for specific nerve block applications.
References
- 1. What is the mechanism of Lidocaine? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. This compound | C16H26N2O3 | CID 4935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Lidocaine hydrochloride: mechanism of action, pharmacokinetics and activities_Chemicalbook [chemicalbook.com]
- 5. minicule.com [minicule.com]
- 6. Lidocaine - Wikipedia [en.wikipedia.org]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. Moran CORE | this compound [morancore.utah.edu]
- 9. This compound: Package Insert / Prescribing Information [drugs.com]
- 10. This compound Hydrochloride Ophthalmic Solution USP, 0.5% Sterile [dailymed.nlm.nih.gov]
- 11. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 12. What Is this compound? Definition, Anatomy, Physiology ❰ SHORT READS ❱ [lens.com]
- 13. pi.bausch.com [pi.bausch.com]
- 14. Articles [globalrx.com]
- 15. pipelinemedical.com [pipelinemedical.com]
- 16. Articles [globalrx.com]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. REPLACEMENT OF LIDOCAINE GEL WITH TOPICAL this compound ANESTHESIA FOR ROUTINE INTRAVITREAL INJECTIONS: A Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparison of topical anesthetics for intravitreal injections : a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A randomised comparison of lidocaine 2% gel and this compound 0.5% eye drops in paediatric squint surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. emedicine.medscape.com [emedicine.medscape.com]
- 22. droracle.ai [droracle.ai]
- 23. Procaine compared with lidocaine for incidence of transient neurologic symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. This compound (ophthalmic route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 25. Oral Nerve Blocks — NUEM Blog [nuemblog.com]
A Comparative Guide to Validating Proparacaine's Anesthetic Duration in Novel Preclinical Animal Models
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides a comprehensive, experience-driven framework for validating the corneal anesthetic duration of proparacaine in a new animal model. It offers a comparative analysis against a standard alternative, tetracaine, and presents a self-validating experimental protocol grounded in established scientific principles.
Introduction: The Critical Need for Model-Specific Validation
Topical anesthetics are indispensable tools in ophthalmic research, enabling procedures from routine tonometry to complex surgical interventions. This compound hydrochloride, a widely used ester-type local anesthetic, is valued for its rapid onset and short duration of action.[1][2] However, as research pushes into more sophisticated and specific animal models—such as transgenic mice mimicking human corneal dystrophies or rabbits in novel dry-eye studies—it is scientifically unsound to assume that pharmacokinetic and pharmacodynamic data from standard models will translate directly.[3][4]
Factors such as species-specific corneal thickness, tear film dynamics, and metabolic rates can significantly alter a drug's efficacy and duration. Therefore, rigorously validating the anesthetic profile of this compound within any new model is a prerequisite for generating reliable and reproducible data. This guide details the scientific rationale and a robust protocol for this validation process, using 1% tetracaine as a well-established comparator to provide essential context.[5][6]
Part 1: Foundational Principles of Anesthetic Action and Measurement
Mechanism of Action: Blocking the Pain Pathway
A clear understanding of the drug's mechanism is crucial for designing a valid experiment. This compound, like other local anesthetics, exerts its effect by preventing the transmission of nerve signals.[7][8]
-
Target: The primary targets are the voltage-gated sodium channels located in the membranes of corneal nerve fibers, which are branches of the trigeminal nerve.[9][10]
-
Action: this compound reversibly binds to these channels, locking them in an inactive state.[1][8] This action inhibits the influx of sodium ions that is necessary to generate an action potential.[2][9]
-
Result: By preventing nerve depolarization, the transmission of pain signals from the cornea to the brain is blocked, resulting in temporary, localized anesthesia.[1]
This shared mechanism with other local anesthetics like tetracaine is what makes them suitable for direct comparison; differences in performance are typically due to variations in molecular structure affecting potency, lipid solubility, and metabolism.[11]
The Gold Standard of Measurement: Corneal Aesthesiometry
To quantify the duration of anesthesia, we must reliably measure corneal sensitivity. The blink reflex, a trigeminal nerve-mediated response to stimuli, is the standard behavioral endpoint.[10] The instrument of choice for this is a corneal aesthesiometer.
-
Cochet-Bonnet Aesthesiometer: Considered the gold standard in both clinical and preclinical settings, this device uses a fine, retractable nylon monofilament of a fixed diameter.[12][13] By extending the filament to different lengths, one can apply a precise, reproducible mechanical force to the corneal surface.[14] A positive response (a blink) at a longer filament length indicates higher sensitivity, while a lack of response until the filament is shortened signifies reduced sensitivity (anesthesia).[15]
-
Von Frey Filaments: As an alternative, a calibrated set of von Frey filaments can be used.[16][17] These filaments are designed to buckle at a specific force, providing a standardized stimulus to elicit the blink reflex.[16][18]
Causality Behind Experimental Choice: Using a quantitative, mechanical stimulus like an aesthesiometer is superior to a qualitative method (e.g., a cotton wisp) because it allows for the precise determination of the sensory threshold. This quantitative data is essential for accurately plotting the onset, peak effect, and full duration of the anesthetic action, thereby enabling a robust statistical comparison between agents and models.
Part 2: Experimental Design for Comparative Validation
A trustworthy protocol must be self-validating by incorporating controls and baseline measurements to minimize confounding variables. This workflow is designed for a hypothetical new model, such as a transgenic mouse line for studying corneal neuropathy.
Ethical Considerations
All procedures involving animals must be approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board.[19][20] The protocol should adhere to the "3Rs" principles: Replacement, Reduction, and Refinement, ensuring that animal use is justified, the number of animals is minimized, and any potential for distress is alleviated.[21][22]
Visual Workflow: Anesthetic Validation Protocol
The following diagram outlines the logical flow of the validation study.
Caption: Experimental workflow for validating this compound's anesthetic duration.
Part 3: Step-by-Step Experimental Protocol
This protocol provides a detailed methodology for executing the validation study.
-
Animal Preparation and Acclimatization:
-
1.1: Procure the animals for the new model (e.g., 24 adult C57BL/6 mice).
-
1.2: House animals in a controlled environment (12:12 light cycle, stable temperature/humidity) for a minimum of 72 hours before any procedures to reduce stress-related variability.
-
1.3: Handle animals daily to accustom them to the researcher, which is critical for obtaining reliable aesthesiometry measurements without excessive restraint.[23]
-
-
Baseline Corneal Sensitivity Measurement:
-
2.1: Gently restrain the animal. A towel wrap can be effective for rats and rabbits.[16]
-
2.2: Using a Cochet-Bonnet aesthesiometer, start with the filament fully extended (e.g., 6.0 cm).
-
2.3: Perpendicularly touch the filament to the center of the corneal surface just until it bends slightly.[15]
-
2.4: Record if a blink reflex is observed. Perform five applications. A positive baseline is typically defined as a blink in at least 3 out of 5 applications.[13]
-
2.5: If no blink occurs, retract the filament by 0.5 cm and repeat the process until the threshold is found.
-
2.6: Measure and record this baseline corneal touch threshold (CTT) for both eyes of every animal. This is a critical step, as each animal serves as its own control.
-
-
Anesthetic Instillation:
-
3.1: Randomly assign animals to one of three groups (e.g., n=8 per group): this compound (0.5%), Tetracaine (1%), and Saline (0.9% NaCl).
-
3.2: Administer a single, precise volume (e.g., 5 µL for a mouse) of the assigned test article to the central cornea of one eye (e.g., the right eye). The contralateral eye remains untreated as an internal control.
-
-
Post-instillation Sensitivity Monitoring:
-
4.1: At predefined time points (e.g., 2, 5, 10, 15, 20, 30, 45, and 60 minutes) post-instillation, measure the CTT in the treated eye.
-
4.2: Begin the measurement with a short filament length (e.g., 0.5 cm) and increase it in 0.5 cm increments until the blink reflex returns. This "ascending method of limits" is efficient for tracking the return of sensation.[14]
-
4.3: Record the CTT at each time point for each animal.
-
-
Defining "Duration of Anesthesia":
-
5.1: Onset of Action: The first time point at which a statistically significant decrease from baseline CTT is observed.
-
5.2: Peak Effect: The time point at which the lowest CTT (maximum anesthesia) is recorded.
-
5.3: Duration of Anesthesia: The time required for the CTT to return to its pre-treatment baseline level. In a study on dogs, the average duration for this compound was 15 minutes, while for tetracaine it was 25 minutes.[5][24] In horses, aqueous this compound's duration was found to be around 20 minutes.[25] These values provide a useful reference but must be confirmed in the new model.
-
Part 4: Data Interpretation & Comparative Analysis
Data Presentation: Comparative Efficacy Table
All quantitative data should be summarized in a table. The following is a hypothetical example of results from our new mouse model compared to established data from a standard rabbit model.
| Parameter | This compound 0.5% (New Mouse Model) | Tetracaine 1% (New Mouse Model) | Saline (New Mouse Model) | This compound 0.5% (Standard Rabbit Model - Literature) |
| Baseline CTT (cm) | 5.5 ± 0.5 | 5.4 ± 0.6 | 5.5 ± 0.5 | ~4.5 - 6.0 |
| Onset of Action (min) | ~0.5 | ~1.0 | N/A | ~0.5 |
| Peak Effect (min) | 5 | 10 | N/A | 5-10 |
| CTT at Peak (cm) | 0.5 ± 0.5 | 0.0 ± 0.0 | 5.4 ± 0.6 | ~0.5 |
| Duration of Anesthesia (min) | 18.5 ± 2.1 | 27.2 ± 3.4 | 0 | ~10-15 |
| Adverse Observations | None | Mild transient hyperemia | None | Minimal to none |
Values are presented as Mean ± Standard Deviation. CTT = Corneal Touch Threshold.
Statistical Considerations
-
Within-Group Analysis: Use a repeated-measures ANOVA to determine if there is a significant change in CTT over time compared to baseline for each drug.
-
Between-Group Analysis: Use a two-way ANOVA with post-hoc tests (e.g., Tukey's or Dunnett's test) to compare the CTT curves of this compound, tetracaine, and saline at each time point. A p-value of <0.05 is typically considered statistically significant.
Conclusion
Validating the anesthetic profile of this compound in any new animal model is a non-negotiable step for ensuring the integrity of preclinical ophthalmic research. By following a structured, self-validating protocol that includes baseline measurements, a negative control group, and comparison against a known standard like tetracaine, researchers can confidently establish the working parameters of this essential tool. This rigorous approach not only ensures the reproducibility of subsequent experiments but also upholds the ethical standards of animal research by refining procedures for the specific needs of the model.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. drugs.com [drugs.com]
- 3. Animal Models in Eye Research: Focus on Corneal Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. This compound | C16H26N2O3 | CID 4935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eyesoneyecare.com [eyesoneyecare.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. Evaluation of Corneal Sensitivity: Tools We Have - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Prolonged analgesic response of cornea to topical resiniferatoxin, a potent TRPV1 agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Von Frey Filaments [bioseb.com]
- 18. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 19. static1.squarespace.com [static1.squarespace.com]
- 20. Guidelines for Ethical Conduct in the Care and Use of Animals [apa.org]
- 21. forskningsetikk.no [forskningsetikk.no]
- 22. forskningsetikk.no [forskningsetikk.no]
- 23. animal-journal.eu [animal-journal.eu]
- 24. scielo.br [scielo.br]
- 25. Effects of action of this compound and tetracaine topical ophthalmic formulations on corneal sensitivity in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Proparacaine and Bupivacaine Cytotoxicity
This guide provides an in-depth, objective comparison of the in vitro cytotoxicity of two widely used local anesthetics, proparacaine and bupivacaine. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate the distinct toxicological profiles of these compounds, offering insights into their mechanisms of action and providing robust protocols for independent verification.
Introduction: Clinical Context and Chemical Distinction
This compound and bupivacaine are indispensable tools in clinical practice, yet their applications and chemical structures dictate distinct toxicological considerations.
-
This compound , an amino-ester type anesthetic, is primarily used as a topical agent in ophthalmology for short procedures like tonometry or foreign body removal.[1] Its utility is predicated on rapid onset and short duration of action on the corneal surface. However, the potential for corneal toxicity with prolonged or repeated use is a significant clinical concern.[2]
-
Bupivacaine , a longer-acting amino-amide anesthetic, is utilized for local infiltration, nerve blocks, and epidural anesthesia.[3] Its systemic toxicity is well-documented, but its direct cellular toxicity on musculoskeletal and neural tissues at the site of administration is an area of active investigation.[3][4]
Understanding the cytotoxic profiles of these agents is paramount for optimizing clinical protocols, developing safer formulations, and guiding the selection of anesthetics in sensitive cellular environments, both in clinical practice and in vitro research models.
Mechanistic Insights into Anesthetic-Induced Cytotoxicity
The cellular damage induced by this compound and bupivacaine stems from distinct molecular interactions, leading to varied cytotoxic outcomes depending on the cell type and exposure conditions.
This compound: A Focus on Ocular Toxicity
This compound's cytotoxicity is most extensively studied in the context of the cornea. Research demonstrates that its damaging effects are multifaceted, primarily culminating in apoptosis.
-
Mitochondrial-Dependent Apoptosis: this compound induces dose- and time-dependent toxicity in human corneal stromal and endothelial cells by triggering the intrinsic apoptotic pathway.[5][6] Key events include the disruption of the mitochondrial transmembrane potential, activation of initiator caspase-9 and executioner caspase-3, and subsequent DNA fragmentation.[6][7]
-
Cell Cycle Arrest: Exposure to this compound can arrest corneal cells in the G1 or S phase of the cell cycle, inhibiting cellular proliferation and repair mechanisms.[5][6]
-
Cytoskeletal Disruption: In corneal epithelial cells, this compound alters the actin cytoskeleton.[8] This disruption impairs crucial functions like cell migration and adhesion, which are vital for wound healing.[2][8] Chronic abuse of topical this compound can severely delay wound healing, leading to conditions like toxic keratopathy and corneal melting.[2]
The diagram below illustrates the proposed apoptotic pathway initiated by this compound in corneal cells.
References
- 1. This compound | C16H26N2O3 | CID 4935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Topical this compound abuse resulting in evisceration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of in vitro and in vivo Toxicity of Bupivacaine in Musculoskeletal Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of Local Anesthetics on Bone, Joint, and Muscle Tissues: A Narrative Review of the Current Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces cytotoxicity and mitochondria-dependent apoptosis in corneal stromal cells both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of this compound to human corneal endothelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound induces cytotoxicity and mitochondria-dependent apoptosis in corneal stromal cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound on actin cytoskeleton of corneal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Proparacaine Nanoparticle Delivery Systems
The transient nature of topical anesthetics like proparacaine presents a significant challenge in ophthalmic procedures and pain management. Conventional eye drops offer a rapid onset of anesthesia but are plagued by a short duration of action, necessitating frequent administration. This can lead to patient discomfort and potential ocular surface toxicity.[1][2] Nanoparticle-based drug delivery systems have emerged as a promising strategy to overcome these limitations, offering sustained drug release, enhanced bioavailability, and improved therapeutic efficacy.[3][4][5][6] This guide provides a comprehensive comparison of various this compound nanoparticle formulations, supported by experimental data, to assist researchers and drug development professionals in this evolving field.
The Rationale for Nanoparticle-Mediated this compound Delivery
Conventional this compound solutions have an anesthetic effect that typically lasts for only 15 to 20 minutes.[1] Achieving prolonged anesthesia requires repeated instillations, which can increase the risk of corneal inflammation, ulceration, and delayed epithelial healing.[1] Nanoparticle carriers, such as liposomes, niosomes, and polymeric nanoparticles, are designed to encapsulate this compound, thereby protecting it from rapid degradation and clearance from the ocular surface.[4][5] These systems can adhere to the corneal surface, creating a drug reservoir that facilitates sustained release and prolonged anesthetic action.[4][7]
Comparative Analysis of this compound Nanoparticle Platforms
The choice of nanoparticle platform is critical as it dictates the physicochemical properties and in vivo performance of the delivery system. The most commonly investigated systems for ocular drug delivery include liposomes, niosomes, and polymeric nanoparticles.[8]
-
Liposomes: These are vesicular structures composed of phospholipid bilayers enclosing an aqueous core. Liposomes are biocompatible and biodegradable and can encapsulate both hydrophilic and hydrophobic drugs.[1] Their surface can be modified to enhance corneal adhesion and prolong residence time.[1][9]
-
Niosomes: Structurally similar to liposomes, niosomes are vesicles formed from non-ionic surfactants.[7][10][11] They offer advantages in terms of lower cost, higher chemical stability, and ease of storage compared to liposomes.[11][12][13] Niosomes are capable of entrapping both hydrophilic and lipophilic drugs and are biodegradable, biocompatible, and non-immunogenic.[10][11]
-
Polymeric Nanoparticles: These are solid particles made from biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA), chitosan, and alginate.[3][14][15] They offer excellent stability and the ability to control drug release over extended periods.[16][17] The versatility of polymers allows for the fine-tuning of nanoparticle properties to meet specific delivery requirements.[15]
| Nanoparticle Platform | Composition | Typical Size Range (nm) | Encapsulation Efficiency (%) | Drug Release Profile | Key Advantages |
| Liposomes | Phospholipids (e.g., lecithin), Cholesterol | 100 - 400 | 50 - 90 | Biphasic or Sustained | High biocompatibility, well-established platform.[1] |
| Niosomes | Non-ionic surfactants (e.g., Span, Tween), Cholesterol | 100 - 1000 | 40 - 80 | Sustained | Low cost, high chemical stability.[7][11][12] |
| Polymeric Nanoparticles | Biodegradable polymers (e.g., PLGA, Chitosan) | 100 - 500 | 70 - 95+ | Sustained / Controlled | High stability, tunable release kinetics.[3][14][16] |
In Vivo Efficacy: Prolonging Anesthesia
The primary goal of a this compound nanoparticle system is to extend the duration of corneal anesthesia. In vivo studies, typically conducted in animal models like rats or rabbits, are essential to evaluate and compare the efficacy of these formulations against conventional this compound eye drops. Anesthetic effect is often measured using a Cochet-Bonnet esthesiometer, which determines the corneal touch threshold.
While direct comparative studies of this compound-loaded niosomes and polymeric nanoparticles are less common in the provided search results, liposomal formulations have demonstrated significant enhancements in anesthetic duration. For instance, a study on a liposomal system containing other anesthetics showed a complete analgesia time of 105 minutes and partial analgesia for over 540 minutes, a substantial increase compared to conventional anesthetic solutions.[1] Another approach using an in situ cross-linked hydrogel of carboxymethylcellulose with this compound prolonged topical anesthesia by at least 9 days in rats.[18]
| Formulation | Animal Model | Onset of Anesthesia | Duration of Complete Anesthesia | Duration of Partial Anesthesia | Reference |
| 0.5% this compound Solution | Human | < 30 seconds | ~15-20 minutes | Not reported | [1][19] |
| Liposomal Anesthetic (TTX/DMED) | Rat | Not specified | 105 minutes | 608 minutes | [9] |
| This compound in CMC Hydrogel | Rat | Not specified | > 9 days | Not applicable | [18] |
These findings underscore the potential of advanced delivery systems to dramatically extend the therapeutic effect of this compound.
Experimental Methodologies
A. Synthesis and Characterization of Liposomal this compound
This protocol describes the thin-film hydration method, a common technique for preparing liposomes.
Protocol Steps:
-
Lipid Film Formation: Dissolve phospholipids (e.g., soy phosphatidylcholine) and cholesterol in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask's inner surface.
-
Hydration: Hydrate the lipid film with an aqueous solution of this compound hydrochloride by gentle rotation above the lipid transition temperature. This process leads to the self-assembly of lipids into multilamellar vesicles (MLVs).
-
Size Reduction: To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or homogenize it using a high-pressure homogenizer.
-
Purification: Remove the unencapsulated this compound by dialysis or size exclusion chromatography.
-
Characterization:
-
Particle Size and Zeta Potential: Analyze using Dynamic Light Scattering (DLS).[20]
-
Morphology: Visualize using Transmission Electron Microscopy (TEM).
-
Encapsulation Efficiency: Determine by separating the liposomes from the aqueous phase (e.g., by centrifugation) and quantifying the this compound concentration in the supernatant and the lysed liposomes using UV-Vis spectrophotometry or HPLC.
-
B. In Vivo Evaluation of Corneal Anesthesia
This protocol outlines the procedure for assessing the anesthetic efficacy of a this compound formulation in a rat model.
Protocol Steps:
-
Animal Acclimatization: House Sprague Dawley rats in a controlled environment for at least one week before the experiment.
-
Baseline Corneal Sensitivity: Measure the baseline corneal touch threshold (CTT) using a Cochet-Bonnet esthesiometer. The nylon filament is extended to a certain length and applied perpendicularly to the central cornea until a blink reflex is elicited.
-
Formulation Instillation: Divide the rats into groups (e.g., control, conventional this compound, nanoparticle this compound). Instill a precise volume (e.g., 25 µL) of the respective formulation into the conjunctival sac of one eye.[18]
-
Post-instillation CTT Measurement: Measure the CTT at predetermined time intervals (e.g., 5, 15, 30, 60, 120 minutes, and then hourly) until the CTT returns to the baseline level. The absence of a blink reflex at the shortest filament length (maximum stimulus) indicates complete anesthesia.
-
Data Analysis: Plot the CTT values against time for each group. Calculate the duration of complete and partial anesthesia. Perform statistical analysis (e.g., ANOVA) to compare the different formulations.
Visualizing the Workflow
Caption: Workflow for this compound Nanoparticle Synthesis and Characterization.
Caption: Workflow for In Vivo Evaluation of this compound Anesthetic Efficacy.
Conclusion and Future Perspectives
Nanoparticle-based delivery systems present a robust platform for enhancing the efficacy of this compound. By providing sustained drug release, these formulations can significantly prolong the duration of corneal anesthesia, reducing the need for repeated administrations and potentially minimizing ocular surface toxicity. Liposomes, niosomes, and polymeric nanoparticles each offer unique advantages, and the optimal choice will depend on the specific clinical application and formulation requirements. Future research should focus on direct, head-to-head comparative studies of different this compound-loaded nanoparticles and the development of multifunctional platforms that combine anesthetic delivery with other therapeutic benefits, such as anti-inflammatory or antimicrobial activity.
References
- 1. Long-Acting Liposomal Corneal Anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (ophthalmic route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 3. Recent Research Advances in Nano-Based Drug Delivery Systems for Local Anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanoparticles for drug delivery to the anterior segment of the eye - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanoparticles in the ocular drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanoparticles in Ocular Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wisdomlib.org [wisdomlib.org]
- 8. Overview of Recent Advances in Nano-Based Ocular Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-acting liposomal corneal anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rjlbpcs.com [rjlbpcs.com]
- 11. mdpi.com [mdpi.com]
- 12. wjpmr.com [wjpmr.com]
- 13. pharmacyjournal.in [pharmacyjournal.in]
- 14. researchgate.net [researchgate.net]
- 15. Polymeric Nanoparticles for Drug Delivery: Recent Developments and Future Prospects [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Polymeric Nanoparticles for Drug Delivery to the Posterior Segment of the Eye | CHIMIA [chimia.ch]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
- 19. Comparison of this compound, Tetracaine, and Oxybuprocaine in Corneal Sensitivity Measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. japsonline.com [japsonline.com]
A Comparative Guide to the Effects of Proparacaine on Ion Channel Subtypes
This guide provides a detailed comparison of the effects of the topical local anesthetic, proparacaine, on various ion channel subtypes. As researchers, scientists, and drug development professionals, understanding the nuanced interactions of local anesthetics with their molecular targets is paramount for both elucidating mechanisms of action and developing next-generation therapeutics with improved selectivity and safety profiles. While this compound's primary clinical application is in ophthalmology for surface anesthesia, its pharmacological profile at the ion channel level provides a valuable case study in the broader context of local anesthetic action.
Introduction to this compound and its Primary Mechanism of Action
This compound is an amino-ester local anesthetic renowned for its rapid onset and short duration of action, making it ideal for brief ophthalmic procedures.[1] Like other local anesthetics, its principal mechanism of action is the blockade of voltage-gated sodium channels (VGSCs) in neuronal cell membranes.[2] By binding to a receptor site within the pore of these channels, this compound inhibits the influx of sodium ions that is necessary for the generation and propagation of action potentials in nerve fibers. This interruption of nerve impulses prevents the transmission of pain signals to the central nervous system, resulting in localized anesthesia.
While the blockade of VGSCs is the cornerstone of this compound's anesthetic effect, a comprehensive understanding of its pharmacological profile requires an examination of its interactions with other classes of ion channels, including potassium (K+) and calcium (Ca2+) channels. These off-target effects, though often of lower potency, can contribute to both the therapeutic and toxicological properties of the drug.[3][4]
Comparative Effects of this compound on Ion Channel Families
The following sections delve into the specifics of this compound's interactions with different ion channel subtypes. It is important to note that while extensive research exists for local anesthetics as a class, specific quantitative data for this compound on many ion channel subtypes is limited. Therefore, this guide will draw upon data from other local anesthetics, particularly other amino-esters like procaine, to provide a comparative context and highlight areas where further research on this compound is warranted.
Voltage-Gated Sodium Channels (VGSCs)
VGSCs are the primary targets of all local anesthetics.[2][4] These channels are responsible for the rising phase of the action potential in most excitable cells. There are nine known subtypes of the alpha subunit of VGSCs (NaV1.1–NaV1.9), each with distinct tissue distributions and physiological roles. The differential expression of these subtypes contributes to the varying susceptibility of different nerve fibers to local anesthetic blockade.[5]
Local anesthetics exhibit a state-dependent blockade of VGSCs, meaning they have a higher affinity for channels in the open or inactivated states than for channels in the resting state. This property is crucial for their clinical efficacy, as it allows for a more potent block of nerves that are actively firing, such as those transmitting pain signals.
dot
Caption: this compound's primary mechanism of action.
Table 1: Comparative Potency of Local Anesthetics on Select Voltage-Gated Sodium Channel Subtypes (IC50 in µM)
| Local Anesthetic | NaV1.2 | NaV1.5 | NaV1.7 | NaV1.8 | Reference(s) |
| This compound | Data not available | Data not available | Data not available | Data not available | |
| Lidocaine | ~200 | ~200-700 | ~10-200 | ~100-300 | [6] |
| Tetracaine | ~10 | ~10-50 | ~1-10 | ~5-20 | [3] |
| Ropivacaine | Tonic IC50 ~145 | Tonic IC50 ~66 | Data not available | Data not available | [6] |
Note: IC50 values can vary significantly depending on the experimental conditions (e.g., holding potential, pulse frequency, expression system). The values presented here are for comparative purposes.
Potassium (K+) Channels
Potassium channels are a diverse group of ion channels that play a critical role in setting the resting membrane potential, repolarizing the cell membrane after an action potential, and regulating neuronal excitability. Local anesthetics have been shown to block various types of potassium channels, although generally with lower potency than their block of sodium channels.[3][7] This inhibition of K+ channels can lead to a prolongation of the action potential duration.
The main families of potassium channels include:
-
Voltage-gated potassium (Kv) channels: A large and diverse family involved in action potential repolarization.
-
Inwardly rectifying potassium (Kir) channels: Important for setting the resting membrane potential.
-
Two-pore domain potassium (K2P) channels: Contribute to the "leak" potassium current that helps maintain the resting membrane potential.
While specific data for this compound is scarce, studies on other local anesthetics like lidocaine and bupivacaine have demonstrated inhibition of various Kv and K2P channel subtypes.[8][9] The clinical significance of this K+ channel blockade by local anesthetics is still under investigation but may contribute to both their analgesic and potential cardiotoxic effects.
dot
Caption: this compound's potential effects on potassium channels.
Calcium (Ca2+) Channels
Voltage-gated calcium channels (VGCCs) are crucial for a wide range of physiological processes, including neurotransmitter release, muscle contraction, and gene expression.[10] Local anesthetics have been shown to inhibit VGCCs, which may contribute to their analgesic effects beyond sodium channel blockade, particularly in the spinal cord.[3]
The main families of VGCCs are:
-
CaV1 (L-type) channels: Involved in muscle contraction and hormone secretion.
-
CaV2 (P/Q-, N-, and R-type) channels: Primarily involved in neurotransmitter release at synapses.
-
CaV3 (T-type) channels: Contribute to rhythmic firing patterns in neurons.
Studies have shown that local anesthetics can block various subtypes of VGCCs, with potencies that are generally lower than for VGSCs.[3] The inhibition of N-type and P/Q-type calcium channels, in particular, could contribute to the analgesic effects of systemically administered local anesthetics by reducing the release of pronociceptive neurotransmitters in the dorsal horn of the spinal cord. Again, specific data for this compound is lacking, but its actions are likely to be broadly similar to other local anesthetics.
Experimental Protocols
To facilitate further research into the effects of this compound on ion channels, this section provides a detailed, step-by-step methodology for a key experimental workflow.
Whole-Cell Patch-Clamp Electrophysiology for Assessing this compound's Effect on Voltage-Gated Sodium Channels
This protocol describes the use of the whole-cell patch-clamp technique to measure the inhibitory effect of this compound on a specific NaV subtype expressed in a heterologous expression system (e.g., HEK293 cells).
dot
Caption: Workflow for patch-clamp analysis of this compound.
Step-by-Step Methodology:
-
Cell Culture: Culture HEK293 cells stably or transiently expressing the human NaV subtype of interest (e.g., NaV1.7) in appropriate media and conditions.
-
Solutions:
-
Extracellular (bath) solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular (pipette) solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. The use of Cesium Fluoride (CsF) helps to block outward potassium currents.
-
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution. Fire-polish the pipette tips to ensure a smooth surface for sealing.
-
Recording Setup: Place the cell culture dish on the stage of an inverted microscope equipped with a patch-clamp amplifier and data acquisition system. Perfuse the cells with the extracellular solution.
-
Gigaohm Seal Formation: Under visual control, carefully approach a single, healthy-looking cell with the recording pipette. Apply gentle negative pressure to form a high-resistance seal ( >1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Data Acquisition:
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure all sodium channels are in the resting state.
-
Apply a series of depolarizing voltage steps (e.g., from -100 mV to +60 mV in 10 mV increments) to elicit sodium currents.
-
Record the baseline currents before drug application.
-
-
Drug Application: Prepare a series of this compound solutions of known concentrations in the extracellular solution. Apply these solutions to the recorded cell using a perfusion system.
-
Recording Drug Effects: After a stable effect is reached at each concentration, record the sodium currents using the same voltage protocol as for the baseline recordings.
-
Washout: Perfuse the cell with the drug-free extracellular solution to observe the reversibility of the block.
-
Data Analysis:
-
Measure the peak inward sodium current at each voltage step before and after the application of this compound.
-
Calculate the percentage of current inhibition for each concentration.
-
Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data with a Hill equation to determine the IC50 value.
-
Conclusion and Future Directions
This compound is a clinically effective local anesthetic that, like others in its class, exerts its primary effect through the blockade of voltage-gated sodium channels. While its actions on other ion channels such as potassium and calcium channels are less well-characterized, they likely contribute to its overall pharmacological profile.
This guide highlights a significant gap in the literature regarding specific, quantitative data on the effects of this compound on various ion channel subtypes. Future research employing techniques such as patch-clamp electrophysiology is crucial to:
-
Determine the IC50 values of this compound for the full panel of NaV, KV, and CaV channel subtypes.
-
Characterize the state- and use-dependency of this compound's block on these channels.
-
Elucidate the molecular determinants of this compound's binding to its receptor sites on these channels.
A more complete understanding of this compound's interactions with the diverse landscape of ion channels will not only enhance our knowledge of its clinical effects but also inform the rational design of novel local anesthetics with improved therapeutic indices.
References
- 1. Effects of Regular/Dilute this compound Anesthetic Eye Drops in Combination with Ophthalmic Antibiotics on Corneal Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: Local Anesthetics: Mechanism of Action [jove.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Local Anesthetics: Differential Sensitivity of Nerve Fibers [jove.com]
- 6. Pharmacological modulation of brain Nav1.2 and cardiac Nav1.5 subtypes by the local anesthetic ropivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of effects of selected local anesthetics on sodium and potassium channels in mammalian neuron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Local anesthetic inhibition of baseline potassium channels with two pore domains in tandem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The inhibitory effects of bupivacaine, levobupivacaine, and ropivacaine on K2P (two-pore domain potassium) channel TREK-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Calcium channels in anesthesia management: A molecular and clinical review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Proper Disposal of Proparacaine in a Laboratory Setting
As researchers and scientists, our commitment to safety and environmental stewardship extends beyond the benchtop to the entire lifecycle of the chemicals we use. Proparacaine, a widely used topical anesthetic in ophthalmic research and drug development, requires meticulous handling not only during application but also through its final disposal. Improper disposal can lead to regulatory violations, environmental contamination, and potential health risks.
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound waste. By understanding the principles and procedures outlined below, your laboratory can ensure it adheres to the highest standards of safety and regulatory compliance, reinforcing the integrity of your research operations.
The Regulatory Landscape: Understanding Your Obligations
The disposal of any chemical, including this compound, is not merely a suggestion but a legal requirement. In the United States, pharmaceutical waste management is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2][3] This legislation provides a "cradle-to-grave" framework for managing hazardous waste. Additionally, state and local regulations may impose more stringent requirements.[1][4]
The core principle of RCRA is that the waste generator—your institution or laboratory—is responsible for correctly identifying, managing, and disposing of its waste.[5] Failure to comply can result in significant penalties. Therefore, the first and most critical step is to consult your institution's Environmental Health & Safety (EHS) department and review your local, state, and federal guidelines.[4][6]
Waste Characterization: Is Your this compound Waste Hazardous?
Before disposal, you must determine the nature of your waste stream. This compound hydrochloride is classified as "Harmful if swallowed" (Acute Toxicity, Oral, Category 4).[6][7] However, whether it is formally designated as an RCRA hazardous waste depends on its characteristics and concentration. Pharmaceutical waste can be categorized as hazardous if it meets certain criteria for ignitability, corrosivity, reactivity, or toxicity.[3][8]
The following decision-making workflow provides a logical pathway for characterizing your this compound waste.
Core Disposal Principles: The Do's and Don'ts
Regardless of the specific waste stream, several universal principles apply to the disposal of this compound.
-
DO entrust disposal to a licensed waste disposal company.[6][7] This is the most consistently recommended practice across all safety data sheets.
-
DO segregate this compound waste from other laboratory waste streams. Use dedicated, clearly labeled, and sealed containers.[9][10]
-
DO consult your institution's EHS department for specific guidance and approved procedures.
-
DO NOT pour this compound solutions down the drain.[4] This is strictly prohibited as it can introduce active pharmaceutical ingredients into aquatic ecosystems.[1][11]
-
DO NOT dispose of this compound waste in the regular trash.[11]
-
DO NOT flush this compound down the toilet.[1][12] The FDA maintains a specific "flush list" for certain dangerous medicines, and this compound is not on it.
Step-by-Step Disposal Protocols
Based on the characterization of your waste, follow the appropriate protocol below.
Protocol 1: Unused, Expired, or Pure this compound (Solids and Solutions)
This waste stream has the highest concentration of the active pharmaceutical ingredient and must be managed with the most care.
-
Segregation: Collect all unused, expired, or pure this compound waste in a dedicated hazardous waste container. This container should be compatible with the chemical, leak-proof, and have a secure lid.[9] For solids, a wide-mouth container is suitable. For liquids, use a sealable bottle.
-
Labeling: Label the container clearly as "Hazardous Waste: this compound Hydrochloride" (or the specific formulation). The label must also include the accumulation start date and other information required by your institution and RCRA.
-
Storage: Store the sealed container in a designated satellite accumulation area within your laboratory. This area should be secure, away from drains, and incompatible materials.[13]
-
Disposal: Contact your institution's EHS department to schedule a pickup by a licensed hazardous waste contractor. The contractor will transport the waste for proper treatment, which is typically incineration for pharmaceutical waste.[2][9]
Protocol 2: Contaminated Materials (PPE, Labware, and Empty Containers)
Items that have come into contact with this compound, such as gloves, pipette tips, bench paper, and empty vials, must also be disposed of correctly.
-
Segregation: Collect all solid waste contaminated with this compound in a designated waste container, separate from regular trash and other hazardous waste streams. A common practice is to use a labeled bin lined with a durable plastic bag.[10]
-
Empty Containers: Ensure original this compound containers are completely empty before disposal.[7] Some guidelines recommend puncturing or defacing the empty container to prevent reuse.[4]
-
Labeling: Clearly label the container as "this compound Contaminated Waste" or as directed by your EHS office.
-
Disposal: Manage this waste stream according to your institutional guidelines. While often treated as non-hazardous pharmaceutical waste, it must still be collected by a professional waste vendor and should not be placed in the municipal trash.
Summary of this compound Waste Management
| Waste Type | Recommended Container | Disposal Method | Key Causality/Rationale |
| Unused/Expired this compound (Solid/Liquid) | Secure, sealed, and clearly labeled hazardous waste container (e.g., black container for RCRA waste).[9] | Collection by a licensed hazardous waste contractor for incineration.[2][6] | High concentration of active pharmaceutical ingredient poses a direct risk if improperly managed. Incineration ensures complete destruction. |
| Aqueous Solutions (from experiments) | Labeled, leak-proof waste bottle (separate from solvents). | Collection by a licensed hazardous waste contractor. Do not drain dispose. | Prevents the introduction of active pharmaceutical ingredients into waterways, protecting aquatic life and water quality.[1][4] |
| Contaminated Labware (Gloves, Pipettes, etc.) | Labeled bin or container lined with a durable bag. | Collection by a licensed waste contractor (may be classified as non-hazardous pharmaceutical waste). | Prevents accidental exposure and environmental release from trace residues. Segregation avoids cross-contamination of other waste streams. |
| Empty Vials/Bottles | Should be placed within the contaminated labware waste stream. | Puncture or deface label to prevent reuse; dispose of via a licensed waste contractor.[4] | Residual product can still be present, posing a hazard. Preventing reuse ensures safety. |
Spill Management
In the event of a this compound spill, immediate and proper cleanup is essential to mitigate exposure and prevent environmental contamination.
-
Secure the Area: Alert personnel in the vicinity and restrict access to the spill area.
-
Don PPE: Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.
-
Contain and Absorb: For liquid spills, use an inert absorbent material (e.g., clay absorbent, absorbent pads) to contain the spill.[14] For solid spills, carefully sweep or scoop the material to avoid creating dust.[6][13]
-
Collect Waste: Place all contaminated absorbent material and cleaning supplies into a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water, collecting the rinse water for disposal as hazardous waste. Do not allow wash water to enter drains.[4]
-
Report: Report the spill to your laboratory supervisor and EHS department as required by your institution's policies.
By adhering to these rigorous procedures, you not only ensure the safety of your laboratory personnel but also uphold your professional responsibility to protect our shared environment.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. danielshealth.com [danielshealth.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. ehs.ucsb.edu [ehs.ucsb.edu]
- 9. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 10. mcfenvironmental.com [mcfenvironmental.com]
- 11. youtube.com [youtube.com]
- 12. fda.gov [fda.gov]
- 13. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 14. somersetpharma.com [somersetpharma.com]
Navigating the Safe Handling of Proparacaine: A Guide to Personal Protective Equipment and Disposal
The second round of searches has yielded more specific and actionable information, particularly regarding the disposal of pharmaceutical waste and the handling of potent/sensitizing compounds. I have found resources from the NIH that provide guidelines for chemical waste disposal in a laboratory setting, including prohibitions on sink disposal for most chemicals and procedures for waste collection. I also found information regarding RCRA hazardous waste classifications for pharmaceuticals, which will help in determining the proper disposal route for proparacaine. The searches also provided excellent best-practice guidance on selecting PPE for sensitizing chemicals and handling potent compounds, which will allow me to provide a more in-depth and scientifically grounded rationale for the PPE recommendations.
I now have sufficient information to construct a comprehensive guide that meets all the user's requirements. I can detail the specific PPE required, explain the reasons behind each choice with citations, provide a step-by-step operational plan for handling this compound, and give clear instructions for its disposal based on authoritative guidelines. I can also create the required tables and a Graphviz diagram to visualize the workflows. Therefore, no further searches are needed.
For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. This compound hydrochloride, a potent topical anesthetic, is a valuable tool in ophthalmic research and formulation development. However, its handling demands a meticulous approach to personal protection and waste management to mitigate risks of sensitization, irritation, and systemic exposure. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, ensuring both personal safety and regulatory compliance.
The Critical Importance of a Proactive Safety Posture
This compound, like many active pharmaceutical ingredients (APIs), presents a unique set of hazards that necessitate a robust personal protective equipment (PPE) strategy. It is classified as a hazardous substance and can cause eye irritation, skin sensitization, and may be harmful if inhaled, swallowed, or absorbed through the skin.[1] Repeated or prolonged exposure can lead to allergic reactions and potential systemic effects.[1][2] Therefore, a comprehensive safety plan is not merely a recommendation but a critical component of responsible laboratory management.
Engineering Controls: The First Line of Defense
Before detailing personal protective equipment, it is crucial to emphasize the role of engineering controls in minimizing exposure. Whenever possible, this compound, particularly in its powdered form, should be handled in a well-ventilated area.[1] For tasks involving the generation of dust or aerosols, the use of a chemical fume hood or a powder containment hood is strongly recommended to prevent inhalation.[1][3]
Personal Protective Equipment (PPE): A Detailed Protocol
A multi-layered approach to PPE is essential for comprehensive protection when handling this compound. The following table outlines the recommended PPE, the rationale for its use, and key specifications.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves. Consider double-gloving for extended procedures or when handling higher concentrations. | This compound can be absorbed through the skin and may cause sensitization.[1][4] Nitrile gloves offer excellent chemical resistance. Double-gloving provides an additional barrier and allows for the safe removal of the outer glove if contamination occurs.[1] |
| Eye and Face Protection | Chemical splash goggles. A face shield should be worn over goggles when there is a significant risk of splashes. | Direct eye contact with this compound can cause serious irritation.[1][4] Chemical splash goggles provide a seal around the eyes, protecting them from splashes and airborne particles. A face shield offers broader protection for the entire face. |
| Body Protection | A lab coat, preferably a disposable one or one made of a low-permeability fabric. | A lab coat protects the skin and personal clothing from contamination with this compound powder or solutions.[1] |
| Respiratory Protection | An N95 or higher-rated respirator should be used when handling this compound powder outside of a fume hood. | Inhalation of this compound dust can be harmful.[1] A respirator provides a critical barrier against inhaling airborne particles. |
Step-by-Step PPE Donning and Doffing Procedure
Correctly putting on and taking off PPE is as important as the equipment itself to prevent cross-contamination.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
